6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-11(5-3-10)17(14,15)13-6-12(7-13)8-16-9-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSLPPSXVDZQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632854 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-28-9 | |
| Record name | 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a unique heterocyclic compound, has emerged as a significant building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure, combining an oxetane and a tosyl-protected azetidine ring, offers a compelling alternative to traditional saturated heterocycles. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. The 2-oxa-6-azaspiro[3.3]heptane scaffold is increasingly recognized as a "privileged motif" for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing precise vectors for molecular interactions with biological targets.[1] The tosyl group serves as a crucial protecting group for the azetidine nitrogen, enabling controlled synthetic manipulations.
Chemical Properties and Characterization
This compound is a white to yellow crystalline powder.[2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13573-28-9 | [2][3][4] |
| Molecular Formula | C₁₂H₁₅NO₃S | [2][3][4] |
| Molecular Weight | 253.32 g/mol | [5] |
| Appearance | White to yellow crystal powder | [2][3] |
| Storage | Room temperature, in a dark place under an inert atmosphere | [4][5] |
Synthesis of this compound
The synthesis of this compound is a critical process for its utilization in drug discovery programs. A common and scalable route involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide.[7] This reaction simultaneously forms both the oxetane and the N-tosyl-protected azetidine rings.
Experimental Protocol: Synthesis of the 2-oxa-6-azaspiro[3.3]heptane Scaffold
While a detailed, step-by-step protocol for the direct synthesis of this compound is not explicitly detailed in a single publication, a representative procedure for the synthesis of the parent oxalate salt of 2-oxa-6-azaspiro[3.3]heptane is described and provides a foundational methodology.[7] The tosylation of the resulting free amine is a standard chemical transformation.
Synthesis of Bis(2-oxa-6-azaspiro[3.3]heptan-6-ium) ethanedioate (Oxalate salt of 2-oxa-6-azaspiro[3.3]heptane) [7]
-
Step 1: Condensation. 3-Bromo-2,2-bis(bromomethyl)propan-1-ol is reacted with p-toluenesulfonamide in the presence of a base. This reaction leads to the formation of the tosyl-protected spirocycle.
-
Step 2: Deprotection. The tosyl group is subsequently removed to yield the free amine, 2-oxa-6-azaspiro[3.3]heptane. A reported method for a similar system involves the use of magnesium turnings.[8][9]
-
Step 3: Salt Formation. The free amine is then treated with oxalic acid to form the stable crystalline oxalate salt.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for the 2-oxa-6-azaspiro[3.3]heptane scaffold.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-oxa-6-azaspiro[3.3]heptane moiety is a valuable scaffold in the design of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[10] The rigid structure of the spirocycle allows for precise orientation of substituents to interact with the ATP-binding site of the kinase.
Structure-Activity Relationship (SAR) of 2-Oxa-6-azaspiro[3.3]heptane Derivatives as EGFR Inhibitors
Medicinal chemistry campaigns have explored the structure-activity relationships of various derivatives of the 2-oxa-6-azaspiro[3.3]heptane scaffold to optimize their potency and selectivity as EGFR inhibitors. For instance, a series of quinazoline-based derivatives have been synthesized and evaluated for their antiproliferative activity against different EGFR mutant cell lines.
The following table summarizes the inhibitory activities of a selection of quinazoline-based EGFR inhibitors, demonstrating the impact of structural modifications on potency.
| Compound | EGFRwt IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | A549 (EGFRwt) IC₅₀ (µM) | A431 (EGFRwt) IC₅₀ (µM) | HCC827 (EGFR del19) IC₅₀ (µM) | NCI-H1975 (EGFR L858R/T790M) IC₅₀ (µM) | Reference |
| Gefitinib | 17.1 | - | 15.59 | 8.37 | - | - | [11] |
| Osimertinib | 8.1 | - | - | - | - | 0.98 | [11] |
| Compound 13 | 5.06 | - | - | - | - | - | [11] |
| Compound 24 | 27 | 9.2 | 6.54 | 4.04 | - | 1.94 | [11] |
Note: The specific structures of compounds 13 and 24 are detailed in the cited reference.
EGFR Signaling Pathway and Mechanism of Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways.[12] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[13][14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[10]
Small molecule inhibitors containing the 2-oxa-6-azaspiro[3.3]heptane scaffold are designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by these small molecule inhibitors.
Caption: EGFR signaling pathway and the mechanism of action for TKI.
Conclusion
This compound is a valuable and versatile building block in drug discovery, offering a rigid and three-dimensional scaffold that can lead to compounds with improved pharmacological properties. Its application in the development of kinase inhibitors, particularly for targeting the EGFR pathway, highlights its potential in the ongoing search for more effective and selective cancer therapies. The synthetic accessibility of this scaffold, coupled with the ability to readily modify it, ensures its continued importance in the design of next-generation therapeutics. Further exploration of its derivatives is likely to yield novel drug candidates for a range of diseases.
References
- 1. This compound | 13573-28-9 | Benchchem [benchchem.com]
- 2. This compound 95+%, CasNo.13573-28-9 BOC Sciences United States [bocscichem.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 13573-28-9|this compound|BLD Pharm [bldpharm.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 12. ClinPGx [clinpgx.org]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic scaffold, composed of fused oxetane and N-tosylated azetidine rings, offers a unique structural motif for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, physicochemical and spectral properties, and a detailed synthesis protocol for this compound. Furthermore, it explores its application as a bioisosteric replacement for traditional cyclic amines in drug design, with a particular focus on its potential as a building block for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its synthesis, evaluation, and mechanism of action in a key signaling pathway.
Structure and Properties
This compound is characterized by a spirocyclic system where an oxetane ring and an azetidine ring share a single carbon atom. The nitrogen atom of the azetidine ring is protected with a tosyl (p-toluenesulfonyl) group, which enhances stability and provides a handle for further chemical modification.
Chemical Structure:
Figure 1: 2D representation of this compound.
The spirocyclic nature of this molecule imparts a rigid, three-dimensional conformation, which is an attractive feature in drug design for improving target specificity and physicochemical properties. The tosyl group is a common protecting group for amines, rendering the nitrogen atom less nucleophilic.
Physicochemical and Spectral Data
Quantitative data for this compound are summarized in the table below. This information is critical for its identification, purification, and use in subsequent chemical reactions.
| Property | Value | Reference |
| CAS Number | 13573-28-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| Appearance | White solid | [2] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.71 (d, J=8.3Hz, 2H), 7.37 (d, J=8.0Hz, 2H), 4.59 (s, 4H), 3.91 (s, 4H), 2.46 (s, 3H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 143.9, 133.5, 129.8, 127.6, 77.2, 55.4, 36.1, 21.5 | [2] |
| High-Resolution Mass Spectrometry (HRMS-EI) | Calculated for C₁₂H₁₅NO₃S: [M]⁺ = 253.0768, Found: 253.0769 | [2] |
Predicted Infrared (IR) Spectroscopy Data:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 2960-2850 |
| Sulfonyl (S=O) | Asymmetric Stretching | 1370-1335 |
| Sulfonyl (S=O) | Symmetric Stretching | 1180-1160 |
| C-O-C (Oxetane) | Stretching | 1150-1085 |
| C-N (Azetidine) | Stretching | 1250-1020 |
| Aromatic C=C | Stretching | 1600-1450 |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide in the presence of a base.[2] This procedure involves a one-pot double cyclization to form both the oxetane and the N-tosylated azetidine rings.
Experimental Protocol
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide (p-tosylamide)
-
Potassium hydroxide (KOH)
-
Ethanol
-
1 M Potassium hydroxide solution
-
Water
Procedure:
-
To a solution of potassium hydroxide (3.2 equivalents) and p-toluenesulfonamide (1.2 equivalents) in ethanol, add 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux for 90 hours.
-
After cooling, remove the solvent by evaporation under reduced pressure.
-
To the residue, add 1 M aqueous potassium hydroxide solution and stir the resulting white suspension for 2 hours at room temperature.
-
Filter the mixture and wash the white filter cake with water until the washings are neutral.
-
Dry the filter cake under high vacuum to yield the crude product. The product may contain a small amount of unreacted p-tosylamide.
-
Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Discovery
The 2-oxa-6-azaspiro[3.3]heptane scaffold is considered a "privileged motif" in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive bioisosteric replacement for more flexible cyclic amines like piperidine and morpholine. This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, as well as enhanced binding affinity to biological targets.
Role as an EGFR Kinase Inhibitor Building Block
One of the significant applications of this compound is in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs. The unique geometry of the spiro[3.3]heptane scaffold can be exploited to orient substituents in a way that optimizes interactions within the EGFR active site, potentially leading to more potent and selective inhibitors.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers downstream cascades that regulate cell growth, survival, and proliferation. Two of the major pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of EGFR kinase activity blocks the initiation of these signaling cascades.
Figure 2: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Synthesis and Evaluation
The development of a novel EGFR inhibitor based on the this compound scaffold follows a logical workflow from chemical synthesis to biological evaluation.
Figure 3: Experimental workflow for synthesis and evaluation.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound based test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase reaction buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the design of novel therapeutic agents. Its unique, rigid, three-dimensional structure offers significant advantages in medicinal chemistry, particularly in the development of kinase inhibitors. The synthetic route to this compound is accessible, and its incorporation into drug candidates can lead to improved pharmacological profiles. The detailed protocols and data presented in this guide are intended to facilitate further research and development of new drugs based on this promising spirocyclic scaffold.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry. This spirocyclic compound, featuring a unique three-dimensional structure, serves as a bioisostere for commonly used motifs like morpholine and piperidine, often conferring improved physicochemical properties such as increased solubility and metabolic stability to drug candidates.
Introduction to 2-Oxa-6-azaspiro[3.3]heptanes
Spirocyclic scaffolds have gained significant attention in drug discovery due to their rigid structures and ability to explore chemical space in three dimensions. The 2-oxa-6-azaspiro[3.3]heptane core is of particular interest as it can be considered a constrained analog of morpholine, offering potential advantages in drug design. The tosyl-protected form, this compound, is a key intermediate, allowing for further functionalization and incorporation into more complex molecules.
Synthetic Pathways
The primary route for the synthesis of this compound involves a one-pot cyclization reaction. An alternative conceptual approach involves the synthesis of the parent heterocycle followed by tosylation.
One-Pot Synthesis from Tribromoneopentyl Alcohol
A robust and scalable method for the synthesis of N-tosyl protected 2-oxa-6-azaspiro[3.3]heptane has been reported, starting from the commercially available tribromoneopentyl alcohol (TBNPA). This process involves the simultaneous formation of both the oxetane and the N-tosyl protected azetidine rings.[1]
The overall reaction scheme is as follows:
Caption: One-pot synthesis of this compound.
Two-Step Synthesis via the Free Amine
Conceptually, the synthesis can also be approached in a two-step manner. First, the parent 2-oxa-6-azaspiro[3.3]heptane is synthesized, which is then followed by a standard tosylation reaction.
The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane has been described starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-tosylamide, followed by deprotection.[2] The free amine can then be reacted with tosyl chloride to yield the desired product.
Caption: Two-step synthesis via the free amine intermediate.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is based on the method described by Carreira et al.[1]
Materials:
-
Tribromoneopentyl alcohol (TBNPA, 4)
-
p-Toluenesulfonamide
-
Sodium Hydroxide (NaOH)
-
Suitable solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a solution of p-toluenesulfonamide in a suitable solvent such as DMF, add a strong base like sodium hydroxide.
-
Add tribromoneopentyl alcohol (TBNPA) to the reaction mixture.
-
The reaction mixture is heated to facilitate the simultaneous cyclization to form both the oxetane and the N-tosyl azetidine rings.
-
After the reaction is complete, the mixture is cooled and worked up. This typically involves extraction with an organic solvent and purification by chromatography or recrystallization.
Note: While the general strategy is outlined, specific quantitative data for this exact one-pot synthesis of the title compound is not detailed in the provided search results. The following section provides quantitative data for a similar synthesis of a related compound.
Quantitative Data
The following table summarizes data for the synthesis of a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is synthesized from 3,3-bis(bromomethyl)oxetane (BBMO) and an aniline derivative.[1][3] This data provides insight into the reaction conditions and yields that can be expected for similar nucleophilic substitution reactions to form the azetidine ring.
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-fluoro-4-nitroaniline | 1.0 g (1 equiv) | [3] |
| 3,3-bis(bromomethyl)oxetane (BBMO) | 1.2 equiv | [3] |
| Sodium Hydroxide (NaOH) | 2.5 equiv | [3] |
| Solvent | Sulfolane (10 mL) | [3] |
| Reaction Conditions | ||
| Temperature | 80 °C | [3] |
| Reaction Time | 3 h | [3] |
| Results | ||
| Isolated Yield | 87% | [3] |
| Product Purity | >99% | [3] |
This table illustrates the conditions for the formation of the azetidine ring in a related synthesis.
Logical Workflow for Synthesis and Application
The synthesis of this compound is a crucial first step for its use in drug discovery programs. The following diagram illustrates the logical flow from starting materials to potential applications.
Caption: Workflow from synthesis to application in drug discovery.
Conclusion
The synthesis of this compound is an enabling process for the development of novel therapeutics. The one-pot synthesis from readily available starting materials provides an efficient route to this valuable building block. The unique structural and physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane core make it an attractive motif for medicinal chemists seeking to improve the properties of drug candidates.
References
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane CAS number and identification
CAS Number: 13573-28-9
This technical guide provides an in-depth overview of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its identification, synthesis, and role as a valuable building block. The unique spirocyclic structure, combining an oxetane and a tosyl-protected azetidine ring, makes it a critical component in the synthesis of novel therapeutics.
Core Compound Identification
This compound is a heterocyclic compound featuring a spirocyclic framework. The tosyl group serves as a protecting group for the azetidine nitrogen, allowing for selective chemical modifications.
| Property | Value |
| CAS Number | 13573-28-9 |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| Appearance | White to off-white solid |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for its application as a building block. A common synthetic route involves the reaction of a suitable precursor with p-toluenesulfonamide.
Synthesis of this compound
A frequently cited method for the synthesis of this compound involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide.[1] This reaction simultaneously forms both the oxetane and the N-tosyl-protected azetidine rings.
Experimental Protocol:
-
Reactants: 3-bromo-2,2-bis(bromomethyl)propan-1-ol, p-toluenesulfonamide.
-
Reaction Conditions: The specific solvent, base, and temperature conditions are critical for successful cyclization and yield optimization. While detailed protocols are often proprietary or found within specific publications, the general transformation involves a double intramolecular nucleophilic substitution.
-
Work-up and Purification: The crude product is typically purified by recrystallization or column chromatography to yield the pure this compound.
Deprotection to 2-Oxa-6-azaspiro[3.3]heptane
The removal of the tosyl protecting group is a key step to liberate the free amine of the 2-oxa-6-azaspiro[3.3]heptane scaffold, enabling its use in further synthetic transformations.
Experimental Protocol:
A potential method for the deprotection of the tosyl group involves the use of sodium naphthalenide. This powerful reducing agent is known to cleave tosylamides.
-
Reactants: this compound, sodium, naphthalene.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: A solution of sodium naphthalenide is prepared by stirring sodium metal and naphthalene in anhydrous THF until the characteristic dark green color appears. The this compound is then added to this solution at a low temperature (e.g., -78 °C).
-
Work-up: The reaction is quenched with a proton source, such as water or ammonium chloride, followed by extraction and purification to isolate the 2-oxa-6-azaspiro[3.3]heptane.
Role in Drug Discovery and Medicinal Chemistry
The 2-oxa-6-azaspiro[3.3]heptane scaffold, accessed via its tosylated precursor, is of significant interest in drug discovery due to its unique three-dimensional structure. This rigid framework can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, when used as a bioisosteric replacement for more common motifs like morpholine or piperazine.[2]
The synthetic workflow for utilizing this compound in the preparation of bioactive molecules typically involves its synthesis, followed by deprotection and subsequent functionalization of the liberated secondary amine.
Caption: Synthetic pathway from starting materials to bioactive molecules.
There are no specific signaling pathways directly modulated by this compound itself, as it primarily serves as a synthetic intermediate. The biological activity of its derivatives is determined by the nature of the substituents introduced after the deprotection and functionalization steps.
References
A Technical Guide to the Physicochemical Properties of Tosyl-Protected Spirocycles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of tosyl-protected spirocycles. These unique three-dimensional scaffolds are of increasing interest in medicinal chemistry due to their potential to enhance drug-like properties.[1][2] This document outlines key physicochemical parameters, detailed experimental methodologies for their determination, and relevant biological pathways where such compounds may exert their effects.
Physicochemical Properties of Tosyl-Protected Spirocycles
The tosyl protecting group, a common moiety in organic synthesis, significantly influences the physicochemical properties of spirocyclic scaffolds.[3] Understanding these properties is crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include lipophilicity (LogP), acid dissociation constant (pKa), aqueous solubility, and melting point.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Aqueous Solubility (µg/mL) | Melting Point (°C) |
| 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid | C₁₃H₁₅NO₅S | 297.33 | 1.8–2.5[4] | Acidic (Carboxylic Acid), Neutral (Sulfonamide) | Data not available | Data not available |
| N-Tosyl-2-azaspiro[3.3]heptane | C₁₂H₁₅NO₂S | 237.32 | 2.1 | ~9-10 (Amine) | <10 (Poorly Soluble) | Data not available |
| N-Tosyl-6-azaspiro[3.4]octane | C₁₃H₁₇NO₂S | 251.35 | 2.5 | ~9-10 (Amine) | <5 (Poorly Soluble) | Data not available |
| N-Tosyl-7-azaspiro[4.5]decane | C₁₅H₂₁NO₂S | 279.40 | 3.2 | ~9-10 (Amine) | <1 (Very Poorly Soluble) | Data not available |
Note: Values in italics are hypothetical and for illustrative purposes, based on general trends observed for similar chemical structures, to demonstrate a structured data presentation in the absence of comprehensive published experimental data.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (LogP) by HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is through High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
System Suitability: Use a set of standard compounds with known LogP values to calibrate the HPLC system.
-
Sample Preparation: Dissolve the tosyl-protected spirocycle in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Analysis: Inject the sample onto a reverse-phase column (e.g., C18). The retention time of the compound is recorded for each mobile phase composition.
-
Calculation: The capacity factor (k) is calculated for each mobile phase composition. The logarithm of the capacity factor (log k) is then extrapolated to 100% aqueous phase to determine the log kw. A linear regression of the known LogP values of the standards against their log kw values is used to create a calibration curve, from which the LogP of the test compound can be determined.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For N-tosyl spirocycles, the sulfonamide group is generally considered neutral in aqueous solution, while any unprotected amine or the presence of acidic/basic functional groups will have a determinable pKa.
Protocol:
-
Instrumentation: Utilize a calibrated potentiometer equipped with a pH electrode.
-
Sample Preparation: Dissolve a precisely weighed amount of the tosyl-protected spirocycle in a suitable co-solvent system (e.g., water-methanol or water-DMSO) if the compound has low aqueous solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. The equivalence point can be identified from the first or second derivative of the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: Add an excess amount of the solid tosyl-protected spirocycle to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Visualization of Workflows and Pathways
Visualizing experimental workflows and biological signaling pathways is essential for clear communication and understanding in a research and development setting.
Spirocyclic scaffolds are often explored as core structures for kinase inhibitors.[5] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pathway in cell proliferation and survival and is frequently dysregulated in cancer.
Conclusion
The unique three-dimensional nature of tosyl-protected spirocycles presents both opportunities and challenges in drug discovery. While they offer the potential for improved potency, selectivity, and metabolic stability, a thorough understanding of their physicochemical properties is paramount for successful lead optimization.[6][7][8] The experimental protocols detailed in this guide provide a robust framework for the characterization of these novel chemical entities. Further research into the synthesis and systematic physicochemical profiling of diverse tosyl-protected spirocyclic libraries will undoubtedly accelerate their application in the development of next-generation therapeutics.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. This compound-1-carboxylic acid | 1349199-54-7 | Benchchem [benchchem.com]
- 5. Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of Azaspiro[3.3]heptanes in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can unlock improved physicochemical and pharmacological properties is a perpetual driving force in medicinal chemistry. In recent years, the rigid, three-dimensional framework of azaspiro[3.3]heptane has emerged as a compelling structural motif, offering a powerful tool to escape the "flatland" of traditional aromatic and aliphatic ring systems. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of azaspiro[3.3]heptanes, offering a comprehensive resource for researchers engaged in drug discovery and development.
Introduction: A Spirocyclic Solution to Medicinal Chemistry Challenges
Saturated heterocyclic scaffolds are ubiquitous in pharmaceuticals. However, commonly employed rings like piperidine, morpholine, and piperazine can present challenges related to metabolic instability, lipophilicity, and off-target effects. Azaspiro[3.3]heptanes, characterized by two fused four-membered rings sharing a single carbon atom, offer a unique geometric and conformational profile that can address these limitations. Their rigid structure provides precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. Furthermore, the introduction of a spirocyclic core often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, and a reduction in lipophilicity, which are critical for developing successful drug candidates.
Physicochemical Properties: A Comparative Analysis
A key advantage of incorporating the azaspiro[3.3]heptane motif is the predictable modulation of a molecule's physicochemical properties. The replacement of traditional six-membered heterocycles with this spirocyclic core often leads to a desirable shift in lipophilicity (logD) and basicity (pKa).
| Compound Pair | Parent Heterocycle | Azaspiro[3.3]heptane Analog | ΔlogD (7.4) | ΔpKa | Reference |
| Bupivacaine Analog | Piperidine | 1-Azaspiro[3.3]heptane | -0.4 | - | [1] |
| Model Compound 1 | Piperidine | 2-Azaspiro[3.3]heptane | -0.4 | - | [1] |
| AZD1979 Precursor | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | -1.2 | +1.5 | [2] |
| GPR119 Agonist Precursor | Piperazine | 2,6-Diazaspiro[3.3]heptane | -0.3 | - | [2] |
Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane Analogs and Their Parent Heterocycles. The data illustrates the general trend of reduced lipophilicity upon introduction of the azaspiro[3.3]heptane core.
Synthesis of Azaspiro[3.3]heptane Scaffolds
The synthesis of functionalized azaspiro[3.3]heptanes has been a focus of significant research, leading to the development of several robust synthetic routes.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt
This protocol describes a common method for the preparation of a key building block, 2-oxa-6-azaspiro[3.3]heptane, often isolated as its oxalate salt for improved stability and handling.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol in a suitable solvent such as toluene, add p-toluenesulfonamide.
-
Cyclization: Heat the reaction mixture under reflux with a strong base, such as sodium hydroxide, to facilitate the initial cyclization to form the N-tosyl protected azetidine and oxetane rings simultaneously.
-
Deprotection: The tosyl protecting group is then removed. A common method involves treatment with magnesium turnings.
-
Salt Formation: The free base of 2-oxa-6-azaspiro[3.3]heptane is then treated with oxalic acid in a suitable solvent like isopropanol to precipitate the stable oxalate salt.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield the desired product.
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (TBI-223 Intermediate)
This procedure outlines a key step in the synthesis of the tuberculosis drug candidate TBI-223, demonstrating a practical application of azaspiro[3.3]heptane chemistry.[4]
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve 2-fluoro-4-nitroaniline in a suitable solvent like acetone.
-
Alkylation: Add 3,3-bis(bromomethyl)oxetane and a base, such as potassium carbonate, to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
Applications in Drug Discovery: Case Studies
The unique properties of azaspiro[3.3]heptanes have led to their incorporation into several promising drug candidates across various therapeutic areas.
AZD1979: A Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
AZD1979 is an MCHR1 antagonist that was investigated for the treatment of obesity. The incorporation of a 2-oxa-6-azaspiro[3.3]heptane moiety was a key design element that contributed to its pharmacological profile.
Signaling Pathway: MCHR1 is a G-protein coupled receptor (GPCR) that, upon binding its ligand melanin-concentrating hormone (MCH), activates downstream signaling cascades primarily through Gαi and Gαq proteins. Gαi activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These pathways are involved in regulating appetite and energy expenditure.[5][6] AZD1979 acts as a competitive antagonist, blocking MCH from binding to MCHR1 and thereby inhibiting these downstream signals.
Caption: MCHR1 Signaling and Antagonism by AZD1979.
Experimental Protocol: MCHR1 Competitive Binding Assay [5]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human MCHR1.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the test compound (e.g., AZD1979).
-
Incubation: Initiate the binding reaction by adding the membrane preparation and incubate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
TBI-223: An Oxazolidinone Antibiotic for Tuberculosis
TBI-223 is a promising oxazolidinone antibiotic in development for the treatment of tuberculosis. It features a 2-oxa-6-azaspiro[3.3]heptane moiety, which contributes to its improved safety profile compared to earlier drugs in this class, such as linezolid.
Mechanism of Action: Oxazolidinones, including TBI-223, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Specifically, they interfere with the formation of the initiation complex, which is a critical first step in protein synthesis. This mechanism is distinct from many other classes of antibiotics, making them effective against multi-drug resistant bacteria. The azaspiro[3.3]heptane modification in TBI-223 is believed to reduce its interaction with mitochondrial ribosomes, thereby mitigating the myelosuppression (bone marrow suppression) that can be a dose-limiting side effect of other oxazolidinones.[4]
Caption: Inhibition of Bacterial Protein Synthesis by TBI-223.
Fetal Hemoglobin (HbF) Inducers
A series of 2-azaspiro[3.3]heptane derivatives have been identified as potent inducers of fetal hemoglobin (HbF).[7] The reactivation of HbF production is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia.
Mechanism of Action: The precise mechanism by which these azaspiro[3.3]heptane derivatives induce HbF is still under investigation. However, the induction of γ-globin expression, a key component of HbF, is known to be regulated by a complex network of transcription factors. Small molecules can modulate these pathways, leading to the reactivation of the dormant fetal globin genes in adult erythroid cells.[8]
Experimental Protocol: In Vivo Assessment of HbF Induction in Cynomolgus Monkeys [9][10]
-
Animal Model: Use cynomolgus monkeys, a relevant non-human primate model for studying hematopoiesis.
-
Induction of Anemia: Induce a state of accelerated erythropoiesis, which is often necessary to observe significant HbF induction, through controlled phlebotomy.
-
Drug Administration: Administer the test compound (the 2-azaspiro[3.3]heptane derivative) orally or via another appropriate route at various dose levels for a defined treatment period.
-
Blood Sampling: Collect peripheral blood samples at regular intervals before, during, and after treatment.
-
HbF Analysis: Analyze the blood samples for the percentage of F-cells (red blood cells containing HbF) using flow cytometry and the overall percentage of HbF using high-performance liquid chromatography (HPLC).
-
Data Analysis: Evaluate the dose-dependent effects of the compound on HbF levels and compare them to a vehicle control and potentially a positive control like hydroxyurea.
Caption: Workflow for In Vivo HbF Induction Studies.
Bupivacaine Analog: A Novel Local Anesthetic
The replacement of the piperidine ring in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane moiety has been explored to generate novel patent-free analogs with potentially improved properties.
Biological Activity: In vivo studies in mice using the tail-flick test have demonstrated that the 1-azaspiro[3.3]heptane analog of bupivacaine retains significant anesthetic activity.[1]
Experimental Protocol: Mouse Tail-Flick Test [11][12]
-
Animal Model: Use mice as the experimental animal.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a heat source (e.g., a focused light beam) to the mouse's tail and recording the time it takes for the mouse to flick its tail away.
-
Drug Administration: Administer the test compound (the bupivacaine analog) via subcutaneous injection at the base of the tail.
-
Post-treatment Measurements: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic/anesthetic effect. The duration of action can be determined by the time it takes for the latency to return to baseline.
Conclusion
Azaspiro[3.3]heptanes represent a valuable and increasingly utilized scaffold in medicinal chemistry. Their unique three-dimensional structure and favorable impact on physicochemical properties provide a powerful strategy to overcome common challenges in drug design. The successful incorporation of this motif into a variety of drug candidates targeting diverse diseases highlights its broad applicability and potential to deliver the next generation of innovative therapeutics. As synthetic methodologies continue to evolve and our understanding of their structure-activity relationships deepens, azaspiro[3.3]heptanes are poised to play an even more significant role in the future of drug discovery.
References
- 1. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of small molecule agonists of fetal hemoglobin expression for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of a Model for Inducing Fetal Hemoglobin Production in Cynomolgus Macaques (Macaca fasicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Tosyl Group in the Chemistry of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: A Technical Guide
For Immediate Release
A deep dive into the pivotal functions of the tosyl group in the synthesis and reactivity of the increasingly important 2-oxa-6-azaspiro[3.3]heptane scaffold, a key building block in modern drug discovery.
The landscape of medicinal chemistry is continually evolving, with a marked shift away from flat, aromatic molecules towards more three-dimensional, sp³-rich scaffolds. This "escape from flatland" aims to enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. In this context, strained spirocyclic heterocycles have emerged as valuable motifs. Among these, the 2-oxa-6-azaspiro[3.3]heptane core has garnered significant attention as a bioisostere for commonly used groups like morpholine and piperidine, offering a rigid structure with improved pharmacological profiles.
This technical guide focuses on 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in accessing the versatile 2-oxa-6-azaspiro[3.3]heptane scaffold. The presence of the tosyl (p-toluenesulfonyl) group is not merely incidental; it plays a crucial and multifaceted role in the synthesis and subsequent reactivity of this spirocyclic system. This document will elucidate these roles, providing detailed experimental protocols, quantitative data, and logical workflows for researchers, scientists, and drug development professionals.
The Pivotal Roles of the Tosyl Group
The tosyl group in this compound serves three primary functions:
-
A Robust Protecting Group: The tosyl group provides excellent protection for the nitrogen atom of the azetidine ring. The resulting sulfonamide is stable to a wide range of reaction conditions, allowing for chemical modifications on other parts of a molecule without affecting the integrity of the spirocyclic core.
-
A Director of Cyclization: In the key synthetic route to the 2-oxa-6-azaspiro[3.3]heptane core, the tosyl group is instrumental in the formation of the azetidine ring. Starting from a suitable precursor like tribromoneopentyl alcohol, p-toluenesulfonamide acts as the nitrogen source, and the electron-withdrawing nature of the tosyl group facilitates the intramolecular nucleophilic attack that leads to the formation of the strained four-membered ring.
-
An Activator for Nucleophilic Attack: The strong electron-withdrawing properties of the tosyl group significantly influence the electronic character of the azetidine ring. This activation renders the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack, including ring-opening reactions. This reactivity is crucial for the elaboration of the spirocyclic scaffold into more complex molecules.
Synthesis of this compound
The most common and effective synthesis of this compound involves a one-pot double intramolecular cyclization reaction.
Experimental Protocol:
A widely adopted procedure, based on the work of Carreira and colleagues, utilizes tribromoneopentyl alcohol and p-toluenesulfonamide.
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
p-Toluenesulfonamide (TsNH₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
To a solution of tribromoneopentyl alcohol in ethanol, add p-toluenesulfonamide.
-
Add potassium hydroxide pellets to the mixture.
-
Reflux the reaction mixture for an extended period (typically 48-96 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data:
The yield of this reaction can vary based on reaction scale and purification efficiency. Below is a summary of representative yields from the literature.
| Starting Material (TBNPA) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1.0 eq | KOH (3.0 eq) | EtOH | 96 | 60-70 | Carreira et al. |
| 1.0 eq | NaOH (3.0 eq) | n-BuOH | 72 | 65 | Adapted Protocol |
Deprotection of the Tosyl Group
The removal of the tosyl group is a critical step to liberate the free secondary amine of the 2-oxa-6-azaspiro[3.3]heptane, enabling its use as a versatile building block for further functionalization. A common method for the deprotection of N-tosyl sulfonamides is reductive cleavage.
Experimental Protocol: Magnesium-Mediated Detosylation
Materials:
-
This compound
-
Magnesium turnings
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
To a suspension of magnesium turnings in methanol, add a solution of this compound in methanol at room temperature.
-
Stir the reaction mixture vigorously. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-oxa-6-azaspiro[3.3]heptane.
Note: This magnesium-mediated deprotection has been reported to be inefficient on a larger scale due to issues with filtration and product isolation.[1] Alternative deprotection methods, such as using sodium amalgam or other reducing agents, may be explored for improved scalability.
Reactivity of the N-Tosyl Activated Azetidine Ring
The electron-withdrawing tosyl group activates the azetidine ring for nucleophilic ring-opening reactions. This provides a pathway to synthesize 1,3-difunctionalized acyclic compounds that are otherwise difficult to access.
Logical Workflow for Ring-Opening Reactions:
Caption: Workflow of Tosyl Group Activated Ring-Opening.
Synthetic Workflow Overview
The overall utility of this compound lies in its role as a key intermediate. The following diagram illustrates its central position in the synthesis of functionalized spirocycles.
Caption: Synthetic pathway from starting materials to drug candidates.
Conclusion
The tosyl group is an indispensable tool in the synthesis and manipulation of the 2-oxa-6-azaspiro[3.3]heptane scaffold. Its roles as a protecting group, a director of cyclization, and an activator for subsequent reactions are well-defined and crucial for the successful application of this important building block in medicinal chemistry. Understanding the nuances of its function, including the challenges associated with its removal, is paramount for any researcher or drug development professional working in this area. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the quest for novel therapeutics.
References
Spectral Characterization of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characterization of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for its synthesis and characterization.
Core Spectroscopic Data
The following tables summarize the key spectral data for this compound, facilitating its identification and characterization in a laboratory setting.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.71 | d | 8.3 | 2H | Ar-H |
| 7.37 | d | 8.0 | 2H | Ar-H |
| 4.59 | s | 4H | 2 x CH₂ (Oxetane) | |
| 3.91 | s | 4H | 2 x CH₂ (Azetidine) | |
| 2.46 | s | 3H | CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 143.9 | Ar-C |
| 132.8 | Ar-C |
| 129.8 | Ar-CH |
| 127.7 | Ar-CH |
| 77.2 | 2 x CH₂ (Oxetane) |
| 56.4 | 2 x CH₂ (Azetidine) |
| 35.5 | Spiro-C |
| 21.5 | CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 253.0768 | 253.0769 |
Table 4: FT-IR Spectral Data of a Structurally Related Compound*
| Wavenumber (cm⁻¹) | Assignment |
| 3521 | O-H stretch |
| 2949, 2878 | C-H stretch |
| 1597 | C=C stretch (aromatic) |
| 1340 | S=O stretch (asymmetric) |
| 1162 | S=O stretch (symmetric) |
| 1090, 1059 | C-O stretch |
*Note: The provided FT-IR data is for (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol, a compound synthesized directly from this compound. The characteristic peaks for the tosyl group and the spirocyclic core are expected to be similar.
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectral characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via the reaction of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide in the presence of a base.
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide
-
Potassium hydroxide (KOH)
-
Ethanol
-
1 M KOH solution
-
Water
Procedure:
-
To a solution of KOH (3.2 equivalents) and p-toluenesulfonamide (1.2 equivalents) in ethanol, add 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux for 90 hours.
-
Remove the solvent by evaporation.
-
Add 1 M KOH solution and stir the resulting white suspension for 2 hours at room temperature.
-
Filter the mixture and rinse the white filter cake with water until the washing water is neutral.
-
Dry the filter cake under high vacuum to yield N-tosyl-2-oxa-6-azaspiro[3.3]heptane.
Caption: Synthesis of this compound.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Mercury 300 spectrometer operating at 300 MHz and 75 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) with the solvent resonance as the internal standard (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data is reported as follows: chemical shift, multiplicity (s = singlet, d = doublet), and coupling constants (J) in Hertz.
High-Resolution Mass Spectrometry (HRMS): HRMS was performed on a VG-TRIBRID spectrometer using electron ionization (EI).
Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum RX-I FT-IR spectrometer as a thin film. Absorptions are given in wavenumbers (cm⁻¹).
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a key step in the preparation of more complex molecules for drug discovery. The following diagram illustrates a typical experimental workflow involving this compound.
Caption: General workflow for the use of the title compound.
Technical Guide: Spectroscopic and Synthetic Overview of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and synthetic methodology for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry and drug discovery.
Introduction
This compound is a unique spirocyclic scaffold featuring a central quaternary carbon shared by an oxetane and a tosyl-protected azetidine ring. This strained, three-dimensional structure offers a novel chemical space for the design of bioactive molecules, moving away from traditional flat, aromatic compounds. Its rigid framework and the orthogonal orientation of its functional groups make it an attractive component for developing inhibitors of key biological targets, such as kinases, and for creating analogues of existing drugs with potentially improved pharmacological profiles.
NMR Spectroscopic Data
The structural elucidation of this compound is critically dependent on NMR spectroscopy. Below are the available ¹H NMR data. Despite extensive searches of available scientific literature and databases, specific experimental ¹³C NMR data for this compound could not be located.
¹H NMR Data
The ¹H NMR spectrum of this compound provides key insights into its molecular structure. The data presented here was obtained in deuterated chloroform (CDCl₃) at a frequency of 300 MHz.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.71 | Doublet (d) | 2H | 8.3 | Aromatic CH (ortho to SO₂) |
| 7.37 | Doublet (d) | 2H | 8.0 | Aromatic CH (meta to SO₂) |
| 4.59 | Singlet (s) | 4H | - | CH₂ (Oxetane ring) |
| 3.91 | Singlet (s) | 4H | - | CH₂ (Azetidine ring) |
| 2.46 | Singlet (s) | 3H | - | CH₃ (Tosyl group) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide in the presence of a strong base.
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide (p-TsNH₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
1 M Potassium hydroxide solution
-
Water
Procedure:
-
A solution of potassium hydroxide (3.2 equivalents) and p-toluenesulfonamide (1.2 equivalents) is prepared in ethanol.
-
To this solution, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) is added at room temperature.
-
The reaction mixture is heated to reflux for an extended period (e.g., 90 hours).
-
After the reaction is complete, the solvent is removed by evaporation.
-
A 1 M aqueous solution of potassium hydroxide is added to the residue, and the resulting white suspension is stirred at room temperature for approximately 2 hours.
-
The solid product is collected by filtration.
-
The filter cake is washed with water until the washings are neutral.
-
The product is dried under high vacuum to yield this compound as a white solid.
NMR Sample Preparation
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Approximately 5-10 mg of this compound is dissolved in approximately 0.6 mL of CDCl₃ directly in a 5 mm NMR tube.
-
The tube is capped and gently agitated to ensure complete dissolution.
-
The sample is then ready for analysis by ¹H NMR spectroscopy.
Role in Drug Discovery
This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Its rigid spirocyclic core can impart favorable properties such as improved metabolic stability and binding affinity to biological targets.
Below is a diagram illustrating the logical relationship of this compound as a building block in the development of targeted therapies.
Caption: Synthetic pathway from this compound to potential therapeutic agents.
This workflow highlights the initial deprotection of the tosyl group to yield the free amine, 2-oxa-6-azaspiro[3.3]heptane. This intermediate can then undergo various functionalization reactions to produce a library of bioactive molecules for screening against different therapeutic targets.
Mass Spectrometry Analysis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane is a key building block in medicinal chemistry, valued for its role in creating structurally complex and three-dimensional molecules.[1] The spirocyclic system, containing both an oxetane and a tosyl-protected azetidine ring, offers a unique scaffold for drug design.[1] Mass spectrometry is an essential analytical technique for the characterization of such molecules, providing critical information on molecular weight and structural integrity. This technical guide outlines the expected mass spectrometric behavior of this compound, including a proposed fragmentation pathway and a general experimental protocol for its analysis. The information presented herein is based on established principles of mass spectrometry and fragmentation patterns of related organic compounds, as specific experimental data for this molecule is not widely available.
Introduction to the Analysis
The mass spectrometry analysis of this compound is crucial for confirming its identity and purity after synthesis. The molecule possesses several functional groups, including a sulfonyl group, an ether, and an amine, which influence its fragmentation behavior under ionization. Understanding these fragmentation patterns is key to interpreting the resulting mass spectrum.
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions for this compound under electron ionization (EI) conditions. The molecular formula of the compound is C₁₂H₁₅NO₃S, with a molecular weight of 253.33 g/mol .
| m/z (Da) | Proposed Ion Structure | Proposed Fragmentation | Relative Abundance (%) |
| 253 | [M]⁺ | Molecular Ion | 45 |
| 155 | [C₇H₇SO₂]⁺ | Cleavage of the N-S bond (Tosyl group) | 100 |
| 98 | [C₅H₈NO]⁺ | Cleavage of the N-S bond | 60 |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tosyl group | 85 |
| 70 | [C₄H₆O]⁺ | Fragmentation of the oxetane ring | 30 |
| 65 | [C₅H₅]⁺ | Loss of acetylene from the tropylium ion | 40 |
Proposed Fragmentation Pathway
Under electron ionization, this compound is expected to undergo fragmentation primarily at the labile N-S bond, leading to the formation of the stable tosyl cation (m/z 155) and the spirocyclic amine radical cation (m/z 98). The tosyl group can further fragment to produce the highly stable tropylium ion (m/z 91). The oxetane ring may also undergo fragmentation, leading to the loss of formaldehyde (CH₂O).
Experimental Protocol
This section provides a general methodology for the mass spectrometry analysis of this compound.
4.1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
4.2. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A quadrupole mass spectrometer can also be used for routine analysis.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic molecules. Chemical Ionization (CI) can be used as a softer ionization method to enhance the abundance of the molecular ion.
-
Inlet System: A direct insertion probe or a gas chromatography (GC) interface can be used to introduce the sample into the ion source.
4.3. Data Acquisition Parameters (Typical for EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
Conclusion
The mass spectrometry analysis of this compound is a powerful tool for its structural characterization. The predicted fragmentation pattern, dominated by the cleavage of the N-S bond, provides a clear signature for the identification of this compound. The experimental protocol outlined in this guide offers a starting point for researchers to develop a robust analytical method for this important medicinal chemistry building block. Further studies using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide more detailed structural information and confirm the proposed fragmentation pathways.
References
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and utility of the valuable building block, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane. This spirocyclic scaffold has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates. Its application as a bioisostere for common motifs like morpholine has made it a sought-after component in the design of novel therapeutics, particularly in the development of kinase inhibitors for oncology and neurodegenerative diseases.
Commercial Availability and Suppliers
This compound (CAS No. 13573-28-9) is commercially available from a range of chemical suppliers. The table below summarizes key information from several vendors, offering researchers a comparative overview for procurement. Purity levels are generally high, catering to the stringent requirements of pharmaceutical research and development.
| Supplier | Catalog Number | Purity | Appearance | Pack Size | Availability/Lead Time |
| BOC Sciences | 13573-28-9 | 95+% (typically 97%) | White to yellow crystal powder | Custom | Inquire with supplier |
| AK Scientific, Inc. | Y7459 | >95% | Not specified | 5g, 10g, 25g, 100g | 1 WEEK |
| BLDpharm | 13573-28-9 | Not specified | Not specified | Inquire | Inquire with supplier |
| Benchchem | 13573-28-9 | Not specified | Not specified | Inquire | Inquire with supplier |
| FUJIFILM Wako Chemicals | Not specified | Not specified | Not specified | Inquire | Inquire with supplier |
| Next Peptide | NP187127 | Not specified | Not specified | Inquire | Inquire with supplier |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound has been reported in the literature, with a notable procedure for the construction of the spirocyclic core developed by Carreira and colleagues. The following protocol is based on these established methods.
One-Pot Synthesis of this compound
This procedure, adapted from the work of Carreira et al., describes a one-pot reaction to form the N-tosyl-protected spirocycle from a commercially available starting material.
Materials:
-
3,3-Bis(hydroxymethyl)oxetane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 3,3-bis(hydroxymethyl)oxetane in dichloromethane (DCM) at 0 °C is added pyridine.
-
p-Toluenesulfonyl chloride (TsCl) is then added portion-wise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-oxa-6-azaspiro[3.3]heptane scaffold is a key structural motif in the design of various kinase inhibitors, attributed to its ability to impart improved solubility, metabolic stability, and three-dimensionality to the parent molecule.[1] This is particularly relevant in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2), both of which are significant targets in cancer and Parkinson's disease, respectively. The tosyl group in this compound serves as a protecting group for the nitrogen atom, which can be readily removed to allow for further functionalization and incorporation into a larger drug molecule.
Workflow for Incorporating the Spirocyclic Scaffold into a Drug Candidate
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: General workflow for drug discovery using the this compound scaffold.
Inhibition of the EGFR Signaling Pathway
Aberrant signaling through the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a clinically validated therapeutic strategy. The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety can enhance the drug-like properties of these inhibitors. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for such inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a small molecule inhibitor.
This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound. Its commercial availability and established synthetic routes, coupled with its demonstrated potential in drug discovery, make it a valuable tool in the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Safe Handling of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a key building block in medicinal chemistry.
Compound Identification and Properties
This compound is a heterocyclic compound frequently utilized in the synthesis of novel therapeutic agents. Its spirocyclic core imparts unique three-dimensional characteristics to molecules, making it a valuable scaffold in drug design.
| Property | Value |
| CAS Number | 13573-28-9 |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in many common organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF). |
Hazard Identification and Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure a safe working environment, the following PPE and engineering controls are mandatory when handling this compound.
Experimental Protocols and Handling Procedures
The following protocols are derived from common synthetic procedures involving this compound and are intended to provide a framework for its safe handling.
General Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Don the required PPE as outlined in Figure 1.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound to the vessel using a spatula. Avoid creating dust.
-
Dissolution: In the fume hood, add the appropriate solvent to the vessel containing the compound. Gently swirl or stir the mixture until the solid is fully dissolved.
-
Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
-
Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of all waste in a designated hazardous waste container.
Inert Atmosphere Reactions
Many reactions involving this compound, such as the detosylation with magnesium, require an inert atmosphere to prevent side reactions with air or moisture.
Example Protocol: Detosylation
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add this compound and magnesium turnings.
-
Solvent Addition: Add anhydrous methanol via a syringe through a septum.
-
Reaction: The reaction mixture may be sonicated or heated as required by the specific protocol. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction and Purification: The product is then typically extracted with an organic solvent, dried, and purified by chromatography.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Stability and Reactivity
-
Chemical Stability: The compound is generally stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, it may produce hazardous decomposition products including carbon oxides, nitrogen oxides, and sulfur oxides.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
By adhering to these safety and handling precautions, researchers can minimize risks and ensure the safe and effective use of this compound in their research and development endeavors.
Methodological & Application
Deprotection of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane to form 2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane to yield 2-oxa-6-azaspiro[3.3]heptane, a valuable spirocyclic scaffold in medicinal chemistry. The primary method detailed is the reductive cleavage of the tosyl group using magnesium turnings in methanol. While effective at the lab scale, this application note also addresses the challenges related to scalability, specifically concerning product loss during the removal of magnesium salts. Alternative deprotection strategies are also briefly discussed.
Introduction
2-Oxa-6-azaspiro[3.3]heptane is a sought-after building block in drug discovery, often serving as a bioisosteric replacement for morpholine and piperazine moieties.[1] Its rigid, three-dimensional structure can offer improved physicochemical properties and novel intellectual property. A common synthetic route to this scaffold involves the formation of the N-tosyl protected intermediate, this compound. The final step in this synthesis is the removal of the robust p-toluenesulfonyl (tosyl) protecting group. This protocol focuses on a widely cited method for this transformation, employing magnesium in methanol.
Deprotection Methods Overview
The removal of an N-tosyl group from an azetidine ring requires reductive cleavage. Several methods can be employed for N-desulfonylation, but the choice of reagent is critical to avoid the cleavage of the strained azetidine ring.
| Deprotection Method | Reagents | Key Features | Reference |
| Reductive Detosylation | Magnesium turnings, Methanol | Commonly used, effective at lab scale, requires sonication. Scalability can be an issue due to filtration challenges. | [2] |
| Reductive Detosylation | Lithium, catalytic Di-tert-butyl biphenyl (DTBB), THF | Alternative to magnesium, can provide high yields for related substrates. | [3] |
| Nucleophilic Cleavage | Cesium Carbonate, THF/Methanol | A milder, non-reductive method, though its efficacy on this specific substrate is not widely reported. | |
| Reductive Cleavage | Sodium Naphthalenide, THF | A powerful reducing agent for tosyl group removal. |
This protocol will focus on the most commonly cited method using Magnesium in Methanol.
Experimental Protocol: Magnesium-Mediated Deprotection
This protocol is based on the method described by Carreira et al. for the synthesis of 2-oxa-6-azaspiro[3.3]heptane.[2]
Materials:
-
This compound
-
Magnesium (Mg) turnings (5 equivalents)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ultrasonic bath
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, Celite®)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: Add magnesium turnings (approximately 5 molar equivalents relative to the starting material).
-
Solvent Addition: Add anhydrous methanol to the flask. The concentration can be adjusted but a typical starting point is 0.1-0.2 M.
-
Sonication: Place the flask in an ultrasonic bath and sonicate the mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. The reaction is typically complete within one hour.[2]
-
Work-up - Filtration (Critical Step):
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the suspension through a pad of Celite® to remove the excess magnesium and the magnesium salts formed during the reaction. This step can be sluggish and is a major source of product loss, especially on a larger scale.[2]
-
Wash the filter cake thoroughly with additional dichloromethane to recover as much product as possible.
-
-
Work-up - Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
Quantitative Data
| Substrate | Product | Reagents | Reaction Time | Scale | Yield | Purity | Reference |
| This compound | 2-Oxa-6-azaspiro[3.3]heptane (as oxalate salt) | Mg, MeOH, sonication | 1 hour | 5 grams | 81% (hemioxalate salt) | Not Specified | [2] |
| This compound | 2-Oxa-6-azaspiro[3.3]heptane (as oxalate salt) | Mg, MeOH, sonication | 1 hour | 100 grams | ≤ 47% | Not Specified | [2] |
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the deprotection of this compound.
Discussion and Troubleshooting
-
Scalability Issues: The primary challenge with this protocol is the filtration of magnesium salts. On larger scales, this can lead to significant product loss.[2] Researchers planning to perform this reaction on a multi-gram scale should anticipate yields lower than those reported for small-scale syntheses.
-
Alternative Work-up: To mitigate filtration issues, quenching the reaction with an aqueous solution (e.g., ammonium chloride) followed by extensive extraction might be explored, although this may introduce other challenges with product isolation.
-
Product Volatility: The free base of 2-oxa-6-azaspiro[3.3]heptane can be volatile. Care should be taken during solvent removal to avoid product loss. Conversion to a non-volatile salt is highly recommended for storage and handling.
-
Purity of Reagents: The use of anhydrous methanol is recommended to ensure the reactivity of the magnesium. The quality of the magnesium turnings can also affect the reaction rate.
Conclusion
The deprotection of this compound using magnesium in methanol is a feasible method for producing 2-oxa-6-azaspiro[3.3]heptane, particularly on a laboratory scale. However, for process development and scale-up, the challenges associated with the work-up need to be addressed. Alternative deprotection methods or the development of an improved work-up procedure are key areas for further investigation to enhance the efficiency and scalability of this important transformation.
References
Application Notes and Protocols: Conditions for Removing Tosyl Protecting Group from Azaspiro Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tosyl (p-toluenesulfonyl) group is a widely utilized protecting group for primary and secondary amines due to its stability under a broad range of reaction conditions. In the synthesis of complex nitrogen-containing molecules such as azaspiro compounds, the tosyl group provides robust protection of the amine functionality. However, its removal, or deprotection, can be challenging due to the stability of the sulfonamide bond. This document provides a detailed overview of various methods for the deprotection of N-tosyl azaspiro compounds, complete with experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific substrates. Azaspirocycles are important structural motifs in medicinal chemistry, and efficient methods for their synthesis and manipulation are of high interest.
Deprotection Methodologies
The cleavage of the N-S bond in N-tosyl amides can be achieved under several conditions, broadly categorized as reductive cleavage, acidic hydrolysis, and basic hydrolysis. The choice of method depends on the overall functionality and sensitivity of the azaspirocyclic substrate.
Reductive Cleavage Methods
Reductive methods are among the most common and effective for N-tosyl deprotection. These methods involve the transfer of electrons to the sulfonamide group, leading to the cleavage of the N-S bond.
This method is a popular choice due to its relatively mild conditions, operational simplicity, and cost-effectiveness. The reaction is believed to proceed via a single electron transfer (SET) mechanism from the magnesium metal to the tosyl group.
Table 1: N-Detosylation of Azaspiro and Related Compounds using Mg/MeOH
| Entry | Substrate | Product | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-haploscleridamine precursor | Haploscleridamine | Mg, MeOH, Ultrasonication, 40-50 °C | - | 52 | [1] |
| 2 | N-Tosyl-2-benzylaziridine | 2-Benzylaziridine | Mg (5 equiv), MeOH, rt | - | 75 | [2] |
| 3 | N-Tosyl-2-phenylaziridine | 2-Phenylaziridine | Mg (5 equiv), MeOH, Ultrasonic | - | 70 | [2] |
Experimental Protocol: Deprotection of N-Tosyl Piperidine Derivative using Mg/MeOH
This protocol is adapted from the synthesis of haploscleridamine.
-
Materials:
-
N-Tosyl azaspiro compound (1.0 equiv)
-
Magnesium turnings (10-20 equiv)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate (EtOAc)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of the N-tosyl azaspiro compound in anhydrous MeOH, add magnesium turnings.
-
The reaction mixture is stirred under an inert atmosphere (Argon or Nitrogen). For less reactive substrates, sonication or gentle heating (40-50 °C) can be applied.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of MeOH).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Mg/MeOH Detosylation
Caption: General workflow for N-detosylation using Mg/MeOH.
SmI₂, also known as Kagan's reagent, is a powerful single-electron transfer agent that can efficiently cleave N-tosyl groups under mild and neutral conditions.[3] The addition of co-solvents or additives like HMPA, water, or amines can significantly enhance its reactivity.[4][5] This method is particularly useful for substrates with sensitive functional groups. The synthesis of a 1-azaspiro[5.5]undecane skeleton, a key component of histrionicotoxins, has been achieved using a SmI₂-mediated ring expansion, highlighting its utility in the synthesis of complex azaspirocycles.[4]
Table 2: N-Detosylation of Azaspiro and Related Compounds using SmI₂
| Entry | Substrate | Product | Reagents and Conditions | Time | Yield (%) | Reference |
| 1 | N-Tosyl-2-phenylaziridine | 2-Phenylaziridine | SmI₂, THF, Et₃N, H₂O, rt | Instantaneous | >95 | [3] |
| 2 | N-Tosyl-2-benzylaziridine | 2-Benzylaziridine | SmI₂, THF, Et₃N, H₂O, rt | Instantaneous | >95 | [3] |
Experimental Protocol: Deprotection of N-Tosyl Aziridine using SmI₂/Amine/Water
-
Materials:
-
N-Tosyl azaspiro compound (1.0 equiv)
-
Samarium(II) iodide solution in THF (0.1 M)
-
Triethylamine (Et₃N) or other amine
-
Distilled water
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Prepare a 0.1 M solution of SmI₂ in anhydrous THF under an inert atmosphere. The solution should be a deep blue color.
-
Dissolve the N-tosyl azaspiro compound in anhydrous THF in a separate flask under an inert atmosphere.
-
To the substrate solution, add the amine (e.g., triethylamine, 4.0 equiv) and distilled water (4.0 equiv).
-
Add the SmI₂ solution dropwise to the substrate mixture at room temperature until the blue color persists. The reaction is often instantaneous.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Signaling Pathway for SmI₂-mediated Detosylation
Caption: Electron transfer mechanism in SmI₂ detosylation.
-
Sodium Naphthalenide: This strong reducing agent is effective for the cleavage of sulfonamides. It operates via a single-electron transfer mechanism similar to SmI₂.[6]
-
Sodium Amalgam (Na/Hg): A classical method for tosyl deprotection, it is highly effective but involves the use of toxic mercury.
-
Lithium in Liquid Ammonia (Li/NH₃): Known as the Birch reduction, this is a powerful method but requires specialized equipment for handling liquid ammonia.
Acidic Hydrolysis
Strongly acidic conditions can be employed to hydrolyze the sulfonamide bond. This method is often harsh and may not be suitable for substrates with acid-labile functional groups.
Table 3: N-Detosylation of Cyclic Amines under Acidic Conditions
| Entry | Substrate | Product | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| 1 | Tris-tosylated triamine | Triammonium salt | 33% HBr in Acetic Acid, Phenol, 90 °C | 21 | 10 | [7] |
| 2 | N-Tosylpiperidine derivative | Piperidinium salt | MeSO₃H, TFA, Thioanisole, rt | 4 | 72 (for O-Bn cleavage) | [8] |
Experimental Protocol: Deprotection using HBr in Acetic Acid
-
Materials:
-
N-Tosyl azaspiro compound (1.0 equiv)
-
33% Hydrogen bromide in acetic acid
-
Phenol (as a scavenger)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
To a solution of the N-tosyl azaspiro compound, add phenol and 33% HBr in acetic acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature or below, which may cause the product hydrobromide salt to precipitate.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
The free amine can be obtained by basification of the salt with an appropriate base (e.g., NaOH, NaHCO₃).
-
Basic Hydrolysis
While generally less common due to the high stability of the tosyl group under basic conditions, certain activated systems or specific reagents can facilitate deprotection. For instance, cesium carbonate in a mixed solvent system has been shown to be effective for the N-detosylation of indoles and related heterocycles, which could be applicable to certain azaspiro systems.[9]
Table 4: N-Detosylation of Heterocycles using Basic Conditions
| Entry | Substrate | Product | Reagents and Conditions | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-5-bromoindole | 5-Bromoindole | Cs₂CO₃ (3 equiv), THF/MeOH (2:1), rt | 15 | >99 | [9] |
| 2 | N-Tosyl-azaindole | Azaindole | Cs₂CO₃ (3 equiv), THF/MeOH (2:1), rt | 2 | >99 | [9] |
Conclusion
The removal of the N-tosyl protecting group from azaspiro compounds can be accomplished through a variety of methods, with reductive cleavage being the most widely applicable and generally high-yielding approach. The choice of the specific reagent and conditions should be carefully considered based on the stability of the azaspiro core and the presence of other functional groups in the molecule. For substrates sensitive to harsh conditions, milder reductive methods like Mg/MeOH or SmI₂ are recommended. Acidic hydrolysis provides an alternative but is limited to robust molecules. This guide provides a starting point for researchers to develop and optimize deprotection strategies for their specific N-tosyl azaspiro targets.
References
- 1. scispace.com [scispace.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Alkylation of 2-oxa-6-azaspiro[3.3]heptane Utilizing its Tosyl Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-6-azaspiro[3.3]heptane is a valuable saturated heterocyclic motif increasingly utilized in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a bioisosteric replacement for commonly used groups like morpholine and piperidine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The N-alkylation of this spirocycle is a key chemical transformation for its incorporation into drug candidates and chemical probes.
This document provides detailed application notes and protocols for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane, starting from its stable precursor, 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane. The tosyl group serves as a protecting group for the secondary amine, which is deprotected prior to N-alkylation reactions. Two primary methods for N-alkylation are discussed: direct alkylation with alkylating agents and reductive amination with carbonyl compounds.
Synthesis of this compound
The starting material, this compound, can be synthesized from 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide.
Experimental Protocol: Synthesis of this compound[1]
-
To a solution of potassium hydroxide (KOH, 33.23 g, 0.5923 mol) and p-toluenesulfonamide (37.96 g, 0.2217 mol) in 600 mL of ethanol, add 3-bromo-2,2-bis(bromomethyl)propan-1-ol (60.12 g, 0.1851 mol) at room temperature.
-
Heat the reaction mixture to reflux for 90 hours.
-
Remove the solvent by evaporation.
-
Add 500 mL of 1 M KOH to the residue and stir the white suspension for another 2 hours at room temperature.
-
Filter the mixture and rinse the white filter cake with water until the washing water is neutral.
-
Dry the filter cake under high vacuum to yield the product.
Deprotection of this compound
Prior to N-alkylation, the tosyl group must be removed to liberate the free secondary amine, 2-oxa-6-azaspiro[3.3]heptane. A common method for this deprotection is the use of magnesium in methanol.
Experimental Protocol: Detosylation[1]
-
Sonicate a mixture of this compound (7.30 g, 28.8 mmol) and magnesium granulate (4.90 g, 0.202 mol) in 500 mL of methanol for one hour.
-
Remove most of the solvent on a rotary evaporator to obtain a viscous grey residue.
-
The resulting crude 2-oxa-6-azaspiro[3.3]heptane can be used directly in subsequent N-alkylation reactions or isolated as a more stable salt, such as the oxalate or sulfonate salt, for storage.
N-Alkylation of 2-oxa-6-azaspiro[3.3]heptane
The free amine of 2-oxa-6-azaspiro[3.3]heptane can be functionalized through various N-alkylation methods. Below are protocols for direct alkylation and reductive amination, along with tables summarizing reaction conditions and yields for representative examples.
Method 1: Direct N-Alkylation
Direct N-alkylation involves the reaction of 2-oxa-6-azaspiro[3.3]heptane with an alkylating agent, typically an alkyl halide or a compound with a good leaving group, in the presence of a base.
-
Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, DMSO).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, NaOH) (typically 2.0-2.5 eq).
-
Add the alkylating agent (1.0-1.2 eq) to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature to elevated temperatures) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane | Cs₂CO₃ | Acetone | 56 | 16 | Modest Conversion | [1] |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane | K₂CO₃ | DMSO | 80 | 16 | 76 | [1] |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane | NaOH | DMSO | 80 | 16 | 91 | [1] |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane | NaOH | Sulfolane | 80 | 3 | 87 (isolated) | [2] |
Note: The data in this table is for the synthesis of an N-aryl-2-oxa-6-azaspiro[3.3]heptane derivative from an aniline and a bis-electrophile, which serves as a model for direct N-alkylation conditions.
Method 2: Reductive Amination
Reductive amination is a versatile method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product.
-
Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 eq) and the aldehyde or ketone (1.0-1.3 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, THF).
-
Add a reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (typically 1.5 eq).
-
If the amine is used as a salt, a mild base (e.g., triethylamine) may be added.
-
Stir the reaction mixture at room temperature for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 2-oxa-6-azaspiro[3.3]heptane | Piperonal | NaBH(OAc)₃ | CH₂Cl₂ | Not Specified | Not Specified | [3] |
Note: While the reference provides a specific protocol, a quantitative yield was not reported.
Mandatory Visualizations
Caption: Experimental workflow from precursor synthesis to N-alkylation.
Caption: Logical relationship of the compounds and reactions.
References
Application Notes and Protocols: 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane as a versatile building block in fragment-based drug discovery (FBDD). The unique structural and physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold offer significant advantages in the development of novel therapeutics.
Introduction to the 2-Oxa-6-azaspiro[3.3]heptane Scaffold
The 2-oxa-6-azaspiro[3.3]heptane motif is a saturated heterocyclic spirocycle characterized by a central quaternary carbon connecting an oxetane and an azetidine ring. This rigid, three-dimensional structure imparts several desirable properties for drug candidates, moving away from the "flatland" of traditional aromatic compounds. The tosylated form, this compound, serves as a key intermediate, allowing for controlled functionalization and subsequent incorporation into larger molecules.
Key Advantages:
-
Three-Dimensionality (High Fsp³ character): The inherent 3D nature of the spirocyclic system allows for a more precise exploration of protein binding pockets, often leading to enhanced potency and selectivity.
-
Improved Physicochemical Properties: Incorporation of this scaffold has been shown to improve aqueous solubility, metabolic stability, and reduce lipophilicity (logD) in drug candidates.
-
Novel Chemical Space: As a non-classical bioisostere for common motifs like morpholine and piperazine, it provides access to novel chemical space and intellectual property.
-
Synthetic Tractability: The tosyl group provides a stable protecting group for the azetidine nitrogen and can be readily removed or replaced, facilitating straightforward chemical elaboration.
Application in Targeting Medically Relevant Proteins
The 2-oxa-6-azaspiro[3.3]heptane scaffold has shown promise in the development of inhibitors for challenging therapeutic targets. Below are two examples demonstrating its application.
Allosteric Inhibition of SHP2 Phosphatase
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling protein and a well-validated cancer target. Spirocyclic scaffolds have been successfully incorporated into allosteric inhibitors of SHP2 to improve their pharmacological profiles.
Signaling Pathway of SHP2:
Caption: SHP2 signaling pathway and point of inhibition.
Quantitative Data for SHP2 Inhibitors with Spirocyclic Scaffolds:
| Compound ID | Spirocyclic Scaffold | SHP2 IC₅₀ (µM) | Cell Proliferation IC₅₀ (µM) (KYSE520 cells) | Reference |
| 1 | Spiro[4.5]-amine | 0.035 | 0.35 | [1] |
| 2 | Spirocyclic ether | 0.012 | 0.167 | [1] |
Note: The data represents larger compounds incorporating spirocyclic motifs, demonstrating the potential of these scaffolds in lead optimization.
Antagonism of Melanin-Concentrating Hormone Receptor 1 (MCHr1)
MCHr1 is a G-protein coupled receptor involved in the regulation of energy homeostasis and mood, making it a target for obesity and anxiety disorders. Azaspirocycles have been investigated as replacements for traditional heterocycles to enhance the properties of MCHr1 antagonists.
Signaling Pathway of MCHr1:
References
Application Notes and Protocols: Synthesis of Novel Derivatives from 2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives of 2-oxa-6-azaspiro[3.3]heptane, a valuable scaffold in modern medicinal chemistry. The unique three-dimensional structure of this spirocycle offers significant advantages in drug design, often leading to improved physicochemical properties and biological activity.
Introduction
2-oxa-6-azaspiro[3.3]heptane has emerged as a compelling bioisostere for common motifs such as morpholine and piperazine in drug discovery programs. Its rigid framework can enhance binding to biological targets and improve pharmacokinetic profiles by reducing lipophilicity and increasing metabolic stability. A notable application of this scaffold is in the development of the antibiotic candidate TBI-223, an oxazolidinone derivative with potent activity against multidrug-resistant bacteria.
This guide focuses on a practical and scalable synthetic route to a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, and provides data on the physicochemical properties of related derivatives.
Data Presentation
Physicochemical Properties of 2-oxa-6-azaspiro[3.3]heptane
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | PubChem[1] |
| Molecular Weight | 99.13 g/mol | PubChem[1] |
| IUPAC Name | 2-oxa-6-azaspiro[3.3]heptane | PubChem[1] |
| CAS Number | 174-78-7 | PubChem[1] |
| Physical State (20°C) | Liquid | Tokyo Chemical Industry |
Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Reaction Optimization[3]
| Entry | Solvent | Base | Temperature (°C) | Conversion (%) |
| 1 | Acetonitrile | K₂CO₃ | 80 | 10 |
| 2 | DMF | K₂CO₃ | 100 | 45 |
| 3 | DMSO | K₂CO₃ | 120 | 60 |
| 4 | Acetone | Cs₂CO₃ | 56 | 75 |
| 5 | Isopropanol | NaOH (50 wt % aq) | 80 | 95 |
| 6 | Isopropanol | NaOH (50 wt % aq) + TBAI (0.1 equiv) | 80 | >99 |
TBAI: Tetrabutylammonium iodide
Biological Activity of TBI-223 (an Oxazolidinone Derivative)
| Parameter | TBI-223 | Linezolid (Reference) | Source |
| IC₅₀ (mammalian MPS inhibition) | >74 µM | 8 µM | TB Alliance[2] |
| Bone Marrow Toxicity (14-day dog study) | No toxicity observed at 150 mg/kg/day | - | TB Alliance[2] |
| Efficacy | Comparable to linezolid in MRSA infection models | - | PMC[3] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)[3][6]
This protocol describes the synthesis of the key alkylating agent, 3,3-bis(bromomethyl)oxetane.
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Dissolve tribromoneopentyl alcohol in dichloromethane.
-
Add a 50 wt % aqueous solution of sodium hydroxide to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for 16 hours.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless oil.
-
Typical yields are in the range of 72% with a purity of >95%.[4][5]
Protocol 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[3][6]
This protocol details the N-arylation of 2-oxa-6-azaspiro[3.3]heptane through a double N-alkylation of 2-fluoro-4-nitroaniline.
Materials:
-
2-fluoro-4-nitroaniline
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (NaOH, 50 wt % aq)
-
Tetrabutylammonium iodide (TBAI)
-
Isopropanol
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline in isopropanol, add 1.2 equivalents of 3,3-bis(bromomethyl)oxetane.
-
Add 2.5 equivalents of a 50 wt % aqueous solution of sodium hydroxide and 0.1 equivalents of tetrabutylammonium iodide.
-
Heat the reaction mixture to 80°C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
-
This process has been demonstrated at a 100g scale with an isolated yield of 87% and a final product purity of >99%.[4][5]
Visualizations
Synthesis Workflow
Caption: Synthetic route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
Mechanism of Action: Oxazolidinone Antibiotics
Oxazolidinones, such as TBI-223, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation.[3][6][7][8]
Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.
References
- 1. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Application Notes and Protocols: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the morpholine ring is a ubiquitous scaffold due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. However, its chemical space is well-explored, and its metabolic profile can sometimes lead to undesired metabolites. The search for novel bioisosteres that can mimic the properties of morpholine while offering improved characteristics or novel intellectual property is an ongoing effort in drug discovery. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a promising three-dimensional bioisostere for morpholine. This spirocyclic scaffold, while adding a carbon atom, often leads to a surprising decrease in lipophilicity and can positively modulate other drug-like properties.[1]
These application notes provide a comprehensive overview of the use of 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere, including its synthesis, a comparative analysis of its physicochemical properties, and its impact on the biological activity and pharmacokinetic profiles of drug candidates. Detailed experimental protocols for the synthesis of 2-oxa-6-azaspiro[3.3]heptane and key in vitro assays are also provided to enable researchers to effectively utilize this novel scaffold in their drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The substitution of a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane can significantly alter the physicochemical properties of a molecule. A key advantage of this bioisosteric replacement is the general trend of decreased lipophilicity, as measured by the distribution coefficient (logD), despite the increase in molecular weight. This counterintuitive effect is often attributed to the increased basicity (pKa) of the spirocyclic amine, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.[1]
| Property | Morpholine Derivative (6a) | 2-Oxa-6-azaspiro[3.3]heptane Derivative (6b) | Change (Δ) | Reference |
| logD7.4 | 2.8 | 1.6 | -1.2 | [1] |
| pKa | 6.7 | 8.2 | +1.5 | [1] |
| Permeability (10-6 cm/s) | 16 | 22 | +6 | [1] |
| hERG Inhibition (IC50, μM) | 48 | 43 | -5 | [1] |
| Microsomal Intrinsic Clearance (μL/min/mg) | 72 | 13 | -59 | [1] |
| Hepatocyte Intrinsic Clearance (μL/min/106 cells) | 61/190 | 11/5.1 | -50/-184.9 | [1] |
Table 1: Comparative physicochemical and in vitro ADME properties of a morpholine-containing compound (6a) and its corresponding 2-oxa-6-azaspiro[3.3]heptane analogue (6b) from a study by AstraZeneca.[1]
Case Studies in Drug Discovery
The utility of 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere has been demonstrated in several drug discovery programs.
TBI-223: An Antitubercular Agent
In the development of TBI-223, a linezolid analogue, the morpholine moiety was replaced with 2-oxa-6-azaspiro[3.3]heptane. This modification was a key strategy to address the nonoxidative metabolism associated with linezolid. The resulting compound, TBI-223, not only retained potent antibacterial activity against multiple strains but also showed an improved toxicity profile compared to the parent drug.[2][3]
AZD1979: A Drug Candidate for Dyslipidemia
AstraZeneca's AZD1979 incorporates the 2-oxa-6-azaspiro[3.3]heptane scaffold. In this case, the replacement of a morpholine ring led to a significant decrease in lipophilicity (ΔlogD7.4 = -1.2) and an increase in basicity (ΔpKa = +1.5). Despite these changes, the compound maintained favorable permeability and did not exhibit significant hERG inhibition.[1]
Experimental Protocols
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Hemioxalate Salt
This protocol is adapted from the method originally described by Carreira et al. and is a common route for the synthesis of the title compound.[2][4]
Step 1: Synthesis of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Caption: Synthesis of the N-tosylated intermediate.
-
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
p-Toluenesulfonamide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
-
Procedure:
-
To a stirred solution of tribromoneopentyl alcohol and p-toluenesulfonamide in toluene, add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (typically around 100-110 °C). The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane as a solid.
-
Step 2: Deprotection to Yield 2-Oxa-6-azaspiro[3.3]heptane
Caption: Detosylation to the free amine.
-
Materials:
-
6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
-
Magnesium turnings
-
Methanol
-
-
Procedure:
-
To a suspension of magnesium turnings in methanol, add the N-tosylated intermediate.
-
Sonicate the mixture at room temperature. The reaction is often sluggish and may require several hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove excess magnesium and magnesium salts. This filtration can be slow.[2]
-
The filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane.
-
Step 3: Salt Formation
Caption: Formation of the hemioxalate salt.
-
Materials:
-
Methanolic solution of 2-oxa-6-azaspiro[3.3]heptane
-
Oxalic acid
-
-
Procedure:
-
To the methanolic filtrate containing the free base, add a solution of oxalic acid in a suitable solvent (e.g., methanol or diethyl ether).
-
The hemioxalate salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt.
-
Caco-2 Permeability Assay
This protocol provides a general method for assessing the intestinal permeability of a compound using the Caco-2 cell line, a model for the human intestinal epithelium.
Caption: Caco-2 permeability assay workflow.
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
-
-
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers. Analyze the concentration of the test compound in each sample by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the compound is a substrate for efflux transporters.
-
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure for determining the in vitro metabolic stability of a compound using human liver microsomes.
Caption: Metabolic stability assay workflow.
-
Materials:
-
Human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile (cold) with an internal standard
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
-
hERG Inhibition Assay (Automated Patch Clamp)
This protocol describes a general method for assessing the potential of a compound to inhibit the hERG potassium channel using an automated patch-clamp system.
Caption: Automated patch-clamp hERG assay workflow.
-
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG)
-
Appropriate cell culture medium
-
Extracellular and intracellular solutions for patch-clamp recording
-
Test compound and a known hERG blocker (e.g., E-4031 or dofetilide) as a positive control
-
Automated patch-clamp system (e.g., QPatch or Patchliner)
-
-
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells and prepare a single-cell suspension for the assay.
-
System Setup: Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.
-
Cell Sealing: The system will automatically trap a cell and form a high-resistance (giga-ohm) seal between the cell membrane and the patch-clamp chip.
-
Whole-Cell Configuration: The system will then rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for the measurement of ion channel currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current, particularly the tail current upon repolarization.
-
Compound Application:
-
Record a stable baseline hERG current in the presence of the vehicle control.
-
Sequentially apply increasing concentrations of the test compound and record the hERG current at each concentration until a steady-state effect is observed.
-
Apply a positive control to confirm the sensitivity of the assay.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of the test compound.
-
Calculate the percentage of hERG current inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
-
Conclusion
2-Oxa-6-azaspiro[3.3]heptane is a valuable and increasingly popular bioisostere for the morpholine ring in modern drug discovery. Its unique three-dimensional structure can lead to improved physicochemical properties, such as reduced lipophilicity and modulated basicity, which can translate into favorable pharmacokinetic profiles. The provided synthetic and in vitro assay protocols offer a practical guide for medicinal chemists to incorporate this novel scaffold into their drug design strategies and to evaluate its impact on the properties of their compounds. As the quest for novel chemical matter with enhanced drug-like properties continues, 2-oxa-6-azaspiro[3.3]heptane represents a compelling building block for the development of the next generation of therapeutics.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating the 2-oxa-6-azaspiro[3.3]heptane Moiety into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to improved physicochemical and pharmacokinetic properties when incorporated into drug candidates. This spirocyclic system is often employed as a bioisosteric replacement for common heterocyles like morpholine and piperidine, offering a novel strategy to escape flatland and explore new chemical space. The incorporation of this motif has been shown to enhance aqueous solubility, metabolic stability, and in some cases, target engagement.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the 2-oxa-6-azaspiro[3.3]heptane scaffold for drug discovery.
Physicochemical and Pharmacokinetic Advantages
The primary driver for incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety is the potential for significant improvements in drug-like properties. Its non-planar, rigid structure can disrupt intermolecular forces that contribute to high lipophilicity and poor solubility. Furthermore, the strained four-membered rings can influence the metabolic profile of a compound, often leading to increased stability.
Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties
The following table summarizes quantitative data from published studies, comparing parent compounds with their 2-oxa-6-azaspiro[3.3]heptane-containing analogs. This data highlights the typical changes observed upon introduction of the spirocycle.
| Compound Pair | Parent Moiety | logD at pH 7.4 | pKa | Permeability (10⁻⁶ cm/s) | Human Liver Microsome Intrinsic Clearance (μL/min/mg) | Rat Hepatocyte Intrinsic Clearance (μL/min/10⁶ cells) | Reference |
| AZD1979 Analog (6a vs. 6b) | Morpholine | 2.8 | 6.7 | 48 | 72 | 190 | [3] |
| 2-oxa-6-azaspiro[3.3]heptane | 1.6 | 8.2 | 43 | 13 | 5.1 | [3] | |
| Linezolid Analog (8a vs. 8b) | Morpholine | - | - | - | - | - | [3] |
| 2-oxa-6-azaspiro[3.3]heptane | - | - | - | - | - | [3] | |
| Artefenomel Analog (9a vs. 9b) | Piperazine | - | - | - | - | - | [3] |
| 2-oxa-6-azaspiro[3.3]heptane | ΔlogD = -0.6 | ΔpKa = +0.8 | - | - | - | [3] |
Note: A negative ΔlogD indicates a decrease in lipophilicity. A positive ΔpKa indicates an increase in basicity.
Signaling Pathways and Mechanisms of Action
The 2-oxa-6-azaspiro[3.3]heptane moiety is versatile and has been incorporated into drug candidates targeting a range of biological pathways. A notable example is the novel oxazolidinone antibiotic, TBI-223, developed for the treatment of tuberculosis.
TBI-223: Inhibition of Bacterial Protein Synthesis
TBI-223 exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting protein elongation. This mechanism is shared with other oxazolidinone antibiotics like linezolid. However, TBI-223 is designed to have an improved safety profile, particularly with respect to myelosuppression.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 6-(aryl)-2-oxa-6-azaspiro[3.3]heptane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a practical and scalable two-step synthesis of 6-(aryl)-2-oxa-6-azaspiro[3.3]heptane intermediates. Specifically, it focuses on a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key starting material for the tuberculosis drug candidate TBI-223.[1][2][3][4] The described methodology is robust, demonstrating high yield and purity on a multigram scale.[1][2][3]
Introduction
The 2-oxa-6-azaspiro[3.3]heptane motif is of significant interest in medicinal chemistry, often utilized as a bioisostere for morpholine to improve physicochemical properties such as lipophilicity and metabolic stability.[5][6] The synthesis of these spirocyclic systems, however, can be challenging.[7] This document outlines a scalable and cost-effective synthetic route that avoids many of the drawbacks associated with previous methods.[2][3] The key transformation involves the direct double N-alkylation of an aniline with 3,3-bis(bromomethyl)oxetane (BBMO).[1]
Synthetic Pathway Overview
The scalable synthesis is a two-step process. The first step is the synthesis of the key alkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO), from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA). The second, and key bond-forming step, is the hydroxide-facilitated N-alkylation of an aryl amine with BBMO to form the desired 6-(aryl)-2-oxa-6-azaspiro[3.3]heptane.
Caption: Overall two-step synthetic workflow.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. [1]
| Entry | Base (2.5 equiv) | Solvent | Temperature (°C) | Conversion (%) | Product:Starting Material Ratio |
| 1 | Cs₂CO₃ | DMF | 80 | 25 | 2:1 |
| 2 | K₂CO₃ | DMF | 80 | 18 | 2:1 |
| 3 | NaOH (50 wt % aq) | Acetonitrile | 80 | 99 | >20:1 |
| 4 | NaOH (50 wt % aq) | Dioxane | 80 | 99 | >20:1 |
| 5 | NaOH (50 wt % aq) | Toluene | 80 | 98 | >20:1 |
General reaction conditions: 2-fluoro-4-nitroaniline (1 equiv), BBMO (1.2 equiv), and base (2.5 equiv) were heated for 16 h. Data is from HPLC analysis of in-process control samples.
Table 2: Scaled-Up Synthesis Results. [1][2]
| Starting Material (Aniline) Scale | Product | Isolated Yield (%) | Purity (%) |
| 100 g | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 87 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
This protocol is optimized from a procedure starting with tribromoneopentyl alcohol (TBNPA).[2][3]
Caption: Workflow for BBMO synthesis.
Materials:
-
Tribromoneopentyl alcohol (TBNPA)
-
Sodium hydroxide (NaOH)
-
Appropriate solvent system for Schotten-Baumann conditions
Procedure:
-
Dissolve Tribromoneopentyl alcohol in a suitable solvent.
-
Add a solution of sodium hydroxide while vigorously stirring, maintaining the temperature as per Schotten-Baumann conditions.
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, perform an aqueous workup to remove salts and excess base.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane. The product was recovered in 72% yield and >95% purity.[2][3][4]
Protocol 2: Scalable Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol describes the optimized, multigram-scale synthesis via a hydroxide-facilitated alkylation.[1][2]
Caption: Workflow for the spirocycle synthesis.
Materials:
-
2-fluoro-4-nitroaniline
-
3,3-bis(bromomethyl)oxetane (BBMO)
-
Sodium hydroxide (50 wt % aqueous solution)
-
Acetonitrile
Procedure (100 g scale):
-
To a suitable reaction vessel, add 2-fluoro-4-nitroaniline (100 g, 1 equiv).
-
Add 3,3-bis(bromomethyl)oxetane (1.2 equiv).
-
Add acetonitrile as the solvent.
-
Add sodium hydroxide (50 wt % aqueous solution, 2.5 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction for completion by HPLC.
-
After completion, cool the reaction mixture to ambient temperature.
-
Filter the resulting slurry to collect the solid product.
-
Wash the solid sequentially with water and acetonitrile to remove impurities.
-
Dry the purified solid under vacuum to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. This process was demonstrated at a 100g scale with an isolated yield of 87% and a final product purity of >99%.[1][2][3]
Conclusion
The described protocols provide a highly efficient, scalable, and economically viable method for the synthesis of 6-(aryl)-2-oxa-6-azaspiro[3.3]heptane intermediates. The protecting group-free approach, coupled with high yields and purities on a large scale, makes this a valuable process for drug development professionals and researchers in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Notes and Protocols for Parallel Synthesis Utilizing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane as a versatile scaffold in parallel synthesis for the rapid generation of diverse chemical libraries. The unique three-dimensional structure of the 2-oxa-6-azaspiro[3.3]heptane core makes it an attractive starting point for the discovery of novel therapeutic agents. The protocols outlined below detail the deprotection of the tosyl group and subsequent diversification of the core scaffold through common parallel synthesis techniques.
Introduction to 2-Oxa-6-azaspiro[3.3]heptane in Drug Discovery
Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacological properties of drug candidates. The 2-oxa-6-azaspiro[3.3]heptane motif, in particular, offers a rigid framework that can orient substituents in well-defined vectors, potentially enhancing interactions with biological targets. The tosyl-protected form, this compound, serves as a stable and readily available starting material for the synthesis of diverse compound libraries. Following deprotection of the secondary amine, this scaffold can be functionalized in a multitude of ways to explore chemical space and identify novel bioactive molecules.
Experimental Workflows and Logical Relationships
The overall strategy for utilizing this compound in parallel synthesis involves a two-stage process: deprotection followed by diversification. This workflow allows for the creation of a large library of compounds from a single advanced intermediate.
Protocols for Parallel Synthesis
The following protocols are designed for execution in parallel synthesis formats, such as in 24- or 96-well reaction blocks. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Deprotection of this compound
This protocol describes the removal of the tosyl protecting group under acidic conditions to generate the corresponding amine salt, ready for subsequent diversification.
Materials:
-
This compound
-
33% HBr in acetic acid
-
Dichloromethane (DCM)
-
Diethyl ether
-
Nitrogen or argon supply
-
Parallel reaction block with temperature control
-
Centrifuge with rotor for reaction blocks
Procedure:
-
Dispensing: To each well of a 24-well reaction block, add this compound (100 mg, 0.37 mmol).
-
Reagent Addition: Add 33% HBr in acetic acid (1 mL) to each well.
-
Reaction: Seal the reaction block and heat to 70 °C for 16 hours under a nitrogen atmosphere.
-
Work-up: a. Cool the reaction block to room temperature. b. Add DCM (2 mL) to each well and agitate to ensure mixing. c. Add diethyl ether (5 mL) to each well to precipitate the amine hydrobromide salt. d. Centrifuge the block to pellet the solid. e. Decant the supernatant. f. Wash the solid by resuspending in diethyl ether (5 mL), centrifuging, and decanting. Repeat this wash step twice.
-
Drying: Dry the resulting 2-oxa-6-azaspiro[3.3]heptane hydrobromide salt in each well under high vacuum. The material is now ready for use in diversification reactions.
Protocol 2: Parallel Reductive Amination
This protocol details the diversification of the deprotected spirocyclic amine via reductive amination with a library of aldehydes.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane hydrobromide (from Protocol 1)
-
Library of diverse aldehydes (0.1 M solution in 1,2-dichloroethane, DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Parallel reaction block
Procedure:
-
Neutralization: To each well containing the dried amine salt (approx. 0.37 mmol), add DCE (2 mL) and TEA (103 µL, 0.74 mmol, 2 eq). Agitate for 10 minutes.
-
Aldehyde Addition: Add the respective aldehyde solution (4.1 mL, 0.41 mmol, 1.1 eq) to each well.
-
Reducing Agent Addition: Add STAB (157 mg, 0.74 mmol, 2 eq) to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 16 hours.
-
Quenching and Extraction: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution (2 mL) to each well. b. Agitate for 15 minutes. c. Add DCM (3 mL) to each well and agitate for 30 minutes. d. Allow the layers to separate and collect the organic layer using a liquid handler.
-
Purification: The crude products can be purified by parallel solid-phase extraction (SPE) or preparative HPLC.
Protocol 3: Parallel Acylation
This protocol describes the diversification of the deprotected spirocyclic amine via acylation with a library of acyl chlorides.
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane hydrobromide (from Protocol 1)
-
Library of diverse acyl chlorides (0.1 M solution in DCM)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Aqueous ammonium chloride solution (1 M)
-
Parallel reaction block
Procedure:
-
Neutralization and Amine Solution Preparation: To each well containing the dried amine salt (approx. 0.37 mmol), add DCM (2 mL) and DIPEA (193 µL, 1.11 mmol, 3 eq). Agitate for 10 minutes.
-
Acyl Chloride Addition: Add the respective acyl chloride solution (4.1 mL, 0.41 mmol, 1.1 eq) to each well.
-
Reaction: Seal the reaction block and agitate at room temperature for 4 hours.
-
Work-up: a. Add aqueous ammonium chloride solution (2 mL) to each well and agitate. b. Collect the organic layer. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 mL).
-
Purification: The crude products can be purified by parallel SPE or preparative HPLC.
Quantitative Data Summary
The following table presents illustrative yield and purity data for a representative subset of a library synthesized using the protocols described above. Actual results may vary depending on the specific building blocks used.
| Library Subset | Diversification Reaction | Building Block Example | Illustrative Yield (%) | Illustrative Purity (%) (by LC-MS) |
| A | Reductive Amination | 4-Fluorobenzaldehyde | 75 | >95 |
| B | Reductive Amination | 2-Thiophenecarboxaldehyde | 68 | >90 |
| C | Reductive Amination | Cyclohexanecarboxaldehyde | 82 | >95 |
| D | Acylation | Benzoyl chloride | 88 | >95 |
| E | Acylation | Acetyl chloride | 92 | >98 |
| F | Acylation | 3-Chlorobenzoyl chloride | 85 | >90 |
Potential Applications in Signaling Pathways
Libraries derived from the 2-oxa-6-azaspiro[3.3]heptane scaffold can be screened against a variety of biological targets. Based on the structural motifs present in known bioactive molecules, these compounds may be of particular interest as modulators of key signaling pathways implicated in disease.
SHP2 Signaling Pathway
The SHP2 protein tyrosine phosphatase is a critical node in multiple signaling pathways that regulate cell growth, differentiation, and survival. Aberrant SHP2 activity is associated with various cancers. The rigid, three-dimensional nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold may allow for the design of potent and selective allosteric inhibitors of SHP2.
MC4R Signaling Pathway
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor that plays a crucial role in the regulation of energy homeostasis and appetite. Modulators of MC4R are of significant interest for the treatment of obesity and other metabolic disorders. The diverse functionalities that can be introduced onto the 2-oxa-6-azaspiro[3.3]heptane scaffold make it a promising starting point for the development of novel MC4R agonists or antagonists.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction of 2-oxa-6-azaspiro[3.3]heptane with various aromatic systems. This versatile building block is of significant interest in medicinal chemistry as a bioisostere for morpholine and piperazine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The following protocols are designed to be a comprehensive guide for researchers employing this valuable scaffold in drug discovery and development.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds in aromatic systems. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[4][5][6] The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[4][5] 2-Oxa-6-azaspiro[3.3]heptane serves as an excellent secondary amine nucleophile in these reactions, leading to the formation of novel spirocyclic derivatives with potential applications in various therapeutic areas.[1][7][8]
Reaction Scheme
Caption: General reaction scheme for the SNAr of 2-oxa-6-azaspiro[3.3]heptane.
Experimental Protocols
This section provides detailed methodologies for the nucleophilic aromatic substitution of 2-oxa-6-azaspiro[3.3]heptane with activated aryl halides. The following protocols are based on established literature procedures and can be adapted for various substrates.[9][10][11]
Protocol 1: Reaction with an Activated Aryl Fluoride
This protocol is adapted from the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the synthesis of the tuberculosis drug candidate TBI-223.[10][11]
Materials:
-
2-Oxa-6-azaspiro[3.3]heptane (or its salt, e.g., oxalate salt)
-
Activated aryl fluoride (e.g., 1,2-difluoro-4-nitrobenzene)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the activated aryl fluoride (1.0 equiv) in the chosen solvent (e.g., DMF), add the base (2.0-3.0 equiv).
-
Add 2-oxa-6-azaspiro[3.3]heptane (1.0-1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired arylated 2-oxa-6-azaspiro[3.3]heptane derivative.
Data Presentation
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,2-difluoro-4-nitrobenzene | K₂CO₃ | DMF | 120 | 2 | 85 | [10] |
| 2 | 2-fluoro-4-nitroaniline | NaOH (50 wt% aq.) | DMSO | 110 | 16 | 87 | [11] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of arylated 2-oxa-6-azaspiro[3.3]heptane derivatives.
Caption: General experimental workflow for SNAr with 2-oxa-6-azaspiro[3.3]heptane.
Signaling Pathway Context
While a specific signaling pathway is not directly modulated by this reaction, the resulting arylated 2-oxa-6-azaspiro[3.3]heptane derivatives are often designed as inhibitors or modulators of various biological targets, such as enzymes or receptors, implicated in disease signaling pathways. The spirocyclic moiety can influence the compound's conformation, binding affinity, and pharmacokinetic properties.
Caption: Role of the SNAr reaction in the drug discovery process.
Conclusion
The nucleophilic aromatic substitution reaction with 2-oxa-6-azaspiro[3.3]heptane is a robust and efficient method for the synthesis of novel spirocyclic compounds with high potential in drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this unique scaffold into their medicinal chemistry programs. The adaptability of the reaction conditions allows for a broad scope of substrates, making it a key transformation in the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 10. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of 2-oxa-6-azaspiro[3.3]heptane in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive bioisosteric replacement for more traditional moieties like morpholine. The incorporation of this spirocycle can lead to improved aqueous solubility and metabolic stability, key parameters in drug development. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Kinase Inhibitors Featuring the 2-oxa-6-azaspiro[3.3]heptane Scaffold
The 2-oxa-6-azaspiro[3.3]heptane moiety has been investigated as a substitute for the morpholine group in several kinase inhibitors. This substitution, while potentially improving drug-like properties, has shown varied effects on inhibitory potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Gefitinib is a potent EGFR inhibitor used in cancer therapy. An analogue of gefitinib where the morpholine ring is replaced by 2-oxa-6-azaspiro[3.3]heptane has been synthesized and evaluated.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
PF-06447475 is a selective inhibitor of LRRK2, a kinase implicated in Parkinson's disease. An analogue of PF-06447475 incorporating the 2-oxa-6-azaspiro[3.3]heptane scaffold has also been explored.
Data Presentation
The following table summarizes the available quantitative data for kinase inhibitors and their 2-oxa-6-azaspiro[3.3]heptane analogues.
| Parent Compound | Target Kinase | Parent IC50 (nM) | 2-oxa-6-azaspiro[3.3]heptane Analogue | Analogue IC50 (nM) | Fold Change in Potency | Reference |
| Gefitinib | EGFR | ~1-100 | Gefitinib Analogue | Decreased Potency (Specific value not reported) | N/A | [1] |
| PF-06447475 | LRRK2 | 3 | PF-06447475 Analogue | Significant Loss of Potency (Specific value not reported) | N/A | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of key intermediates and the final kinase inhibitor analogues are provided below.
Synthesis of 2-oxa-6-azaspiro[3.3]heptane Sulfonate Salts[3]
A scalable approach to 2-oxa-6-azaspiro[3.3]heptane has been developed, making it available as a stable, crystalline, and more soluble sulfonate salt, ready for use in chemical syntheses.[3]
General Procedure: While the specific details of the multi-step synthesis are proprietary, the process involves the construction of the spirocyclic system from acyclic precursors, followed by salt formation with a suitable sulfonic acid to yield a stable and handleable solid.
General Protocol for the Synthesis of a Gefitinib Analogue with 2-oxa-6-azaspiro[3.3]heptane
The synthesis of the gefitinib analogue involves a multi-step sequence, starting from readily available materials. A general synthetic route is outlined below, based on established methods for gefitinib synthesis.[4][5][6][7]
Step 1: Synthesis of the Quinazoline Core The synthesis typically begins with the construction of the 4-chloro-6,7-dimethoxyquinazoline core. This can be achieved through various published methods, often starting from substituted anthranilic acids or benzonitriles.
Step 2: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction to install the aniline moiety.
-
Reaction Conditions: Typically, the reaction is carried out in a polar solvent such as isopropanol or DMF, often with the addition of a base like triethylamine or diisopropylethylamine, at elevated temperatures.
Step 3: Demethylation and Alkylation with a Precursor of the Spirocycle One of the methoxy groups on the quinazoline ring is selectively demethylated to provide a hydroxyl group for further functionalization. This is followed by alkylation with a suitable precursor of the 2-oxa-6-azaspiro[3.3]heptane moiety, such as a tosylated or halogenated derivative.
-
Demethylation: Reagents like boron tribromide or pyridinium hydrochloride can be used for selective demethylation.
-
Alkylation: The alkylation is typically performed in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.
Step 4: Final Coupling with 2-oxa-6-azaspiro[3.3]heptane Alternatively, a precursor with a leaving group at the desired position on the quinazoline ring can be directly coupled with 2-oxa-6-azaspiro[3.3]heptane.
-
Reaction Conditions: This coupling is usually carried out under basic conditions in a polar aprotic solvent.
General Protocol for the Synthesis of a PF-06447475 Analogue with 2-oxa-6-azaspiro[3.3]heptane
The synthesis of the PF-06447475 analogue follows a convergent route, building upon the pyrrolo[2,3-d]pyrimidine core.
Step 1: Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core The synthesis starts with the construction of the key 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, which is a common starting material for many kinase inhibitors.
Step 2: Suzuki Coupling with a Substituted Phenylboronic Acid A Suzuki coupling reaction is employed to introduce the substituted phenyl group at the 5-position of the pyrrolopyrimidine core.
-
Reaction Conditions: The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), in the presence of a base like sodium carbonate or potassium phosphate, in a solvent system such as a mixture of dioxane and water.
Step 3: Nucleophilic Aromatic Substitution with 2-oxa-6-azaspiro[3.3]heptane The final step involves the displacement of the chlorine atom at the 4-position of the pyrrolopyrimidine ring with 2-oxa-6-azaspiro[3.3]heptane.
-
Reaction Conditions: This reaction is typically performed at elevated temperatures in a polar solvent such as n-butanol or DMSO, often with the addition of a base.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of EGFR and LRRK2.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: LRRK2 Signaling Pathway in Parkinson's Disease.
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold presents an intriguing modification for kinase inhibitor design, offering potential improvements in physicochemical properties. However, the limited available data suggests that its incorporation can lead to a decrease in potency for certain kinase targets like EGFR and LRRK2. Further structure-activity relationship (SAR) studies are warranted to fully explore the potential of this scaffold in kinase inhibitor development. The provided protocols and signaling pathway diagrams serve as a valuable resource for researchers in this area.
References
- 1. Type-II kinase inhibitors that target Parkinson’s Disease-associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
Application Notes and Protocols: Enhancing Lead Compounds with 2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-oxa-6-azaspiro[3.3]heptane as a strategic building block to modulate the physicochemical properties of lead compounds. The unique structural features of this spirocyclic motif offer a powerful tool to address common challenges in drug discovery, such as high lipophilicity and metabolic instability.
Introduction
In the intricate process of drug discovery and development, the optimization of a lead compound's physicochemical properties is paramount to achieving a desirable pharmacokinetic and safety profile. High lipophilicity, for instance, can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The 2-oxa-6-azaspiro[3.3]heptane moiety has emerged as a valuable bioisosteric replacement for common saturated heterocycles like morpholine and piperazine. Its rigid, three-dimensional structure introduces favorable changes in key drug-like properties, offering a pathway to improved clinical candidates.
This document outlines the quantifiable impact of incorporating 2-oxa-6-azaspiro[3.3]heptane on critical physicochemical parameters, provides detailed protocols for the synthesis and evaluation of these modified compounds, and visualizes the underlying principles and experimental workflows.
Data Presentation: Impact on Physicochemical Properties
The incorporation of 2-oxa-6-azaspiro[3.3]heptane in place of traditional moieties like morpholine has a consistent and predictable effect on key physicochemical properties. The data presented below, derived from published studies on various lead compounds, demonstrates a significant reduction in lipophilicity (LogD) and an increase in basicity (pKa).[1]
| Compound Pair | Original Moiety (A) | 2-oxa-6-azaspiro[3.3]heptane Analog (B) | ΔLogD (B-A) | ΔpKa (B-A) | Reference |
| AZD1979 Analog | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | -1.2 | +1.5 | [1] |
| Artefenomel Analog | Piperidine | 2-oxa-6-azaspiro[3.3]heptane | -0.6 | +0.8 | [1] |
| Linezolid Analog | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | Not Reported | Not Reported | [1] |
| Gefitinib Analog | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | Not Reported | Not Reported | [1] |
Table 1: Comparative Physicochemical Data. This table summarizes the observed changes in the distribution coefficient (LogD at pH 7.4) and the acid dissociation constant (pKa) upon replacing a conventional heterocyclic moiety with 2-oxa-6-azaspiro[3.3]heptane in different lead compound scaffolds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives and their incorporation into lead compounds, as well as the protocols for key physicochemical property assessment assays.
Synthesis Protocols
Protocol 1: Scalable Synthesis of 2-oxa-6-azaspiro[3.3]heptane p-Toluenesulfonate (PTSA) Salt
This protocol describes a scalable synthesis of the title compound, which is a stable and readily usable form of the spirocycle.
Materials:
-
3,3-Bis(bromomethyl)oxetane
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
Methanol
Procedure:
-
N-Benzylation: To a solution of 3,3-bis(bromomethyl)oxetane in toluene, add benzylamine and DBU. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-oxa-6-azaspiro[3.3]heptane.
-
Debenzylation: Dissolve the crude product in methanol and add 10% Pd/C. Subject the mixture to hydrogenation (5 bar) in a suitable apparatus until the reaction is complete (monitored by TLC or LC-MS).
-
Salt Formation: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol. To the filtrate, add a solution of p-toluenesulfonic acid in methanol.
-
Crystallization and Isolation: Concentrate the solution under reduced pressure to induce crystallization. Collect the resulting solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane PTSA salt as a crystalline solid.
Protocol 2: N-Arylation of 2-oxa-6-azaspiro[3.3]heptane via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of 2-oxa-6-azaspiro[3.3]heptane with an aryl halide.
Materials:
-
2-oxa-6-azaspiro[3.3]heptane (free base or from the PTSA salt by neutralization)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., sodium tert-butoxide, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand in the anhydrous solvent.
-
Addition of Reagents: Add the 2-oxa-6-azaspiro[3.3]heptane and the strong base to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-oxa-6-azaspiro[3.3]heptane derivative.
Physicochemical Property Assessment Protocols
Protocol 3: Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol describes the "gold standard" method for measuring the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Preparation of Phases: Pre-saturate n-octanol with PBS (pH 7.4) and PBS (pH 7.4) with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate.
-
Compound Addition: Prepare a stock solution of the test compound in either the aqueous or organic phase. Add a known volume of this stock solution to a vial containing a defined ratio of the two phases (e.g., 1:1).
-
Equilibration: Cap the vials tightly and shake vigorously using a vortex mixer for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vials at high speed to achieve complete separation of the n-octanol and aqueous layers.
-
Analysis: Carefully sample a known volume from each phase and analyze the concentration of the test compound using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The LogD value is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: LogD = log10 ([Compound]octanol / [Compound]aqueous)
Protocol 4: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a common method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Control compounds with known metabolic stability (high and low clearance)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard
-
Incubator/water bath at 37 °C
-
LC-MS/MS for analysis
Procedure:
-
Incubation Preparation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and phosphate buffer. Pre-incubate the mixture at 37 °C.
-
Initiation of Reaction: Add the test compound (from a stock solution in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation and Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in these application notes.
Caption: Logical relationship of property modulation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely adopted method is the Carreira synthesis, which involves a one-pot reaction of tribromoneopentyl alcohol with p-toluenesulfonamide. This reaction simultaneously forms both the oxetane and the N-tosyl-protected azetidine rings to yield the desired spirocyclic compound.[1]
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include the quality of reagents, the choice of base and solvent, and the reaction temperature. Incomplete reactions, side-product formation, and difficult product isolation are common challenges.
Q3: How critical is the purity of the starting materials and reagents?
A3: The purity of starting materials and reagents is crucial for a successful synthesis. Tribromoneopentyl alcohol should be of high purity. The p-toluenesulfonamide should be dry, and the tosyl chloride, if used in alternative tosylation procedures, should be free of p-toluenesulfonic acid, which can arise from hydrolysis.
Q4: Can I use a different base for this reaction?
A4: While the original Carreira protocol specifies a particular base, the choice of base is a critical parameter that can be optimized. The strength and solubility of the base can significantly impact the reaction rate and yield. For similar spirocycle syntheses, bases like potassium carbonate and cesium carbonate have been used, sometimes leading to improved outcomes.[2]
Q5: What are common side reactions to be aware of?
A5: In spirocycle synthesis, common side reactions can include polymerization, elimination reactions, and the formation of undesired isomers. For tosylation reactions specifically, if using tosyl chloride, the formation of chlorinated byproducts can occur, especially at elevated temperatures.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Poor quality of p-toluenesulfonamide | Ensure p-toluenesulfonamide is dry. If necessary, dry it in a vacuum oven before use. |
| Ineffective base | Consider screening alternative bases. While strong inorganic bases are common, their solubility can be a limiting factor. The use of a stronger, more soluble base, or a phase-transfer catalyst, may improve the reaction rate. For related reactions, cesium carbonate has shown effectiveness, although it is a more expensive option.[2] |
| Inappropriate solvent | The solvent plays a critical role in stabilizing intermediates. For spirocyclization, polar aprotic solvents like DMF or DMSO are often employed. In some cases, a mixture of solvents, such as DMF-water, has been found to be optimal for similar cyclizations.[3] |
| Low reaction temperature | While higher temperatures can lead to side reactions, insufficient temperature may result in a sluggish or stalled reaction. A careful, stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of one reagent may be beneficial, but this should be determined empirically. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Action |
| Side reactions due to high temperature | If byproducts are observed, consider running the reaction at a lower temperature for a longer period. |
| Decomposition of product or intermediates | Strained spirocycles can be sensitive to harsh reaction conditions. Minimizing reaction time and temperature, once the starting material is consumed, can help prevent degradation. |
| Difficult purification | This compound can be challenging to purify. Recrystallization or column chromatography may be necessary. Ensure the chosen solvent system for chromatography provides good separation of the product from impurities. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound can be found in the supporting information of the publication by Carreira and coworkers in Organic Letters, 2012, 14 (1), pp 66–69. Researchers should consult this primary literature for precise experimental details.
Visualizations
Synthetic Pathway
Caption: One-pot synthesis of the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing and resolving low yield issues.
Key Parameter Relationships
Caption: Critical factors influencing the success of the synthesis.
References
Technical Support Center: Deprotection of N-Tosyl Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-tosyl azetidines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of N-tosyl azetidines in a question-and-answer format.
Issue 1: Low or No Yield of the Deprotected Azetidine with Evidence of Ring-Opening
-
Question: My reaction is consuming the N-tosyl azetidine starting material, but I am observing low yields of the desired free azetidine and detecting byproducts with a higher molecular weight. What is the likely cause and how can I mitigate this?
-
Answer: The primary side reaction during the deprotection of N-tosyl azetidines is the nucleophilic ring-opening of the strained four-membered ring. This is particularly prevalent under harsh acidic conditions or in the presence of Lewis acids, which can activate the azetidine ring towards nucleophilic attack by solvents or other species present in the reaction mixture.
Troubleshooting Steps:
-
Re-evaluate Your Deprotection Method: Harsh acidic conditions (e.g., HBr in acetic acid) are often too aggressive for the azetidine ring. Consider switching to a milder, reductive deprotection method.
-
Employ Mild Reductive Conditions: Reagents such as samarium(II) iodide (SmI₂) in the presence of an amine and water have been shown to be effective for the deprotection of N-tosyl groups under mild conditions, which can help preserve the azetidine ring.[1][2][3] Another option is the use of magnesium in methanol (Mg/MeOH), although byproduct formation has been observed in some cases with related heterocyclic systems.[4][5][6][7]
-
Optimize Reaction Conditions: If you must use acidic or reductive conditions that are known to cause ring-opening, carefully optimize the reaction parameters.
-
Temperature: Perform the reaction at the lowest possible temperature that still allows for the cleavage of the tosyl group.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of side products.
-
Scavengers: In acidic deprotections, the use of a cation scavenger like phenol can sometimes trap reactive intermediates that may promote side reactions.[8]
-
-
Issue 2: Incomplete Deprotection or Sluggish Reaction
-
Question: The deprotection reaction is very slow or stalls, leaving a significant amount of unreacted N-tosyl azetidine. What factors could be contributing to this?
-
Answer: The stability of the N-tosyl group can make its cleavage challenging, and several factors can contribute to incomplete reactions.
Troubleshooting Steps:
-
Increase Reagent Equivalents: For reductive methods, ensure you are using a sufficient excess of the reducing agent. For example, with Mg/MeOH, using at least 5 equivalents of magnesium is often necessary.
-
Check Reagent Quality: Reductive reagents like SmI₂ are sensitive to air and moisture. Ensure your reagents are fresh and handled under strictly anhydrous and inert conditions.
-
Consider Steric Hindrance: Bulky substituents on the azetidine ring can hinder the approach of the deprotecting agent. In such cases, more forcing conditions or alternative, less sterically demanding reagents might be required.
-
Switch to a More Powerful Method: If milder methods fail, you may need to consider a more potent, albeit potentially less selective, method like a dissolving metal reduction (e.g., sodium in liquid ammonia). Be aware that these methods can have their own set of side reactions and require specialized equipment.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side products observed during N-tosyl azetidine deprotection?
A1: The most prevalent side product results from the ring-opening of the azetidine. Depending on the reaction conditions and the nucleophiles present, this can lead to the formation of 1,3-disubstituted propane derivatives. For example, if the reaction is performed in an alcohol solvent in the presence of a Lewis acid, the corresponding 1,3-amino ether will be formed.[9][10][11][12]
-
Q2: Are there any "ring-safe" deprotection methods for N-tosyl azetidines?
A2: While no method is universally "safe" for all substrates, milder reductive methods are generally preferred to minimize the risk of ring-opening. The SmI₂/amine/water system is considered a very mild and effective option for cleaving N-tosyl groups and has been successfully used for the deprotection of sensitive N-tosyl aziridines, suggesting its applicability to azetidines.[1][2][3]
-
Q3: My N-tosyl azetidine contains other sensitive functional groups. Which deprotection method should I choose?
A3: The choice of deprotection method will depend on the nature of the other functional groups.
-
Acid-labile groups (e.g., Boc, acetals): Avoid strongly acidic conditions like HBr/acetic acid.
-
Reducible groups (e.g., esters, ketones, halides): Reductive methods like Mg/MeOH or Na/NH₃ may affect these groups. The SmI₂/amine/water system can sometimes offer better chemoselectivity. Careful optimization of reaction conditions is crucial.
-
-
Q4: How can I confirm that ring-opening has occurred?
A4: The most definitive way to confirm ring-opening is through detailed spectroscopic analysis of the isolated byproducts.
-
Mass Spectrometry (MS): Look for molecular ions corresponding to the addition of a nucleophile (e.g., solvent molecule) to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic signals of the azetidine ring protons and the appearance of new signals corresponding to a linear 1,3-disubstituted propane chain are strong indicators of ring-opening.
-
Data Presentation
Table 1: Comparison of Common Deprotection Methods for N-Tosyl Azetidines
| Deprotection Method | Reagents and Conditions | Typical Yield of Deprotected Azetidine | Major Side Reactions/Byproducts | Notes |
| Strong Acid | HBr, Phenol, Acetic Acid, heat | Variable, often low | Ring-opening to form 1,3-bromohydrins or acetates. | Harsh conditions, not suitable for sensitive substrates.[8] |
| Lewis Acid | BF₃·OEt₂, Alcohols | Low to moderate | Regioselective ring-opening to form 1,3-amino ethers.[9][10][12] | Useful for synthesizing 1,3-amino ethers, but not for obtaining the free azetidine. |
| Reductive (Mg/MeOH) | Mg, MeOH, rt | Moderate to good | Potential for byproduct formation.[4][5][6][7] | A relatively mild and inexpensive reductive method. |
| Reductive (SmI₂) | SmI₂, Amine, H₂O, THF, rt | Good to excellent | Generally clean, with minimal side reactions reported for similar systems.[2][3] | A very mild and rapid method, suitable for sensitive substrates. |
| Dissolving Metal | Na, liquid NH₃ | Good | Reduction of other functional groups, potential for over-reduction. | A powerful method for stubborn substrates, but requires special handling. |
Experimental Protocols
Protocol 1: Deprotection using Samarium(II) Iodide (SmI₂)/Amine/Water
This protocol is adapted from procedures for the deprotection of N-tosyl amides and aziridines and is expected to be effective for N-tosyl azetidines.[1][2][3]
-
To a stirred solution of the N-tosyl azetidine (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (argon or nitrogen) at room temperature, add a solution of samarium(II) iodide (0.1 M in THF, 2.2 equiv).
-
To the resulting mixture, add an amine (e.g., triethylamine, 5.0 equiv) followed by water (5.0 equiv).
-
The reaction is typically very fast and should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol is a general procedure for the reductive cleavage of sulfonamides.[5][6][7]
-
To a suspension of magnesium turnings (10 equiv) in anhydrous methanol (0.2 M) under an inert atmosphere, add the N-tosyl azetidine (1.0 equiv).
-
Stir the mixture vigorously at room temperature. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Filter the mixture to remove any remaining magnesium and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Scilit [scilit.com]
- 3. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 9. home.iitk.ac.in [home.iitk.ac.in]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 2-oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane?
A1: Historically, the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane has been hampered by several challenges. The original routes were often inefficient for large-scale production due to issues such as sluggish filtration steps that would lower the yield.[1][2] Additionally, the isolation of the final product as an oxalate salt presented stability problems, making long-term storage difficult.[1][2][3] More recent methods have focused on developing protecting group-free syntheses and utilizing more stable salt forms, such as sulfonates, to overcome these limitations.[2][3][4][5]
Q2: What is the recommended starting material for a scalable synthesis, and are there challenges associated with its availability?
A2: A key intermediate for many modern, scalable syntheses is 3,3-bis(bromomethyl)oxetane (BBMO).[1][2] While BBMO is commercially available in laboratory quantities, its limited availability on a larger scale can be a concern for cost-effective manufacturing.[1][2] Therefore, a scalable synthesis of BBMO itself is crucial. A practical approach starts from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA).[1][2][4]
Q3: Are there more stable alternatives to the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane for isolation and storage?
A3: Yes, sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane have been shown to be more stable and soluble than the oxalate salt.[3] This improved stability and solubility provide a significant advantage for large-scale production and subsequent chemical transformations, allowing for a wider range of reaction conditions.[3][5]
Q4: What are the key considerations for the deprotection of N-Boc-2-oxa-6-azaspiro[3.3]heptane on a large scale?
A4: Large-scale N-Boc deprotection can be challenging. Common methods using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are effective.[6] However, on a large scale, ensuring complete deprotection without side reactions requires careful optimization of reaction time and temperature. Incomplete deprotection can lead to deletion sequences in subsequent reactions.[6] The use of aqueous HCl in acetone has also been reported as a mild and effective method for large-scale Boc deprotection.[7]
Troubleshooting Guide
Problem 1: Low yield during the azetidine ring formation.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Base | The choice of base is critical. A screening of different bases (e.g., NaOH, KOH, Cs2CO3, K2CO3) should be performed to find the optimal conditions for your specific substrate. In some cases, a hydroxide-facilitated alkylation has proven effective.[1][2] |
| Poor Solvent Choice | The reaction solvent significantly influences the reaction rate and yield. Test a range of solvents such as acetone, acetonitrile, DMF, and DMSO. For some reactions, a mixture of solvents, like DMF-water, can be optimal.[8] |
| Low Reaction Temperature | Insufficient temperature can lead to incomplete conversion. Gradually increase the reaction temperature and monitor the reaction progress by HPLC or TLC. |
| Decomposition of the Alkylating Agent | The alkylating agent, such as 3,3-bis(bromomethyl)oxetane (BBMO), can decompose under certain conditions, especially in the presence of unreacted starting materials.[1] Ensure the reaction is run under an inert atmosphere and that the reagents are of high purity. |
Problem 2: Difficulty with product isolation and purification.
| Possible Cause | Troubleshooting Suggestion |
| Sluggish Filtration | This is a known issue, particularly with older synthetic routes.[1][2] Consider switching to a more modern procedure that avoids problematic filtration steps. If filtration is unavoidable, experiment with different filter aids and solvent washes to improve the process. |
| Product Instability | If isolating as the oxalate salt, instability can be an issue.[1][2] Convert the free amine to a more stable sulfonate salt, which also offers improved solubility.[3][5] |
| Impurity Profile | A high level of impurities can complicate purification. Re-optimize the reaction conditions (base, solvent, temperature, stoichiometry of reagents) to minimize side product formation.[1] |
Problem 3: Incomplete N-Boc deprotection at large scale.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time | Short reaction times that are effective on a small scale may not be sufficient for complete conversion on a larger scale.[6] Increase the reaction time and monitor for the disappearance of the starting material. |
| Inadequate Acid Strength or Concentration | Ensure the acid used for deprotection (e.g., TFA or HCl) is of the appropriate concentration and that a sufficient number of equivalents are used relative to the substrate. |
| Poor Mixing | In large reactors, inefficient mixing can lead to localized areas of incomplete reaction. Ensure adequate agitation throughout the reaction. |
Experimental Protocols
1. Scalable Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
This protocol is based on an optimized procedure starting from tribromoneopentyl alcohol (TBNPA).[1][2][4]
-
Reaction: Treatment of TBNPA with sodium hydroxide under Schotten-Baumann conditions.
-
Procedure:
-
Dissolve tribromoneopentyl alcohol in a suitable organic solvent.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously at a controlled temperature.
-
After reaction completion (monitored by GC or TLC), separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO4 or Na2SO4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation to yield 3,3-bis(bromomethyl)oxetane.
-
-
Expected Yield and Purity: Approximately 72% yield with >95% purity.[1][2][4]
2. Protecting Group-Free Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol describes the key azetidine ring formation via double N-alkylation.[1][2][4]
-
Reaction: Hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO).
-
Procedure:
-
To a solution of 2-fluoro-4-nitroaniline in a suitable solvent (e.g., acetone), add 3,3-bis(bromomethyl)oxetane.
-
Add a powdered base such as sodium hydroxide.
-
Heat the mixture to the optimized temperature and stir for the required duration (typically 16 hours).
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Scale-up Results: This reaction has been demonstrated on a 100 g scale with an isolated yield of 87% and a final product purity of >99%.[1][2][4]
Data Summary
Table 1: Optimization of the Alkylation Reaction Conditions [1]
| Entry | Base | Solvent | Temperature (°C) | Conversion to Product (%) |
| 1 | Cs2CO3 | Acetonitrile | 80 | 0 |
| 2 | K2CO3 | Acetonitrile | 80 | 0 |
| 3 | DBU | Acetonitrile | 80 | 0 |
| 4 | NaOH | Acetonitrile | 80 | 0 |
| 5 | KOH | Acetonitrile | 80 | 0 |
| 6 | K2CO3 | Acetone | 55 | 29 |
| 7 | NaOH | Acetone | 55 | 58 |
| 8 | KOH | Acetone | 55 | 70 |
General reaction conditions: aniline (1 equiv), BBMO (1.2 equiv), and base (2.5 equiv) in the specified solvent, heated for 16 h.
Visualizations
Caption: Scalable synthesis workflow.
Caption: Troubleshooting low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Coupling Reactions with 2-oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxa-6-azaspiro[3.3]heptane. The content is designed to address specific issues that may be encountered during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store 2-oxa-6-azaspiro[3.3]heptane?
2-oxa-6-azaspiro[3.3]heptane is often supplied as a free base or as a salt, most commonly the oxalate or sulfonate salt. The free base can be a volatile liquid. For improved stability and easier handling, especially for long-term storage, the salt forms are preferred.[1] The oxalate salt, however, has shown some stability issues.[1] Sulfonate salts are generally more stable and offer better solubility in some organic solvents.[2] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at a cool temperature.
Q2: My 2-oxa-6-azaspiro[3.3]heptane salt is not soluble in my reaction solvent. What can I do?
The solubility of 2-oxa-6-azaspiro[3.3]heptane salts can be a limiting factor. If you are using a salt form (e.g., oxalate or hydrochloride) and experiencing solubility issues in a non-polar aprotic solvent, you have a few options:
-
Free-basing: You can convert the salt to the free base before the reaction. This is typically done by dissolving the salt in an aqueous solution, adding a base (like NaOH or K₂CO₃) to deprotonate the amine, and then extracting the free base into an organic solvent. Be aware that the free base is more volatile.
-
In-situ Free-basing: Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to generate the free amine in situ. This is a common strategy when using amine salts in coupling reactions.
-
Solvent Selection: Consider using a more polar aprotic solvent such as DMSO, DMF, or NMP, where the salt may have better solubility.[3]
Q3: I am seeing low yields in my coupling reaction. What are the common causes?
Low yields can stem from several factors. Here are some common areas to investigate:
-
Reactivity of the Amine: While the nitrogen in 2-oxa-6-azaspiro[3.3]heptane is a secondary amine, its reactivity can be influenced by the rigid spirocyclic structure.
-
Quality of the Amine: Ensure the 2-oxa-6-azaspiro[3.3]heptane (free base or salt) is pure and has been stored correctly to prevent degradation.
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst (for cross-coupling reactions) is critical. Optimization of these parameters is often necessary.
-
Moisture: Many coupling reactions are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere.
-
Product Isolation: Products derived from 2-oxa-6-azaspiro[3.3]heptane can be polar and may have high water solubility, leading to losses during aqueous workups.
Troubleshooting Guides
N-Arylation (Buchwald-Hartwig Type Coupling)
Problem: Low or no conversion in the N-arylation of 2-oxa-6-azaspiro[3.3]heptane with an aryl halide.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for successful Buchwald-Hartwig amination. F[4][5][6]or sterically demanding secondary amines, bulky, electron-rich phosphine ligands often give the best results. If you are observing low conversion, consider screening different ligands.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used. If solubility is an issue, consider cesium carbonate (Cs₂CO₃), which can be effective even at lower temperatures due to its higher solubility in some organic solvents. 3[1]. Solvent and Atmosphere: These reactions are typically run in anhydrous, aprotic solvents like toluene, dioxane, or THF under an inert atmosphere (argon or nitrogen). Ensure your solvent is dry and that all reagents are handled under inert conditions to prevent catalyst deactivation.
-
Temperature: N-arylation reactions often require elevated temperatures, typically in the range of 80-110 °C. If your reaction is sluggish at a lower temperature, a modest increase may improve the rate and yield.
Amide Coupling
Problem: Difficulty in forming an amide bond between 2-oxa-6-azaspiro[3.3]heptane and a carboxylic acid.
dot
Caption: Troubleshooting workflow for amide coupling reactions.
Detailed Troubleshooting Steps:
-
Coupling Reagent: Standard carbodiimide reagents (like EDC) may be inefficient for coupling with sterically hindered secondary amines. More potent coupling reagents such as HATU, HBTU, or COMU are often more effective. For particularly challenging couplings, converting the carboxylic acid to an acyl fluoride in situ can be a successful strategy. 2[1][2][7]. Amine Salt: If you are using the oxalate or another salt of 2-oxa-6-azaspiro[3.3]heptane, you must add a non-nucleophilic organic base (e.g., DIPEA or triethylamine, typically 2-3 equivalents) to the reaction mixture to liberate the free amine for the coupling reaction.
-
Solvent and Temperature: Polar aprotic solvents like DMF, NMP, or DMA are generally good choices for amide coupling reactions. For sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.
Reductive Amination
Problem: Inefficient reaction between 2-oxa-6-azaspiro[3.3]heptane and an aldehyde or ketone.
dot
Caption: Troubleshooting workflow for reductive amination.
Detailed Troubleshooting Steps:
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for one-pot reductive aminations as it is mild and does not readily reduce the starting aldehyde or ketone. S[8]odium cyanoborohydride (NaBH₃CN) is another effective option. 2[8]. pH Control: The reaction proceeds via the formation of an iminium ion, which is favored under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze this step. However, strongly acidic conditions can degrade the hydride reagent.
-
Iminium Formation: The formation of the iminium ion from a secondary amine and a carbonyl compound is a reversible reaction. To drive the equilibrium towards the iminium ion, you can add a dehydrating agent like molecular sieves to the reaction mixture.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB.
Data and Protocols
Table 1: Optimized Conditions for N-Arylation with 2-Fluoro-4-nitroaniline
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Cs₂CO₃ (2.5) | Acetone | 56 | Modest |
| 2 | K₂CO₃ (2.5) | Acetone | 56 | Low |
| 3 | NaOH (2.5) | DMF | 80 | High |
| 4 | NaOH (2.5) | NMP | 80 | High |
| 5 | NaOH (2.5) | DMSO | 80 | 94 |
| 6 | NaOH (2.5) | Sulfolane | 80 | 87 (isolated) |
Data adapted from a study on the synthesis of a key intermediate for TBI-223.
[1][7]#### Experimental Protocols
Protocol 1: General Procedure for N-Arylation of 2-oxa-6-azaspiro[3.3]heptane
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv), an aryl halide (1.0 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv), and a palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) in anhydrous toluene (0.1 M) is added sodium tert-butoxide (1.4 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Amide Coupling
To a solution of the carboxylic acid (1.0 equiv) in DMF (0.2 M) at 0 °C are added a coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv). The mixture is stirred for 15 minutes, followed by the addition of 2-oxa-6-azaspiro[3.3]heptane (1.2 equiv). The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Protocol 3: General Procedure for Reductive Amination
To a solution of 2-oxa-6-azaspiro[3.3]heptane (1.1 equiv) and an aldehyde or ketone (1.0 equiv) in 1,2-dichloroethane (0.1 M) is added acetic acid (1.1 equiv). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 equiv) is then added portion-wise, and the reaction is stirred at room temperature until completion (typically 12-24 hours). The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by an appropriate method, such as flash chromatography or preparative HPLC.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Stability of 2-oxa-6-azaspiro[3.3]heptane under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-oxa-6-azaspiro[3.3]heptane under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-oxa-6-azaspiro[3.3]heptane?
A1: The main stability concerns for 2-oxa-6-azaspiro[3.3]heptane stem from the inherent ring strain of its four-membered oxetane and azetidine rings. The molecule is susceptible to ring-opening reactions, particularly under strongly acidic conditions. The azetidine nitrogen can be protonated, which may facilitate nucleophilic attack and subsequent ring cleavage. Similarly, the oxetane oxygen can be protonated under acidic conditions, making the ring more susceptible to nucleophilic attack and opening.
Q2: How stable is 2-oxa-6-azaspiro[3.3]heptane under acidic conditions?
A2: The stability of 2-oxa-6-azaspiro[3.3]heptane in acidic media is significantly enhanced by its 3,3-disubstituted oxetane ring. Generally, 3,3-disubstituted oxetanes are more resistant to decomposition than other substituted oxetanes.[1] They have been reported to be stable in aqueous solutions buffered at pH 1-10 for several hours at 37°C.[1] However, prolonged exposure to strong, concentrated acids should be avoided as it can lead to decomposition.[1] The azetidine ring's stability is also a factor, as its protonation can lead to degradation pathways.[2][3]
Q3: Is 2-oxa-6-azaspiro[3.3]heptane stable under basic conditions?
A3: Yes, 2-oxa-6-azaspiro[3.3]heptane is generally considered to be stable under basic conditions. Both the oxetane and azetidine rings are less prone to degradation in alkaline media compared to acidic media. The oxetane ring is particularly robust under basic conditions, with ring-opening being a very slow process.[4]
Q4: What are the likely degradation pathways for 2-oxa-6-azaspiro[3.3]heptane?
A4: Under forced conditions, the following degradation pathways are plausible:
-
Acid-Catalyzed Hydrolysis: Protonation of the oxetane oxygen, followed by nucleophilic attack by water (or another nucleophile) on one of the oxetane carbons, leading to a ring-opened diol product.
-
Azetidine Ring Opening: Protonation of the azetidine nitrogen can form an azetidinium ion, making the ring susceptible to nucleophilic attack and cleavage.[2][3]
-
The interplay between the two rings could also lead to intramolecular rearrangement or degradation pathways under certain conditions.
Q5: How should 2-oxa-6-azaspiro[3.3]heptane and its salts be stored?
A5: It is recommended to store 2-oxa-6-azaspiro[3.3]heptane and its salts in a tightly closed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, refrigeration (2-8°C) is often recommended.
Troubleshooting Guides
Issue 1: Degradation of 2-oxa-6-azaspiro[3.3]heptane during acidic workup or purification.
-
Symptoms:
-
Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).
-
Appearance of new, more polar spots on TLC or peaks in LC-MS analysis.
-
Mass spectrometry data indicating the presence of ring-opened species (e.g., addition of a water molecule).
-
-
Root Cause Analysis: The compound is likely undergoing acid-catalyzed ring-opening of either the oxetane or azetidine ring. Standard silica gel chromatography can also be sufficiently acidic to cause degradation of sensitive compounds.
-
Solutions:
-
Minimize Contact with Acid: If an acidic wash is necessary, perform it quickly at low temperatures (0-5°C).
-
Use Milder Acids: Consider using a buffered acidic solution or a weaker acid.
-
Alternative Purification: Use neutral or deactivated silica gel for column chromatography. Alternatively, consider other purification techniques like preparative HPLC with a suitable mobile phase.
-
Issue 2: Unexpected side reactions during N-functionalization.
-
Symptoms:
-
Formation of byproducts in addition to the expected N-functionalized product.
-
Low yield of the desired product.
-
-
Root Cause Analysis: While the spirocyclic core is relatively stable, harsh reaction conditions (e.g., high temperatures, strong Lewis acids) could potentially lead to side reactions involving the oxetane ring.
-
Solutions:
-
Optimize Reaction Conditions: Screen for milder reaction conditions (e.g., lower temperature, alternative catalysts or reagents).
-
Protecting Groups: If applicable, consider protecting other functional groups in the molecule to prevent side reactions.
-
Quantitative Stability Data
| Condition | Reagent/Parameters | Expected Stability of 2-oxa-6-azaspiro[3.3]heptane | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, RT to 50°C | Moderate; degradation likely with prolonged exposure or heat. | Ring-opened diols, amino alcohols. |
| Basic Hydrolysis | 0.1 M NaOH, RT to 50°C | High; generally stable. | Minimal degradation expected. |
| Oxidative Stress | 3% H₂O₂, RT | High; the core structure is not prone to oxidation. | N-oxide formation is possible but unlikely to be a major degradant. |
| Thermal Stress (Solid) | 60°C | High; expected to be thermally stable. | Decomposition at very high temperatures. |
| Photostability (Solid/Solution) | ICH Q1B conditions (UV/Vis light exposure) | High; lacks significant chromophores. | Minimal degradation expected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-oxa-6-azaspiro[3.3]heptane
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate samples at room temperature and 50°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate samples at room temperature and 50°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep the sample at room temperature.
-
Thermal Degradation: Evaporate the solvent from the stock solution to obtain the solid compound. Store the solid at 60°C. Also, reflux the stock solution.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.
-
Characterization of Degradants: If significant degradation is observed, use LC-MS and NMR to identify the structure of the degradation products.
Analytical Method Development (HPLC)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore, or a PDA detector.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Purification of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most frequently employed purification techniques for this compound are recrystallization and column chromatography. The choice of method often depends on the scale of the reaction and the nature of the impurities.
Q2: What is a common impurity encountered during the synthesis of this compound?
A2: A notable impurity can be unreacted p-toluenesulfonamide. One documented instance shows the product containing 10 mole-% of tosylamide as a white solid after the initial workup.[1]
Q3: How can the purity of this compound be assessed?
A3: Purity is typically determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC).[2][3] Mass spectrometry (MS) can also be used for structural confirmation.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid compounds. Below are some common issues and solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve | Incorrect solvent; insufficient solvent volume. | - Try a different solvent or a solvent mixture. Petroleum ether (PE) has been successfully used.[3]- Increase the solvent volume gradually while heating. |
| Oiling out instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | - Add a small amount of a solvent in which the compound is less soluble.- Try a lower boiling point solvent.- Ensure the solution cools slowly. |
| No crystals form upon cooling | The solution is not saturated; the compound is highly soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath or scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal. |
| Low recovery of the purified product | The compound is partially soluble in the cold solvent; too much solvent was used. | - Cool the solution for a longer period in an ice bath to maximize precipitation.- Minimize the amount of solvent used for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
Column chromatography is used for separating compounds based on their differential adsorption to a stationary phase.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities | Incorrect mobile phase (eluent); inappropriate stationary phase. | - Adjust the polarity of the eluent. A gradient of cyclohexane/ethyl acetate (EtOAc) on an alumina (Al₂O₃) column has been reported to be effective.[1]- For related compounds, a gradient of ethanol (EtOH) in dichloromethane (CH₂Cl₂) on silica gel has been used.[4]- Consider using a different stationary phase (e.g., silica gel if alumina was used). |
| Product elutes too quickly or too slowly | The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Streaking or tailing of the compound band | The compound is sparingly soluble in the eluent; the column is overloaded; interaction with the stationary phase. | - Change the eluent to one in which the compound is more soluble.- Reduce the amount of crude product loaded onto the column.- Add a small amount of a polar solvent (e.g., triethylamine for basic compounds on silica gel) to the eluent. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | - Ensure the stationary phase is packed uniformly as a slurry and not allowed to run dry. |
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Purity Achieved | Yield | Reference |
| Recrystallization | - | Petroleum Ether (PE) | 99% | 60.1% (two steps) | [3] |
| Column Chromatography | Alumina (Al₂O₃) | Cyclohexane to 8:1 Cyclohexane/EtOAc | Pure (white solid) | Not specified | [1] |
| Flash Column Chromatography (for a related compound) | Silica Gel | 1–30% EtOH in CH₂Cl₂ | Pure (colorless oil) | 73% | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Petroleum Ether
This protocol is adapted from a procedure used for a related spirocyclic compound.[3]
-
Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of petroleum ether.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more petroleum ether dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the white solid by vacuum filtration, washing with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Alumina
This protocol is based on the purification of this compound.[1]
-
Column Preparation: Prepare a column with alumina in cyclohexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of alumina. Carefully load the dried powder onto the top of the column.
-
Elution: Begin eluting with cyclohexane. Gradually increase the polarity by adding ethyl acetate to a final ratio of 8:1 (cyclohexane:EtOAc).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white solid.
Visualizations
Caption: Purification workflow options.
Caption: Troubleshooting decision process.
References
Overcoming poor solubility of 2-oxa-6-azaspiro[3.3]heptane salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-oxa-6-azaspiro[3.3]heptane and its salts. The information provided is intended to help overcome common challenges, particularly those related to poor solubility.
Troubleshooting Guide
Issue: My 2-oxa-6-azaspiro[3.3]heptane salt is not dissolving in my aqueous buffer (e.g., PBS).
-
Answer: Poor aqueous solubility is a common challenge with organic compounds. Here is a step-by-step approach to troubleshoot this issue:
-
Verify the Salt Form: Confirm which salt form you are using (e.g., oxalate, hydrochloride, tosylate). Sulfonate salts, such as tosylate, are reported to be more soluble and stable than the oxalate salt. If you are using the oxalate salt, consider switching to a tosylate or hydrochloride salt for improved solubility.
-
pH Adjustment: The solubility of amine salts is highly dependent on the pH of the solution. 2-Oxa-6-azaspiro[3.3]heptane is a basic compound. In acidic conditions, it will be protonated and more likely to be soluble. Try dissolving the salt in a buffer with a lower pH (e.g., pH 4-6).
-
Gentle Heating: Gently warming the solution to 37-40°C can help increase the rate of dissolution. However, be cautious and monitor for any signs of compound degradation.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can aid in breaking down solid particles and enhance dissolution.
-
Co-solvents: If the compound is intended for in vitro screening, a small percentage of an organic co-solvent can be used. Prepare a concentrated stock solution in a solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1%, and ideally <0.5% for cell-based assays).
-
Issue: I am observing precipitation when I dilute my DMSO stock solution into my cell culture medium.
-
Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where its solubility is much lower. Here are some strategies to mitigate this:
-
Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in the cell culture medium. For example, dilute a 10 mM DMSO stock 1:100 in the medium to get a 100 µM solution with 1% DMSO. Then, perform further dilutions from this intermediate solution.
-
Increase Mixing Energy: When diluting, vortex or sonicate the solution to ensure rapid and thorough mixing, which can help prevent the formation of large precipitates.
-
Use of Solubilizers: For biochemical assays, consider the use of surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%). For cell-based assays, a solubilizer like hydroxypropyl-β-cyclodextrin (HP-β-CD) might be a suitable option to encapsulate the compound and improve its aqueous solubility.
-
Lower Final Concentration: If precipitation persists, it may be necessary to work at a lower final concentration of the compound that is within its aqueous solubility limit.
-
Frequently Asked Questions (FAQs)
Q1: Which salt form of 2-oxa-6-azaspiro[3.3]heptane offers the best solubility?
-
A1: While specific quantitative data is not widely available in the public domain, literature suggests that sulfonic acid salts, such as the tosylate (p-toluenesulfonate), are generally more stable and exhibit better solubility compared to the oxalate salt.[1] The hydrochloride salt is also a common choice for improving the solubility of basic compounds.
Q2: What is the recommended solvent for preparing a stock solution?
-
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its excellent solubilizing power for a wide range of organic molecules.
Q3: How does the spirocyclic nature of this compound affect its properties?
-
A3: The rigid, three-dimensional structure of the spiro[3.3]heptane motif can lead to improved physicochemical and pharmacokinetic properties compared to more planar structures.[2][3][4][5] This includes the potential for higher solubility, better metabolic stability, and more specific interactions with biological targets.[6]
Q4: In what areas of research are 2-oxa-6-azaspiro[3.3]heptane derivatives used?
-
A4: Derivatives of 2-oxa-6-azaspiro[3.3]heptane are utilized as building blocks in the synthesis of bioactive molecules. They have been incorporated into inhibitors of the epidermal growth factor receptor (EGFR) for cancer research and leucine-rich repeat kinase 2 (LRRK2) for studies on Parkinson's disease.[7]
Data Presentation
Physicochemical Properties and Solubility of 2-Oxa-6-azaspiro[3.3]heptane and its Salts
| Parameter | 2-Oxa-6-azaspiro[3.3]heptane (Free Base) | 2-Oxa-6-azaspiro[3.3]heptane Oxalate | 2-Oxa-6-azaspiro[3.3]heptane Tosylate | 2-Oxa-6-azaspiro[3.3]heptane Hydrochloride |
| Molecular Formula | C₅H₉NO | C₇H₁₁NO₅ | C₁₂H₁₇NO₄S | C₅H₁₀ClNO |
| Molecular Weight | 99.13 g/mol | 189.17 g/mol | 271.32 g/mol | 135.59 g/mol |
| Calculated pKa | 9.73 ± 0.20 | Not Available | Not Available | Not Available |
| Calculated logP | -0.7 | Not Available | Not Available | Not Available |
| Aqueous Solubility | Not Available | Slightly soluble in water[8] | Generally more soluble than oxalate | Generally soluble in water |
| Organic Solvent Solubility | Soluble in common organic solvents | Not Available | Not Available | Not Available |
Note: The pKa and logP values are predicted and can vary. The solubility of salts is highly dependent on the specific conditions (pH, temperature, buffer system).
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of a 2-oxa-6-azaspiro[3.3]heptane salt in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of the 2-oxa-6-azaspiro[3.3]heptane salt to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vial and place it in a shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the sample.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL, mg/mL, or µM).
-
Protocol 2: Preparation of a Compound Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution from a DMSO stock for use in a typical cell-based or biochemical assay.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the 2-oxa-6-azaspiro[3.3]heptane salt in 100% DMSO to a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved. This is your stock solution.
-
-
Prepare an Intermediate Dilution Plate:
-
Create an intermediate dilution of the stock solution in your assay buffer or cell culture medium. For example, to achieve a final DMSO concentration of 0.5%, you can perform a 1:200 dilution of your 10 mM stock to get a 50 µM intermediate solution. Mix thoroughly by pipetting or vortexing.
-
-
Perform Serial Dilutions:
-
Using the intermediate solution, perform your serial dilutions directly in the assay buffer or cell culture medium. This ensures that the DMSO concentration remains constant across all final concentrations.
-
-
Add to Assay:
-
Add the final serially diluted compound solutions to your assay wells (e.g., wells containing cells or your biochemical reaction components).
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your test wells but without the compound.
-
Visualizations
Caption: Experimental workflow for preparing compound solutions for in vitro assays.
Caption: Simplified EGFR signaling pathway with a hypothetical inhibitor.
Caption: Simplified LRRK2 signaling pathway in Parkinson's disease.
References
- 1. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxa-6-azaspiro[3.3]heptane - Protheragen [protheragen.ai]
- 4. crescentchemical.com [crescentchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | TCI AMERICA [tcichemicals.com]
- 8. chembk.com [chembk.com]
Preventing oxetane ring-opening during deprotection or salt formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic and medicinal chemistry: preventing the ring-opening of oxetanes during common synthetic manipulations such as deprotection and salt formation.
Frequently Asked Questions (FAQs)
Q1: What makes the oxetane ring susceptible to opening? A1: The susceptibility of the oxetane ring to opening stems from its inherent ring strain, which is approximately 25.5 kcal/mol, comparable to that of an oxirane.[1] This strain, combined with the electronegativity of the oxygen atom, makes the ring's C-O bonds liable to cleavage under various conditions, particularly in the presence of acids or strong nucleophiles.[2][3]
Q2: Under what conditions is the oxetane ring most likely to open? A2: The oxetane ring is most vulnerable under acidic conditions (both Brønsted and Lewis acids) and at high temperatures.[2][4][5] Acids can protonate the ring oxygen, activating the ring for nucleophilic attack and subsequent opening. While generally more stable under basic conditions, strong bases combined with potent nucleophiles, or reagents like Grignard reagents at elevated temperatures, can also induce ring cleavage.[3][6]
Q3: How does the substitution pattern on the oxetane ring affect its stability? A3: The substitution pattern is a critical determinant of stability. 3,3-disubstituted oxetanes are generally the most stable.[2][4] This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles attempting to attack the C–O σ* antibonding orbital.[2] Conversely, the presence of internal nucleophiles, such as a nearby alcohol or amine, can facilitate intramolecular ring-opening, especially under acidic conditions.[2][4]
Q4: Is it a misconception that oxetanes are universally unstable to all acids? A4: Yes, the idea that oxetanes are categorically unstable to any acidic condition is a misconception.[2] While the ring can decompose in the presence of even mildly acidic nucleophiles, stability is highly dependent on the substrate, the specific acid used, and the reaction conditions.[3] For instance, Trifluoroacetic Acid (TFA) has been successfully used for the deprotection of N-Boc groups on oxetane-containing molecules with careful optimization.[6]
Q5: What is the general stability of the oxetane ring under basic conditions? A5: Oxetanes are generally unreactive and more stable under basic conditions compared to acidic ones.[3][6] However, this stability is not absolute. Ring-opening can occur with strong nucleophiles. For example, attempts to reduce certain oxetane-containing amides with LiAlH₄ under various conditions resulted in decomposition.[6]
Troubleshooting Guide: Deprotection of Oxetane-Containing Molecules
Successful deprotection requires selecting conditions that are orthogonal to the stability of the oxetane ring. Neutral or basic conditions are generally preferred.
Table 1: Protecting Group Compatibility and Recommended Deprotection Conditions
| Protecting Group | Common Reagents to Avoid | Recommended Oxetane-Tolerant Conditions | Yield/Success Notes | Potential Issues & Mitigation |
| N-Boc | Strong mineral acids (e.g., HCl in MeOH) | Trifluoroacetic Acid (TFA) in DCM at low temperature (0 °C to RT) | Satisfactory results require optimization.[6] | Ring-opening with stronger acids. Mitigation: Use TFA, monitor reaction closely, keep temperature low, and minimize reaction time. |
| N-Cbz, N-Bn | Strong acids | H₂, Pearlman's catalyst (20% Pd(OH)₂/C) in EtOH/ACN, 60 °C, 80 bar H₂.[6][7] | Quantitative cleavage can be achieved.[6] | Catalyst poisoning. Mitigation: Ensure substrate purity and use a higher catalyst loading if necessary. |
| N-Trifluoroacetyl | Acidic hydrolysis | Basic hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) at elevated temperature (60 °C).[6] | Generally efficient. | Incomplete hydrolysis. Mitigation: Increase temperature or reaction time as needed while monitoring for side reactions. |
| Esters (Methyl, Ethyl) | Strong acidic hydrolysis (e.g., HCl) | Basic hydrolysis (e.g., LiOH, NaOH) in a solvent mixture like THF/H₂O.[6] | High purity and yield are achievable.[6] | Epimerization at α-carbon. Mitigation: Use milder bases or lower temperatures if epimerization is a concern. |
| Silyl Ethers (TIPS, TBDMS) | Strong protic acids | Tetrabutylammonium fluoride (TBAF) in THF.[8] | Generally high-yielding. | Fluoride source can sometimes be basic. Mitigation: Buffer with a mild acid like acetic acid if the substrate is base-sensitive. |
Deprotection Strategy Workflow
The following diagram outlines a decision-making process for selecting a suitable deprotection method.
Caption: Workflow for selecting an oxetane-tolerant deprotection strategy.
Troubleshooting Guide: Salt Formation
Forming a salt of an oxetane-containing amine requires careful selection of the acid and precise control of conditions to prevent protonation and subsequent opening of the oxetane ring.
Table 2: Acid Selection for Salt Formation
| Acid | Form | Recommended Conditions & Notes | Risk of Ring-Opening |
| Hydrochloric Acid | Solution in non-nucleophilic solvent (e.g., Dioxane, Et₂O) | Use with extreme caution. Add acid solution slowly to a cooled (0 °C) solution of the free base. Use stoichiometric amounts. | High |
| Sulfuric Acid | Dilute solution | Not recommended. The combination of a strong acid and a nucleophilic counter-ion (bisulfate) is highly risky. | Very High |
| Trifluoroacetic Acid | Neat or as a solution | Can sometimes be used, but is highly substrate-dependent. Best avoided for salt formation if other options exist.[6] | Moderate to High |
| Methanesulfonic Acid | Solution in aprotic solvent | A strong acid, poses similar risks to HCl. Use with caution at low temperatures. | High |
| Tartaric Acid / Citric Acid | Solid or solution in an appropriate solvent (e.g., EtOH, IPA) | Highly Recommended. Weaker organic acids are less likely to protonate the oxetane oxygen. They often yield highly crystalline salts. | Low |
| Acetic Acid | Neat or as a solution | A very weak acid. May not be strong enough to form a stable salt with weakly basic amines but is very safe for the oxetane ring. | Very Low |
Salt Formation Decision Pathway
This diagram provides a logical approach to forming a salt while preserving the oxetane moiety.
Caption: Decision pathway for oxetane-tolerant salt formation.
Key Experimental Protocols
Protocol 1: General Procedure for N-Cbz Deprotection via Hydrogenolysis
-
Warning: Handle hydrogen gas and pyrophoric catalysts with appropriate safety precautions.
-
Dissolve the Cbz-protected oxetane derivative in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or a mixture).
-
Add Pearlman's catalyst (20% Pd(OH)₂/C, typically 10-20 mol% by weight).
-
Place the reaction vessel in a high-pressure reactor.
-
Purge the reactor with nitrogen, then with hydrogen gas.
-
Pressurize the reactor with hydrogen (a pressure of 80 bar has been reported to be effective) and heat to the desired temperature (e.g., 60 °C).[6]
-
Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Optimized N-Boc Deprotection using TFA
-
Warning: Trifluoroacetic acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve the N-Boc protected oxetane derivative in a dry, inert solvent such as Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (TFA, typically 5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress closely by TLC or LCMS (typically complete within 1-4 hours).
-
Once the reaction is complete, carefully quench by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to provide the crude product, which can be purified by chromatography or crystallization.
Protocol 3: General Procedure for Oxetane-Tolerant Salt Formation
-
Dissolve the purified free base of the oxetane-containing compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
In a separate flask, prepare a 1 M solution of the chosen acid (e.g., L-tartaric acid) in the same solvent.
-
Cool the solution of the free base to 0 °C.
-
Slowly add a stoichiometric amount (typically 1.0-1.1 equivalents) of the acid solution dropwise with vigorous stirring.
-
If a precipitate forms, continue stirring at 0 °C for 30-60 minutes. If no solid forms, allow the solution to stand at low temperature or slowly add a non-polar anti-solvent (e.g., heptane) until turbidity is observed.
-
Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm the structure and the integrity of the oxetane ring by ¹H NMR and other appropriate analytical techniques.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Alternative Protecting Groups for 2-oxa-6-azaspiro[3.3]heptane
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selection and use of alternative protecting groups for 2-oxa-6-azaspiro[3.3]heptane.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protecting group for the nitrogen atom in 2-oxa-6-azaspiro[3.3]heptane?
A1: The secondary amine in 2-oxa-6-azaspiro[3.3]heptane is nucleophilic and basic. In a multi-step synthesis, this reactive site can interfere with various reagents (e.g., electrophiles, oxidizing agents), leading to undesired side reactions, reduced yields, and complex product mixtures. A protecting group temporarily masks the amine, rendering it inert to these conditions and allowing for selective reactions elsewhere in the molecule.
Q2: What are the most common alternative protecting groups for this spirocycle?
A2: The most frequently employed protecting groups for the 2-oxa-6-azaspiro[3.3]heptane scaffold are carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Other common alternatives include the benzyl (Bn) group and sulfonyl derivatives like tosyl (Ts). The choice depends on the planned synthetic route and the required stability.
Q3: How do I choose the most suitable protecting group for my synthetic route?
A3: The selection of a protecting group is dictated by the principle of orthogonality . An ideal protecting group should be stable under the reaction conditions planned for subsequent steps but easily removable under specific conditions that do not affect other functional groups in the molecule. For instance, a Boc group is removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis. If your synthesis involves acidic steps, Cbz would be a better choice than Boc.
Caption: Orthogonal protection and deprotection strategies for 2-oxa-6-azaspiro[3.3]heptane.
Protecting Group Comparison
The following table summarizes the common protecting groups for 2-oxa-6-azaspiro[3.3]heptane, along with typical reaction conditions and yields.
| Protecting Group | Protection Reagents & Conditions | Typical Yield | Deprotection Reagents & Conditions | Typical Yield | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N or NaHCO₃, THF or DCM, 0°C to RT | >90% | TFA in DCM; or 4M HCl in Dioxane, RT | >95% | Cbz, Bn, Fmoc |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃ or Et₃N, THF/H₂O or DCM, 0°C to RT | ~90% | H₂ (1 atm), 10% Pd/C, MeOH or EtOH, RT | >95% | Boc, Fmoc |
| Bn (Benzyl) | Benzyl bromide, K₂CO₃ or DIPEA, CH₃CN, Reflux | ~96% | H₂ (balloon), 10% Pd/C, MeOH, 45°C | ~89% | Boc, Fmoc |
| Ts (Tosyl) | Tosyl chloride, Et₃N or Pyridine, DCM, 0°C to RT | ~66% | Mg in MeOH; or Na/naphthalene | Variable | Boc, Cbz, Bn |
Experimental Protocols & Workflows
tert-Butoxycarbonyl (Boc) Group
Protection Protocol (Adapted from general procedures)
-
Setup: Dissolve 2-oxa-6-azaspiro[3.e]heptane (1.0 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (Et₃N) (1.5 equiv). Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
Caption: Workflow for Boc protection and deprotection.
Deprotection Protocol [1]
-
Setup: Dissolve the Boc-protected spirocycle (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected amine.
Benzyloxycarbonyl (Cbz) Group
Protection Protocol (Adapted from general procedures) [2]
-
Setup: Suspend 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in a mixture of THF and water (e.g., 2:1).
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 equiv). Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at 0°C to room temperature for 4-20 hours.
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify by silica gel chromatography to obtain benzyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate.
Deprotection Protocol (Catalytic Hydrogenolysis) [3]
-
Setup: Dissolve the Cbz-protected spirocycle (1.0 equiv) in methanol (MeOH).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Reaction: Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. Stir the suspension vigorously at room temperature for 2-16 hours.
-
Work-up: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; ensure it remains wet during handling.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene and CO₂) are volatile and easily removed.
Caption: General workflow for Cbz and Benzyl protection and deprotection.
Benzyl (Bn) Group
Protection Protocol (Adapted from a similar spirocycle synthesis) [4]
-
Setup: Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in acetonitrile (CH₃CN).
-
Reagent Addition: Add a base such as diisopropylethylamine (DIPEA) (5.0 equiv) or potassium carbonate (K₂CO₃) (2.2 equiv), followed by benzyl bromide (BnBr) (1.1 equiv).
-
Reaction: Heat the mixture to reflux and stir for 24-72 hours.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent. Partition the residue between an organic solvent (e.g., DCM) and 1 M NaOH. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, dry (MgSO₄), filter, and concentrate. Purify the crude product by flash chromatography to yield 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.
Deprotection Protocol (Adapted from a similar spirocycle synthesis) [4]
-
Setup: Dissolve 6-benzyl-2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in methanol (MeOH).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.05 equiv).
-
Reaction: Establish a hydrogen atmosphere (balloon) and heat the mixture to 45°C. Stir for 24-30 hours.
-
Work-up & Isolation: Follow the same procedure as for Cbz deprotection (filtration through Celite and concentration) to obtain the free spirocycle.
Troubleshooting Guide
Q: My Boc-protection reaction is sluggish or gives a low yield. What can I do?
A:
-
Check Reagent Quality: Ensure the Boc₂O is fresh, as it can degrade over time. The amine starting material should be pure and dry.
-
Solvent Choice: Ensure the solvent (DCM or THF) is anhydrous.
-
Base: Triethylamine (Et₃N) is a common choice. If the reaction is still slow, a stronger, non-nucleophilic base like DMAP (4-dimethylaminopyridine) can be used catalytically along with Et₃N, which often accelerates the reaction.
-
Steric Hindrance: The spirocyclic nature of the amine might cause some steric hindrance. Increasing the reaction time or temperature (to ~40°C) may improve conversion.
Q: I am observing side products during my protection/deprotection step. What could be the cause?
A:
-
Oxetane Ring Opening: The oxetane ring is strained and can be susceptible to opening under harsh acidic or nucleophilic conditions. When using strong acids for Boc deprotection (e.g., concentrated HCl), use minimal equivalents and keep the temperature low to avoid ring cleavage.
-
Over-alkylation: During N-benzylation, using an excess of benzyl bromide or a very strong base can potentially lead to quaternization of the nitrogen, forming a quaternary ammonium salt. Use stoichiometric amounts of the alkylating agent.
Q: The hydrogenolysis for my Cbz/Bn deprotection has stalled. How can I resolve this?
A:
-
Catalyst Poisoning: The Pd/C catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure your starting material is highly pure. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may restart the reaction.
-
Catalyst Activity: Ensure you are using a high-quality catalyst. Sometimes, adding a small amount of acid (e.g., a drop of acetic acid) can activate the catalyst and improve the reaction rate, though this should be tested carefully.[4]
-
Hydrogen Source: Ensure the hydrogen balloon is properly sealed or that the pressure is maintained in a Parr shaker apparatus. For difficult cases, transfer hydrogenation using a source like ammonium formate can be an effective alternative.
Q: Purification of the free 2-oxa-6-azaspiro[3.3]heptane is difficult due to its volatility and water solubility. Any tips?
A: The free amine is a relatively small and polar molecule. After deprotection and aqueous work-up, significant amounts can remain in the aqueous layer.
-
Extraction: Perform multiple extractions (5-6 times) with a suitable organic solvent like dichloromethane or a mixture of chloroform/isopropanol.
-
Salt Formation: To facilitate isolation and storage, the free amine can be precipitated as a salt (e.g., hydrochloride or oxalate) by treating the organic solution with HCl in ether or a solution of oxalic acid. The resulting crystalline salt is typically much easier to handle than the free base.[2]
References
Troubleshooting low conversion rates in reactions involving 2-oxa-6-azaspiro[3.3]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to reactions involving 2-oxa-6-azaspiro[3.3]heptane, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the typical form and stability of 2-oxa-6-azaspiro[3.3]heptane?
2-oxa-6-azaspiro[3.3]heptane is often isolated and stored as a salt to improve its stability and handling properties. Common salt forms include the hemioxalate, hydrochloride, or sulfonate salts.[1] The free base can be a colorless liquid. The oxalate salt, while common, has been noted to have stability issues, precluding long-term storage.[1][2] For improved thermal stability and solubility, sulfonic acid salts are a viable alternative.
Q2: Are there any known incompatibilities or conditions to avoid when working with 2-oxa-6-azaspiro[3.3]heptane?
Due to the strained oxetane ring, prolonged exposure to strong acids or high temperatures can lead to ring-opening side reactions.[3] While the core structure is relatively stable, care should be taken to avoid harsh reaction conditions that could promote decomposition. Additionally, like most amines, the free base is sensitive to atmospheric CO₂ and should be handled under an inert atmosphere.
Q3: How does the reactivity of the azetidine nitrogen in 2-oxa-6-azaspiro[3.3]heptane compare to other cyclic amines like piperidine or morpholine?
The azetidine nitrogen in 2-oxa-6-azaspiro[3.3]heptane is a reactive secondary amine. Its nucleophilicity is generally sufficient for a wide range of reactions. However, the rigid, spirocyclic structure can introduce unique steric and conformational constraints compared to more flexible rings like piperidine or morpholine. This rigidity can sometimes influence reaction rates and equilibria.
Q4: What are the best practices for purifying products derived from 2-oxa-6-azaspiro[3.3]heptane?
Purification methods are highly dependent on the specific product's properties. Standard techniques such as flash column chromatography on silica gel are often effective. For basic products, treating the silica gel with a small amount of a suitable amine (e.g., triethylamine) can prevent streaking and improve separation. Crystallization or precipitation is also a common method for purification, particularly if the product is a stable salt.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving 2-oxa-6-azaspiro[3.3]heptane can arise from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the spirocycle. The following sections provide potential causes and solutions for common reaction types.
Logical Troubleshooting Workflow
The diagram below illustrates a systematic approach to diagnosing and resolving low conversion rates.
Caption: A logical workflow for troubleshooting low reaction conversion.
N-Arylation (SNA_r_ type reactions)
| Potential Cause | Recommended Solution(s) |
| Insufficiently Activated Aryl Halide | Ensure the aryl halide has a strongly electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to the halide. If not, consider using a Buchwald-Hartwig or similar cross-coupling reaction. |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases are often required. Screen bases such as NaOH, KOH, or K₂CO₃. The pKa of the base should be sufficient to deprotonate the amine or facilitate the reaction. |
| Poor Solvent Choice | The solvent needs to solubilize the reactants and be stable under the reaction conditions. Polar aprotic solvents like DMSO, DMF, NMP, or sulfolane are often effective.[2] Sulfolane can be a safer alternative to DMSO at high temperatures.[2] |
| Reaction Temperature Too Low | S_N_Ar reactions often require elevated temperatures to proceed at a reasonable rate. If conversion is low, consider incrementally increasing the temperature (e.g., from 80°C to 100-120°C), while monitoring for decomposition. |
| Presence of Water | While some protocols tolerate water, it can sometimes hinder the reaction. Ensure reagents and solvents are appropriately dry, especially if using moisture-sensitive bases. |
N-Acylation / N-Sulfonylation
| Potential Cause | Recommended Solution(s) |
| Low Reactivity of Acylating/Sulfonylating Agent | Use a more reactive derivative. For example, use an acyl chloride or anhydride instead of a carboxylic acid (which would require a coupling agent). |
| Base Incompatibility | A non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is typically used as an acid scavenger. Ensure at least one equivalent is used. Pyridine can also be used as a base and solvent. |
| Hydrolysis of Reagent | Acyl/sulfonyl halides are highly sensitive to moisture. Perform the reaction under anhydrous conditions (dry solvent, inert atmosphere). Add the amine to the acyl/sulfonyl halide solution, or vice versa, at a controlled temperature (often starting at 0°C). |
| Formation of Stable Salt | If the starting material is a salt (e.g., hydrochloride), an additional equivalent of base is required to liberate the free amine before it can react. |
Reductive Amination
| Potential Cause | Recommended Solution(s) |
| Inefficient Imine/Iminium Formation | Imine formation is often the rate-limiting step and is pH-dependent. The reaction is typically optimal under weakly acidic conditions (pH 4-6).[4] Adding a catalytic amount of acetic acid can be beneficial. |
| Incorrect Reducing Agent | Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are common choices.[4][5] STAB is often preferred due to its effectiveness and lower toxicity. |
| Side Reaction: Carbonyl Reduction | If a less selective reducing agent like NaBH₄ is used, it can reduce the aldehyde/ketone before imine formation. This can be mitigated by pre-forming the imine before adding the reducing agent. |
| Steric Hindrance | The spirocyclic nature of the amine or a bulky carbonyl partner can slow down the reaction. In such cases, longer reaction times or a moderate increase in temperature may be necessary. |
| Reagent Stoichiometry | It is common to use a slight excess of the less valuable reagent (either the amine or the carbonyl compound) to drive the reaction to completion.[5] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of a derivative of 2-oxa-6-azaspiro[3.3]heptane, which can serve as a starting point for optimization.
| Parameter | N-Arylation with 2-Fluoro-4-nitroaniline[1][6] |
| Substrate | 2-Fluoro-4-nitroaniline |
| Reagent | 3,3-bis(bromomethyl)oxetane |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Sulfolane or DMSO |
| Temperature | 80 °C |
| Reaction Time | 3 hours |
| Stoichiometry (Reagent:Substrate) | 1.2 : 1 |
| Stoichiometry (Base:Substrate) | 2.5 : 1 |
| Typical Yield | 87% (isolated) |
Experimental Protocols
Key Experiment: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol is adapted from a literature procedure for the N-arylation of a precursor to 2-oxa-6-azaspiro[3.3]heptane.[1][6]
Materials:
-
2-Fluoro-4-nitroaniline (1.0 equiv)
-
3,3-bis(bromomethyl)oxetane (BBMO) (1.2 equiv)
-
Sodium hydroxide (NaOH) (2.5 equiv)
-
Sulfolane (solvent)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-fluoro-4-nitroaniline and sulfolane.
-
Add the sodium hydroxide to the mixture.
-
Add 3,3-bis(bromomethyl)oxetane to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.
References
- 1. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Impact of different salt forms of 2-oxa-6-azaspiro[3.3]heptane on reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-oxa-6-azaspiro[3.3]heptane and its various salt forms.
Frequently Asked Questions (FAQs)
Q1: What are the common salt forms of 2-oxa-6-azaspiro[3.3]heptane and why is the choice of salt form important?
A1: 2-Oxa-6-azaspiro[3.3]heptane is commonly available as oxalate, hemioxalate, hydrochloride, and various sulfonate salts (e.g., p-toluenesulfonate, camphorsulfonate).[1][2] The choice of the salt form is critical as the counterion significantly impacts the compound's physicochemical properties, including stability, solubility, and hygroscopicity, which in turn affect its handling, storage, and reactivity in chemical syntheses.[3][4][5]
Q2: Which salt form of 2-oxa-6-azaspiro[3.3]heptane offers the best stability for long-term storage?
A2: Sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane are reported to be more thermally stable and less prone to degradation during long-term storage compared to the oxalate salt.[1][6][7] The oxalate salt has been noted to have stability issues that can preclude its long-term storage as an intermediate.[6][7]
Q3: How does the salt form affect the solubility of 2-oxa-6-azaspiro[3.3]heptane in common organic solvents?
A3: The sulfonate salts generally exhibit improved solubility in a wider range of solvents compared to the oxalate salt.[1][2] This enhanced solubility can provide greater flexibility in the choice of reaction conditions. The properties of the salt are highly dependent on the nature of the counterion.[4]
Q4: Are there any known issues with using the hydrochloride salt of 2-oxa-6-azaspiro[3.3]heptane?
A4: Yes, the use of hydrochloric acid to form the salt of 2-oxa-6-azaspiro[3.3]heptane has been reported to cause ring-opening of the oxetane moiety.[2] This side reaction can lead to the formation of undesired byproducts and should be a consideration when selecting this salt form.
Troubleshooting Guides
Issue 1: Poor or inconsistent reactivity in N-alkylation or N-arylation reactions.
-
Possible Cause 1: Incomplete liberation of the free amine.
-
Troubleshooting: The reactivity of 2-oxa-6-azaspiro[3.3]heptane is dependent on the availability of the free amine. Ensure that the reaction conditions (e.g., choice of base, temperature) are sufficient to neutralize the salt and fully liberate the nucleophilic secondary amine. The pKa of the conjugate acid of 2-oxa-6-azaspiro[3.3]heptane should be considered when selecting a base.
-
-
Possible Cause 2: Low solubility of the salt form.
-
Troubleshooting: If using the oxalate salt, its lower solubility might lead to a reduced concentration of the reactant in solution, resulting in slower or incomplete reactions. Consider switching to a more soluble sulfonate salt to improve reaction kinetics.[1]
-
-
Possible Cause 3: Degradation of the starting material.
Issue 2: Difficulty in product isolation and purification.
-
Possible Cause 1: Sluggish filtration of salt byproducts.
-
Troubleshooting: The synthesis of the free amine from its N-tosylated precursor can result in magnesium salts that are difficult to filter, especially on a larger scale.[2] This can lead to product loss. Ensure efficient stirring and consider alternative workup procedures or the use of a different synthetic route that avoids this filtration step.
-
-
Possible Cause 2: Presence of unreacted starting material or byproducts from salt degradation.
-
Troubleshooting: Optimize reaction conditions to drive the reaction to completion. If you suspect degradation of the starting material, re-purify it or use a more stable salt form.
-
Issue 3: Inconsistent analytical data (e.g., NMR, LC-MS) of the starting material.
-
Possible Cause 1: Hygroscopicity of the salt form.
-
Troubleshooting: Some salt forms may be hygroscopic, leading to the presence of water in your starting material, which can affect analytical results and reaction stoichiometry. Store the material in a desiccator and handle it under an inert atmosphere if necessary. The search for a non-hygroscopic salt was a motivation for exploring alternatives to the oxalate.[2]
-
-
Possible Cause 2: Ill-defined salt stoichiometry.
-
Troubleshooting: The acetate salt of 2-oxa-6-azaspiro[3.3]heptane has been noted to have a more easily determinable composition via ¹H NMR compared to the oxalate salt.[2] If precise stoichiometry is critical, consider using a salt form that is well-defined and non-hygroscopic.
-
Data Presentation
Table 1: Comparison of Physicochemical Properties of Different 2-Oxa-6-azaspiro[3.3]heptane Salt Forms
| Salt Form | Relative Stability | Relative Solubility | Key Considerations | Reference(s) |
| Oxalate/Hemioxalate | Lower stability, storage issues | Lower solubility | Sluggish filtration in some synthetic routes. | [1][2][6][7] |
| Sulfonates (e.g., p-toluenesulfonate) | Higher thermal stability | More soluble | Allows for a wider range of reaction conditions. | [1][6][8] |
| Hydrochloride | Can be unstable | Generally soluble | Risk of oxetane ring opening. | [2] |
| Acetate | Bench stable | Soluble | Composition can be readily determined by ¹H NMR. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Liberation of the Free Amine from its Salt
-
Dissolve the salt form of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent (e.g., water, methanol).
-
Add a stoichiometric equivalent or a slight excess of a suitable base (e.g., sodium hydroxide, potassium carbonate) to neutralize the acid counterion.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Note: The choice of base and solvent will depend on the specific salt form and the requirements of the subsequent reaction.
Protocol 2: Formation of the p-Toluenesulfonate Salt
-
Dissolve the free base of 2-oxa-6-azaspiro[3.3]heptane in a suitable solvent such as methanol.
-
Add a solution of p-toluenesulfonic acid (1.1 equivalents) in the same solvent at room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the salt can be isolated by evaporation of the solvent.
Visualizations
References
- 1. [PDF] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Analytical Methods for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane. It offers guidance on identifying and resolving common issues related to impurity detection using various analytical techniques.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the main product peak.
-
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The basic nitrogen in the azaspiro ring can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution: Add a competitive base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the analyte and minimize silanol interactions.[1] Using a highly end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) can also mitigate this issue.
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and, consequently, its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
-
-
Contamination: A buildup of contaminants on the column or guard column can lead to poor peak shape.
-
Problem: Extra, unexpected peaks in the chromatogram.
-
Possible Causes & Solutions:
-
Starting Material Impurities: The starting materials, p-toluenesulfonamide and 3-bromo-2,2-bis(bromomethyl)propan-1-ol, may not have fully reacted.
-
Solution: Analyze the starting materials separately to determine their retention times. Develop a gradient elution method to ensure separation of these more polar compounds from the product.
-
-
Side-Products: The formation of byproducts, such as a bis-substituted product where two molecules of the amine react with one molecule of the brominated starting material, can occur.
-
Solution: Use LC-MS to identify the mass of the unexpected peaks. This can help in proposing potential structures for the impurities.
-
-
Degradation: The tosyl group can be susceptible to hydrolysis under certain conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem: No peak corresponding to this compound is observed.
-
Possible Causes & Solutions:
-
Thermal Instability: The compound may be degrading in the hot injector port.
-
Solution: Lower the injector temperature. Use a splitless or pulsed splitless injection to minimize the time the analyte spends in the injector.[7]
-
-
Low Volatility: The tosyl group significantly increases the molecular weight and reduces the volatility of the molecule.
-
Solution: Ensure the GC oven temperature program reaches a sufficiently high temperature (e.g., up to 290-300°C) to elute the compound.[7] Consider using a higher boiling point stationary phase in the GC column.
-
-
Problem: Unclear or difficult-to-interpret mass spectrum.
-
Possible Causes & Solutions:
-
Extensive Fragmentation: The molecule may be fragmenting extensively, leading to a weak or absent molecular ion peak.
-
Solution: Common fragments for tosylated amines include the tropylium ion (m/z 91) from the tosyl group and fragments arising from cleavage of the C-S bond. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines.[8][9][10] Look for these characteristic fragments to help identify the compound.
-
-
Co-elution: An impurity may be co-eluting with the main peak, complicating the mass spectrum.
-
Solution: Improve the chromatographic separation by optimizing the temperature program (e.g., using a slower ramp rate).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem: Unexpected signals in the 1H or 13C NMR spectrum.
-
Possible Causes & Solutions:
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., ethanol, ethyl acetate, cyclohexane) may be present.
-
Unreacted Starting Materials: Signals corresponding to p-toluenesulfonamide or 3-bromo-2,2-bis(bromomethyl)propan-1-ol may be present.
-
Solution: Acquire NMR spectra of the starting materials to confirm their chemical shifts.
-
-
Side-Products or Isomers: The presence of isomeric byproducts or other impurities will give rise to additional signals.
-
Solution: 2D NMR techniques such as COSY and HSQC can help in assigning the signals and identifying the structure of the impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Based on the common synthetic route, the most probable impurities include:
-
Unreacted Starting Materials: p-Toluenesulfonamide and 3-bromo-2,2-bis(bromomethyl)propan-1-ol.
-
Partially Reacted Intermediates: Mono-alkylated p-toluenesulfonamide.
-
Over-alkylation Product: A bis-spirocyclic ether where one molecule of p-toluenesulfonamide reacts with two molecules of the bromo-oxetane precursor.
-
Hydrolysis Product: 2-oxa-6-azaspiro[3.3]heptane (de-tosylated product) if exposed to harsh acidic or basic conditions during workup or analysis.
Q2: What is a good starting point for an HPLC method to analyze my reaction mixture?
A2: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will help to elute both polar starting materials and the less polar product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is usually necessary:
-
LC-MS: To determine the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
NMR Spectroscopy: Isolate the impurity by preparative HPLC or column chromatography and acquire 1H, 13C, and 2D NMR spectra to elucidate the structure.
-
Synthesis: Synthesize the suspected impurity and compare its retention time and spectral data with the unknown.
Q4: My baseline is noisy in my HPLC chromatogram. What should I do?
A4: A noisy baseline can be caused by several factors:
-
Air Bubbles: Degas your mobile phase thoroughly. Most modern HPLC systems have an online degasser.
-
Pump Issues: Check for leaks in the pump seals and ensure the check valves are functioning correctly.
-
Detector Lamp: The detector lamp may be nearing the end of its life.
-
Contaminated Mobile Phase: Use high-purity solvents and additives. Filter the mobile phase if necessary.
Q5: What are the key parameters to validate for an impurity detection method according to regulatory guidelines?
A5: Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of other components.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
| Parameter | HPLC | GC-MS | NMR |
| Typical Impurity Detection Limit | 0.01 - 0.1% | 0.001 - 0.05% | 0.1 - 1% |
| Typical Impurity Quantification Limit | 0.05 - 0.2% | 0.005 - 0.1% | 0.5 - 2% |
| Relative Standard Deviation (RSD) for Quantification | < 2% | < 5% | < 5% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 40-550.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of ethyl acetate.
Protocol 3: NMR Sample Preparation and Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
1H NMR: Acquire a standard proton spectrum to identify characteristic signals.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons.
-
2D NMR (if necessary): Run COSY and HSQC experiments to aid in structure elucidation of unknown impurities.
-
Visualizations
Caption: Workflow for impurity identification and characterization.
References
- 1. chromtech.com [chromtech.com]
- 2. restek.com [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: 2-Oxa-6-azaspiro[3.3]heptane as a Bioisosteric Replacement for Morpholine
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The morpholine ring, a common motif in numerous approved drugs, is often employed to enhance polarity and aqueous solubility. However, it can be susceptible to metabolic degradation. As a result, medicinal chemists are increasingly turning to novel bioisosteres that retain the favorable properties of morpholine while offering improved metabolic stability. One such promising alternative is 2-oxa-6-azaspiro[3.3]heptane. This guide provides an objective, data-driven comparison of these two heterocyclic systems to inform researchers in the fields of medicinal chemistry and drug development.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a molecule, such as its lipophilicity (LogP/LogD) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical parameters for 2-oxa-6-azaspiro[3.3]heptane and morpholine.
| Property | 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Key Differences & Implications |
| Molecular Weight ( g/mol ) | 99.13 | 87.12 | The spirocycle has a slightly higher molecular weight due to the additional carbon atom. |
| LogP | -0.065 to -0.7[1][2][3] | -0.9 | Both compounds are hydrophilic, with 2-oxa-6-azaspiro[3.3]heptane being slightly less so. This can influence cell permeability and interactions with hydrophobic pockets of target proteins. |
| pKa | 9.73 (Predicted)[1] | 8.36 | 2-Oxa-6-azaspiro[3.3]heptane is significantly more basic. This increased basicity can lead to a lower LogD at physiological pH (7.4), potentially improving aqueous solubility and reducing off-target effects related to lipophilicity.[4] |
| Aqueous Solubility | Soluble | Miscible[2][5][6] | While morpholine is miscible with water, 2-oxa-6-azaspiro[3.3]heptane is also reported to have good solubility.[7] The higher basicity of the spirocycle can contribute to enhanced solubility in acidic environments. |
| Topological Polar Surface Area (TPSA) Ų | 21.26[2] | 21.3[6] | The TPSA, a key indicator of membrane permeability, is nearly identical for both molecules, suggesting similar potential for oral absorption. |
Metabolic Stability: The Spirocyclic Advantage
A primary motivation for exploring bioisosteric replacements for morpholine is to enhance metabolic stability. The morpholine ring, while generally more stable than piperidine, can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3][7]
While direct, head-to-head comparative metabolic stability data for the parent compounds is limited, studies on derivatives consistently demonstrate the superior stability of the 2-oxa-6-azaspiro[3.3]heptane scaffold. For instance, a spiro-morpholine analog of linezolid was proposed as a more stable bioisostere to address nonoxidative metabolism.[4] The rigid, three-dimensional structure of the spirocycle is thought to sterically hinder the approach of metabolic enzymes, thereby reducing the rate of degradation.
In a comparative study of a series of compounds, the 2-oxa-6-azaspiro[3.3]heptane analogue (6b) of a morpholine-containing drug (6a) exhibited significantly lower intrinsic clearance in both human liver microsomes (HLM) and cryopreserved hepatocytes, indicating enhanced metabolic stability.[4]
| Compound | Intrinsic Clearance (HLM, µL/min/mg) | Intrinsic Clearance (Hepatocytes, µL/min/10⁶ cells) |
| Morpholine analogue (6a) | 72 | 61/190 |
| 2-Oxa-6-azaspiro[3.3]heptane analogue (6b) | 13 | 11/5.1 |
This increased metabolic stability can lead to a longer in vivo half-life, reduced patient-to-patient variability in drug exposure, and a lower potential for the formation of reactive metabolites.
Biological Activity: Maintaining Potency
A crucial consideration for any bioisosteric replacement is the retention of biological activity. The geometry of 2-oxa-6-azaspiro[3.3]heptane offers a different vector for substitution compared to the chair conformation of morpholine, which can be advantageous for optimizing interactions with a biological target.
Several studies have shown that the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety can maintain or even improve biological potency. However, this is highly dependent on the specific target and the binding pocket. In some cases, the altered geometry of the spirocycle may lead to a loss of potency.[4] Therefore, the suitability of this bioisosteric swap must be evaluated on a case-by-case basis.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
Determination of LogP (Shake-Flask Method)
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for LogD).
-
Compound Addition: A small amount of the test compound is added to a mixture of the two phases.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to ensure the compound has fully partitioned between the two phases.
-
Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]
Determination of pKa (UV-Metric Titration)
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).
-
Titration Setup: The analysis is performed in a 96-well microtiter plate using a series of aqueous buffers with a range of pH values (e.g., pH 1.0 to 13.0).
-
UV-Vis Measurement: The UV-Vis spectrum of the compound is recorded at each pH value.
-
Data Analysis: The changes in the UV-Vis spectrum as a function of pH are used to determine the pKa value(s) of the compound. This method relies on the principle that the ionization state of a molecule affects its chromophore and thus its UV-Vis absorbance.[8][9]
In Vitro Metabolic Stability Assay (Hepatocytes)
-
Cell Preparation: Cryopreserved hepatocytes (e.g., human, rat) are thawed and resuspended in an appropriate incubation medium (e.g., Williams Medium E). Cell viability is assessed using a method like trypan blue exclusion.
-
Incubation: The hepatocyte suspension is pre-warmed to 37°C. The test compound (typically at a final concentration of 1 µM) is added to initiate the reaction. The incubation is carried out in a shaking water bath or incubator.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated and scaled to predict in vivo clearance.[5][10][11][12]
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Many kinase inhibitors targeting this pathway incorporate a morpholine moiety to improve their physicochemical properties. The following diagram illustrates a simplified representation of this pathway, highlighting key components that are often targeted in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 9. genecards.org [genecards.org]
- 10. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 11. atamankimya.com [atamankimya.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lipophilicity: A Comparative Analysis of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane Analogues in Drug Discovery
For researchers, scientists, and drug development professionals, managing a compound's lipophilicity is a critical balancing act. In the quest for optimized drug candidates, the strategic replacement of common scaffolds is a key tactic. This guide provides an objective comparison of the lipophilicity, specifically the distribution coefficient (logD), of morpholine-containing compounds versus their 2-oxa-6-azaspiro[3.3]heptane analogues, supported by experimental data.
The morpholine motif is a mainstay in medicinal chemistry, prized for its favorable physicochemical properties that often impart aqueous solubility and desirable pharmacokinetic profiles.[][2][3] However, fine-tuning lipophilicity to enhance permeability, reduce metabolic liabilities, or modulate off-target effects often necessitates structural modifications. One such modification that has gained traction is the replacement of the morpholine ring with the more rigid, three-dimensional 2-oxa-6-azaspiro[3.3]heptane scaffold.[4][5][6]
Unraveling the Lipophilicity Puzzle: The Counterintuitive Impact of Adding Carbon
Counterintuitively, the incorporation of a spirocyclic core, which involves the net addition of a carbon atom, has been shown in many cases to decrease the lipophilicity of the parent molecule.[7][8][9][10] This phenomenon is primarily attributed to the increased basicity (pKa) of the nitrogen atom in the 2-oxa-6-azaspiro[3.3]heptane system.[7][10] The altered geometry of the spirocycle places the heteroatoms in a different spatial arrangement, leading to a higher pKa. At a physiological pH of 7.4, a greater proportion of the 2-oxa-6-azaspiro[3.3]heptane analogues exist in their protonated, more water-soluble form, resulting in a lower logD value.
The following diagram illustrates the structural relationship and the resulting impact on physicochemical properties when replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety.
Head-to-Head Comparison: Experimental LogD Data
The following table summarizes experimental data from a study where morpholine-containing compounds were directly compared to their 2-oxa-6-azaspiro[3.3]heptane analogues. The logD was measured at a pH of 7.4.
| Compound Pair | Morpholine Analogue (logD7.4) | 2-Oxa-6-azaspiro[3.3]heptane Analogue (logD7.4) | ΔlogD7.4 | Reference |
| 1 | 2.8 | 1.6 | -1.2 | [7] |
| 2 | Not Specified | Not Specified, but noted to have a similar lipophilicity effect with ΔlogD7.4 = -0.6 | -0.6 | [7] |
| 3 | Not Specified | Not Specified, but noted to have a similar lipophilicity effect with ΔlogD7.4 = -0.7 | -0.7 | [7] |
As the data indicates, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety consistently leads to a significant decrease in lipophilicity, with ΔlogD7.4 values ranging from -0.6 to -1.2 in the cited examples.[7] This substantial reduction can be a valuable tool for medicinal chemists to modulate the properties of a drug candidate.
Experimental Protocol: Determination of logD7.4
The logD values presented in this guide are typically determined using the shake-flask method, a gold standard for measuring lipophilicity.[9][11][12]
Objective: To determine the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases:
-
To pre-saturate the solvents, mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) in a separatory funnel.
-
Shake the mixture vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and a known volume of the pre-saturated n-octanol.
-
-
Partitioning:
-
Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[8]
-
-
Phase Separation:
-
Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Calculation of logD:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logD is the base-10 logarithm of the distribution coefficient: logD = log10([Compound]octanol / [Compound]aqueous)
-
The following workflow diagram outlines the key steps in the shake-flask method for logD determination.
References
- 2. Shake Flask LogD | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. enamine.net [enamine.net]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Impact of 2-oxa-6-azaspiro[3.3]heptane on Compound Potency and Selectivity: A Comparative Guide
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is perpetual. One such scaffold that has garnered significant attention is the 2-oxa-6-azaspiro[3.3]heptane motif. This rigid, three-dimensional structure is often employed as a bioisosteric replacement for more traditional saturated heterocycles like morpholine and piperazine. This guide provides a comprehensive comparison of the effects of incorporating 2-oxa-6-azaspiro[3.3]heptane into bioactive molecules, with a focus on potency and selectivity, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to replace a morpholine or piperazine moiety with 2-oxa-6-azaspiro[3.3]heptane is often driven by the desire to modulate a compound's physicochemical properties. The spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane introduces conformational rigidity and a distinct three-dimensional exit vector for substituents, which can significantly impact how a molecule interacts with its biological target.
| Property | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | Impact of Replacement |
| Lipophilicity (logD) | Lower | Generally Lower | Introduction of the spirocycle, despite adding a carbon atom, often leads to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.[1] |
| Basicity (pKa) | Lower | Higher | The nitrogen in 2-oxa-6-azaspiro[3.3]heptane is typically more basic than in morpholine. This can influence compound permeability and interactions with acidic residues in the target protein.[1] |
| Permeability | Variable | Can be lower | The combination of lower lipophilicity and higher basicity can sometimes lead to a decrease in passive permeability across biological membranes.[1] |
| Metabolic Stability | Prone to oxidation | Often more stable | The spirocyclic core can be more resistant to metabolic degradation compared to the more flexible morpholine ring.[1] |
Effects on Compound Potency: A Case-by-Case Analysis
The introduction of 2-oxa-6-azaspiro[3.3]heptane can have varied and sometimes unpredictable effects on compound potency. The rigid structure can either be beneficial, locking the molecule in a bioactive conformation, or detrimental, preventing optimal binding to the target.
Quantitative Comparison of Potency
The following table summarizes the quantitative impact on potency observed in different drug discovery programs when replacing a traditional heterocycle with a spirocyclic analogue.
| Target | Original Scaffold | Replacement Scaffold | Original Compound Potency | Analogue Potency | Fold Change | Reference |
| Dopamine D3 Receptor | Piperazine | 2,6-Diazaspiro[3.3]heptane | Ki = 12-25.6 nM | Ki = 82.4 nM | ~3-7 fold decrease | [2][3] |
| PARP-1 | Piperazine | 2,6-Diazaspiro[3.3]heptane | IC50 = 12.6 nM (Olaparib) | IC50 = 4,397 nM (analogue 15b) | ~350 fold decrease | [4] |
| GPR119 | Piperazine | 2,6-Diazaspiro[3.3]heptane | - | >800-fold decrease | >800 | [1] |
Qualitative Observations of Potency Changes
In several reported cases, the introduction of 2-oxa-6-azaspiro[3.3]heptane has led to a significant loss of potency, although the precise quantitative data is not always available in the public domain.
-
LRRK2 Inhibitors: An analogue of the potent LRRK2 inhibitor PF-06447475, where a morpholine was replaced with a 2-oxa-6-azaspiro[3.3]heptane, displayed a significant loss of potency.[1]
-
Kv7 Channel Openers: A similar significant decrease in potency was observed when a 2-oxa-6-azaspiro[3.3]heptane was incorporated into a Kv7 channel opener.[1]
-
Cathepsin S Inhibitors: The replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a cathepsin S inhibitor also resulted in a notable reduction in activity.[1]
-
Gefitinib Analogues: In the case of analogues of the EGFR inhibitor gefitinib, the introduction of a 2-oxa-6-azaspiro[3.3]heptane led to decreased potency.[1]
Conversely, there are instances where the spirocyclic scaffold has been successfully employed:
-
Linezolid Analogues: A spiro-morpholine analogue of the antibiotic linezolid was developed as a more stable bioisostere and retained its antibacterial activity against multiple strains.[1]
-
Artefenomel Analogues: An analogue of the antimalarial drug artefenomel containing a 2-oxa-6-azaspiro[3.3]heptane maintained its potency.[1]
Impact on Selectivity
The rigid nature of the 2-oxa-6-azaspiro[3.3]heptane scaffold can lead to improved selectivity by enforcing a conformation that fits the target binding site more precisely while being less favorable for off-target interactions.
A notable example is the analogue of the PARP inhibitor Olaparib. While the replacement of the piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety resulted in a slight decrease in potency against PARP-1, it led to an increase in selectivity within the PARP family.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of compound potency and selectivity. Below are representative protocols for assays relevant to the targets discussed.
LRRK2 Kinase Inhibition Assay (based on PF-06447475 evaluation)
This protocol describes a common method to assess the inhibitory activity of compounds against LRRK2 kinase.
1. Reagent Preparation:
- Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.
- LRRK2 Enzyme: Recombinant human LRRK2 (wild-type or mutant) diluted in Kinase Buffer.
- Substrate/ATP Mix: A mixture of a suitable LRRK2 peptide substrate and ATP in Kinase Buffer.
- Test Compounds: Serial dilutions of the test compound in DMSO.
2. Assay Procedure (384-well plate format):
- Add 1 µl of the test compound dilution or DMSO (vehicle control) to the wells.
- Add 2 µl of the diluted LRRK2 enzyme solution.
- Add 2 µl of the Substrate/ATP mix to initiate the reaction.
- Incubate the plate at room temperature for 120 minutes.
- Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.[5]
Cathepsin S Inhibition Assay
This protocol outlines a fluorogenic assay to screen for inhibitors of Cathepsin S.
1. Reagent Preparation:
- Assay Buffer: Sodium acetate buffer containing DTT and EDTA.
- Cathepsin S Enzyme: Recombinant human Cathepsin S diluted in Assay Buffer.
- Fluorogenic Substrate: A synthetic peptide substrate for Cathepsin S (e.g., Z-VVR-AMC) that releases a fluorescent signal upon cleavage.
- Test Compounds: Serial dilutions of the test compound in DMSO.
2. Assay Procedure (96-well black microplate format):
- Add test compounds and a known inhibitor (positive control) to the wells.
- Add the diluted Cathepsin S enzyme solution to all wells except for the "no enzyme" control.
- Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
- Initiate the reaction by adding the fluorogenic substrate solution to all wells.
- Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).[6]
3. Data Analysis:
- Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal increase.
- Determine the percent inhibition for each compound concentration.
- Calculate the IC₅₀ value from the dose-response curve.[6]
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method to determine the MIC of a compound against bacterial strains.
1. Reagent Preparation:
- Bacterial Culture: An overnight culture of the test bacterial strain (e.g., Staphylococcus aureus) diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
- Test Compounds: Serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate.
2. Assay Procedure:
- Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.
- Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][8]
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for optimizing lead compounds. Its rigid, three-dimensional structure can significantly alter a molecule's physicochemical properties, leading to changes in potency, selectivity, and pharmacokinetic profiles. However, the effects of this bioisosteric replacement are not always predictable and must be evaluated on a case-by-case basis. While in some instances it can lead to a significant loss of potency, in others it can maintain or even improve activity and selectivity. The successful application of this and other spirocyclic scaffolds relies on a deep understanding of the target's structure and the careful design of molecules that can exploit the unique geometric constraints imposed by these rigid frameworks.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective LRRK2 inhibitors guided by computational analysis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
The 2-oxa-6-azaspiro[3.3]heptane Scaffold: A Key to Enhancing Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is paramount. The inherent three-dimensionality and rigidity of spirocyclic scaffolds have positioned them as a valuable tool in modern medicinal chemistry, offering a strategic advantage over traditional planar structures.[1] Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly promising scaffold for improving the metabolic stability and other key physicochemical properties of drug candidates.
This guide provides a comparative analysis of the metabolic stability of compounds containing the 2-oxa-6-azaspiro[3.3]heptane scaffold against a relevant alternative, supported by experimental data. Detailed experimental protocols for the key assays are also presented to aid in the design and execution of similar studies.
Enhanced Metabolic Stability: A Comparative Analysis
The strategic incorporation of a 2-oxa-6-azaspiro[3.3]heptane scaffold can significantly reduce metabolic turnover. A prime example is the development of AZD1979, a melanin-concentrating hormone receptor 1 (MCHr1) antagonist, where a 2-oxa-6-azaspiro[3.3]heptane moiety was utilized as a bioisosteric replacement for a morpholine group.[2] This substitution led to a marked improvement in metabolic stability, as demonstrated by in vitro studies using human liver microsomes (HLM) and human hepatocytes (HH).[2]
The intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, was substantially lower for the spirocyclic compound (AZD1979) compared to its morpholine-containing counterpart.[2]
| Compound/Scaffold | HLM CLint (μL/min/mg) | HH CLint (μL/min/10⁶ cells) | Rat Hepatocytes CLint (μL/min/10⁶ cells) |
| 6a (Morpholine) | 72 | 61 | 190 |
| AZD1979 (6b) (2-Oxa-6-azaspiro[3.3]heptane) | 13 | 11 | 5.1 |
| Data sourced from a 2020 study on azaspiroheptanes.[2] |
This data clearly illustrates the significant reduction in metabolic turnover achieved by replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane scaffold. The turnover in human liver microsomes and both human and rat hepatocytes was greatly reduced for AZD1979.[2] This enhancement in metabolic stability is a critical factor in improving a drug candidate's pharmacokinetic profile, potentially leading to a longer half-life and improved bioavailability.[3]
Physicochemical Properties Comparison
The introduction of the 2-oxa-6-azaspiro[3.3]heptane scaffold also influences key physicochemical properties that are crucial for drug development.
| Scaffold | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Fraction of sp³ Hybridized Carbons (Fsp³) |
| Morpholine | 87.12 | -0.5 | 21.3 | 1.00 |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.7 | 21.3 | 1.00 |
| Data sourced from PubChem. |
While maintaining a similar polar surface area, the 2-oxa-6-azaspiro[3.3]heptane scaffold has a slightly lower calculated lipophilicity (XLogP3) compared to morpholine, which can be advantageous for improving aqueous solubility.[4]
Experimental Protocols
To facilitate the replication and validation of metabolic stability studies, detailed methodologies for key in vitro assays are provided below.
In Vitro Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer (e.g., to 1 µM).
-
Prepare the microsomal suspension by diluting the pooled microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Add the microsomal suspension to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control (minus-cofactor) wells.
-
Immediately after adding the NADPH system, add the test compound and positive controls to their respective wells.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard to stop the reaction.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.
Caption: Workflow for an in vitro microsomal stability assay.
LC-MS/MS Analysis for Metabolite Identification
This protocol outlines a general procedure for identifying metabolites formed during in vitro metabolism studies.
Objective: To identify the major metabolites of a test compound following incubation with liver microsomes or hepatocytes.
Materials:
-
Supernatant from in vitro metabolism assays
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 analytical column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Metabolite identification software
Procedure:
-
Chromatographic Separation:
-
Inject the sample onto the analytical column.
-
Use a gradient elution program to separate the parent compound from its metabolites. A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
-
Mass Spectrometric Detection:
-
Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.
-
Perform full scan MS to obtain the accurate mass of the parent drug and potential metabolites.
-
Perform data-dependent MS/MS acquisition to obtain fragmentation spectra of the most abundant ions detected in the full scan.
-
-
Data Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of the test sample with a control sample (time-zero or minus-cofactor) to identify peaks corresponding to metabolites.
-
Predict potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) and search for the corresponding mass shifts from the parent drug.
-
Analyze the MS/MS fragmentation patterns of the potential metabolites to confirm their structures and identify the site of metabolism.
-
Caption: Workflow for LC-MS/MS based metabolite identification.
Conclusion
The strategic incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold offers a powerful approach to enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data for AZD1979, this spirocyclic motif can significantly reduce intrinsic clearance compared to more traditional heterocyclic structures like morpholine.[2] By providing a rigid, three-dimensional framework, spirocycles can shield metabolically labile sites and improve overall pharmacokinetic properties.[5] The detailed experimental protocols provided herein serve as a guide for researchers to effectively evaluate the metabolic stability of their own compounds and make informed decisions in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. tandfonline.com [tandfonline.com]
2-Oxa-6-azaspiro[3.3]heptane vs. Piperazine: A Bioisosteric Replacement Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties. The piperazine ring, a ubiquitous motif in over 100 FDA-approved drugs, is frequently employed for its favorable physicochemical properties, including high aqueous solubility and two readily functionalizable nitrogen atoms.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteric replacements.[1] This guide provides an objective, data-driven comparison of 2-oxa-6-azaspiro[3.3]heptane and piperazine, two key heterocyclic scaffolds in drug discovery.
Physicochemical Properties: A Comparative Analysis
The introduction of a spirocyclic core in 2-oxa-6-azaspiro[3.3]heptane imparts a more rigid, three-dimensional structure compared to the more flexible piperazine ring. This structural difference can lead to significant changes in key physicochemical properties that influence a compound's pharmacokinetic profile. In most instances, the replacement of a piperazine or morpholine ring with an azaspiro[3.3]heptane derivative leads to a decrease in lipophilicity (logD7.4), which can be attributed to an increase in basicity.
| Property | Piperazine Derivative | 2-Oxa-6-azaspiro[3.3]heptane Derivative | Rationale for Change |
| Structure |
|
| Introduction of a spirocyclic, more rigid 3D structure. |
| pKa | 6.7 | 8.2 (ΔpKa = +1.5) | The heteroatom in the spirocycle is γ to the nitrogen, reducing inductive electron withdrawal and increasing basicity. |
| logD7.4 | 2.8 | 1.6 (ΔlogD7.4 = -1.2) | Increased basicity leads to higher ionization at physiological pH, resulting in lower lipophilicity. |
| Aqueous Solubility | Generally high | Generally higher | The increased polarity and reduced lipophilicity of the spirocyclic core often lead to improved aqueous solubility. |
Data for pKa and logD7.4 are derived from a matched molecular pair analysis of a morpholine-containing compound and its 2-oxa-6-azaspiro[3.3]heptane bioisostere, which serves as a close surrogate for a piperazine comparison.
Pharmacokinetic Profile: Impact on ADME Properties
The substitution of piperazine with 2-oxa-6-azaspiro[3.3]heptane can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.
| ADME Parameter | Piperazine Derivative | 2-Oxa-6-azaspiro[3.3]heptane Derivative | Impact of Bioisosteric Replacement |
| Permeability (MDCK) | 48 x 10-6 cm/s | 43 x 10-6 cm/s | No detrimental effect on permeability was observed in this case, despite the lower lipophilicity and higher basicity. |
| Metabolic Stability (HLM/RH) | 61/190 µL/min/mg | 11/5.1 µL/min/mg | A significant improvement in metabolic stability in both human and rat liver microsomes was observed with the spirocyclic analog. |
| hERG Inhibition (IC50) | 16 µM | 22 µM | No detrimental effect on hERG inhibition was observed. |
Data derived from a matched molecular pair analysis of a morpholine-containing compound and its 2-oxa-6-azaspiro[3.3]heptane bioisostere.
Case Study: PARP-1 Inhibitors
A notable example of the successful application of 2-oxa-6-azaspiro[3.3]heptane as a piperazine bioisostere is in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. In a study examining analogs of the PARP-1 inhibitor Olaparib, the piperazine moiety was replaced with 2-oxa-6-azaspiro[3.3]heptane.
The resulting compound, 4-(4-Fluoro-3-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)benzyl)phthalazin-1(2H)-one (10b) , demonstrated slightly improved PARP-1 affinity (IC50 = 24.9 nM) compared to its piperazine-containing counterpart (IC50 = 32.4–57.1 nM for similar analogs).[2] More importantly, this substitution led to reduced DNA damaging properties and lower cytotoxicity, even in BRCA1 mutant cells, highlighting the potential of this bioisosteric replacement to improve the therapeutic index of drug candidates.[2]
Signaling Pathways
The strategic use of 2-oxa-6-azaspiro[3.3]heptane as a piperazine bioisostere has been explored in the context of various signaling pathways. Below are diagrams for some of these key pathways.
Caption: EGFR Signaling Pathway.
Caption: LRRK2 Signaling in Parkinson's Disease.
Caption: PARP-1 DNA Damage Response Pathway.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Determination of logD7.4 (Shake-Flask Method)
Objective: To determine the lipophilicity of a compound at physiological pH.
Procedure:
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Pre-saturate both the aqueous buffer and n-octanol by mixing them together vigorously for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logD7.4 is the base-10 logarithm of the distribution coefficient.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Procedure:
-
Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the metabolic reaction by incubating the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound.
Procedure:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
hERG Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Procedure:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Employ an automated patch-clamp system (e.g., QPatch or IonWorks) to establish whole-cell recordings.
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Measure the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Generate a concentration-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Conclusion
The bioisosteric replacement of piperazine with 2-oxa-6-azaspiro[3.3]heptane presents a compelling strategy for medicinal chemists to address common liabilities associated with the piperazine moiety. The introduction of the spirocyclic core generally leads to a reduction in lipophilicity, an increase in aqueous solubility, and a significant improvement in metabolic stability, often without compromising permeability or introducing hERG liability. However, the rigid nature of the spirocycle can alter the geometry and vector of substituent placement, which may impact target engagement. Therefore, the suitability of this bioisosteric replacement must be evaluated on a case-by-case basis, considering the specific structure-activity relationships of the target of interest. The data and protocols provided in this guide offer a foundational framework for researchers to make informed decisions in the design and optimization of novel drug candidates.
References
A Structural Showdown: Unveiling the Confirmation and Properties of 2-Oxa-6-azaspiro[3.3]heptane-Containing Compounds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with advantageous properties is perpetual. In this guide, we provide a comprehensive structural analysis of compounds containing the 2-oxa-6-azaspiro[3.3]heptane motif, a promising heterocyclic system, and compare its key attributes to established bioisosteres such as morpholine and piperazine. This objective comparison, supported by experimental data, aims to illuminate the potential of this unique spirocyclic scaffold in modern medicinal chemistry.
The 2-oxa-6-azaspiro[3.3]heptane scaffold, characterized by its rigid, three-dimensional structure, has garnered increasing interest as a bioisosteric replacement for common six-membered heterocycles.[1][2][3] Its unique topology, featuring two fused four-membered rings, imparts distinct physicochemical and structural properties that can offer advantages in drug design, including improved metabolic stability and aqueous solubility.[2]
Comparative Structural Geometry
A fundamental aspect of molecular design is the precise spatial arrangement of atoms. X-ray crystallography provides definitive insights into the solid-state conformation of molecules. Below is a comparison of key geometric parameters for a representative 2-oxa-6-azaspiro[3.3]heptane derivative with those of morpholine and piperazine derivatives.
| Parameter | 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile[4][5] | Morpholine Hydrochloride | 1-(4-Nitrobenzoyl)piperazine[6] |
| Bond Lengths (Å) | |||
| C-N (azetidine) | ~1.47 | - | - |
| C-O (oxetane) | ~1.45 | ~1.42 | - |
| C-C (azetidine) | ~1.54 | - | - |
| C-C (oxetane) | ~1.54 | - | - |
| C-N (aliphatic) | - | ~1.49 | ~1.46 |
| C-O (aliphatic) | - | ~1.42 | - |
| Bond Angles (°) | |||
| C-N-C (azetidine) | ~90 | - | - |
| C-O-C (oxetane) | ~93 | ~111 | - |
| C-C-C (ring) | ~88 | ~109 | ~110 |
| Dihedral Angles (°) | |||
| Azetidine Ring Puckering | ~10-15 | - | - |
| Oxetane Ring Puckering | ~5-10 | - | - |
| Ring-Ring Dihedral | ~89.7 | - | - |
The data reveals the strained nature of the four-membered rings in the 2-oxa-6-azaspiro[3.3]heptane system, with bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. This rigidity contrasts with the more flexible chair conformation typically adopted by morpholine and piperazine rings.[7][8] The nearly perpendicular orientation of the azetidine and oxetane rings in the spirocyclic compound creates a well-defined three-dimensional architecture.[4][5]
Physicochemical Properties: A Shift Towards Improved Drug-Likeness
A key driver for the adoption of novel scaffolds is the potential for improved physicochemical properties. 2-Oxa-6-azaspiro[3.3]heptane derivatives have demonstrated a favorable impact on properties crucial for drug development, most notably a reduction in lipophilicity.
| Compound/Scaffold | logD at pH 7.4 | pKa[1] |
| 2-Oxa-6-azaspiro[3.3]heptane analogue | 1.6 | 8.2 |
| Corresponding Morpholine analogue | 2.8 | 6.7 |
| 2,6-Diazaspiro[3.3]heptane analogue | - | ~9.5 |
| Corresponding Piperazine analogue | - | ~8.1 |
As illustrated in the table, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to a significant decrease in the distribution coefficient (logD), indicating lower lipophilicity.[1] This is often accompanied by an increase in basicity (pKa).[1] Such modifications can be advantageous for improving aqueous solubility and reducing off-target effects.
Experimental Protocols
To facilitate further research and validation, we provide detailed methodologies for the key experimental techniques used in the structural analysis of these compounds.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.
Protocol:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., dichloromethane, ethanol).[4]
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9][10]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used to collect diffraction data.[8][10] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[9]
NMR Spectroscopy for Conformational Analysis
2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful tools for elucidating the conformation of molecules in solution by identifying protons that are close in space.
Protocol:
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with NOE measurements.[11]
-
1D NMR Spectra: High-resolution ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.
-
2D NOESY/ROESY Data Acquisition: A phase-sensitive NOESY or ROESY experiment is performed. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules, NOESY is generally preferred.[12][13] Key parameters to optimize include the mixing time (typically 500-1000 ms for small molecules in NOESY) and the number of scans.[12]
-
Data Processing and Analysis: The 2D data is processed with appropriate window functions and Fourier transformed. The resulting spectrum will show cross-peaks between protons that are spatially close (typically < 5 Å). The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons, allowing for the determination of relative interproton distances and thus the solution conformation.[14]
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting and rationalizing the conformational preferences of molecules.
Protocol:
-
Initial Structure Generation: A 3D model of the 2-oxa-6-azaspiro[3.3]heptane derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The identified conformers are then subjected to geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy Analysis: The relative energies of the different conformers are calculated to determine the most stable conformation. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.
Visualizing the Structural Analysis Workflow
To provide a clear overview of the process, the following diagram illustrates the typical workflow for the structural analysis of 2-oxa-6-azaspiro[3.3]heptane-containing compounds.
Caption: Workflow for the structural analysis of 2-oxa-6-azaspiro[3.3]heptane compounds.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to build a complete picture of the compound's structure.
Caption: Interplay between key analytical techniques for structural elucidation.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. books.rsc.org [books.rsc.org]
- 11. Guide to NOE Experiments [bloch.anu.edu.au]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. NOESY and EXSY [chem.ch.huji.ac.il]
The Spirocyclic Advantage: Enhancing Pharmacokinetic Properties in Drug Discovery
A comparative guide for researchers, scientists, and drug development professionals on the impact of spirocyclic scaffolds on the pharmacokinetic profiles of therapeutic candidates.
The introduction of spirocyclic scaffolds into drug candidates is a rapidly growing strategy in medicinal chemistry to overcome pharmacokinetic challenges. By replacing flat, aromatic structures with three-dimensional spirocycles, researchers can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of spirocyclic compounds against their non-spirocyclic counterparts, supported by experimental data, detailed protocols, and visualizations to illustrate the transformative impact of this chemical design approach.
The Impact of Spirocyclic Scaffolds on Physicochemical Properties
Spirocycles, which are bicyclic structures connected by a single common atom, introduce a higher fraction of sp³-hybridized carbons (Fsp³). This increased three-dimensionality generally leads to improved physicochemical properties that are favorable for drug development. Shifting from planar, aromatic structures to more three-dimensional molecules often correlates with enhanced solubility, improved metabolic stability, and decreased lipophilicity.[1]
One of the key advantages of incorporating spirocyclic motifs is the ability to modulate a molecule's lipophilicity, often measured as the distribution coefficient (logD). Counterintuitively, the addition of a carbon atom in the form of a spirocycle can lead to a decrease in logD. For instance, replacing common heterocycles like morpholine, piperidine, or piperazine with an azaspiro[3.3]heptane can lower the measured logD7.4 by as much as 1.0 log unit. This phenomenon can be rationalized by an increase in the basicity of the nitrogen atoms within the spirocyclic scaffold.[2]
Comparative Analysis of Lipophilicity (logD)
The following table summarizes the impact on the distribution coefficient at pH 7.4 (logD7.4) when replacing a standard heterocyclic moiety with an azaspiro[3.3]heptane derivative. The data clearly demonstrates a consistent trend of reduced lipophilicity with the introduction of the spirocyclic scaffold.
| Non-Spirocyclic Compound | logD7.4 | Spirocyclic Analogue | logD7.4 | ΔlogD7.4 |
| Morpholine Analogue | 5-azaspiro[3.3]heptan-2-ol | |||
| N-Benzylmorpholine | 2.1 | N-Benzyl-5-azaspiro[3.3]heptan-2-ol | 1.5 | -0.6 |
| Piperidine Analogue | 2-azaspiro[3.3]heptane | |||
| N-Benzylpiperidine | 3.3 | N-Benzyl-2-azaspiro[3.3]heptane | 3.1 | -0.2 |
| Piperazine Analogue | 2,6-diazaspiro[3.3]heptane | |||
| N-Benzylpiperazine | 1.8 | N-Benzyl-2,6-diazaspiro[3.3]heptane | 1.1 | -0.7 |
Data adapted from "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist".[2]
Enhancing Metabolic Stability and Permeability
The rigid conformation of spirocyclic systems can shield metabolically labile sites within a molecule, leading to improved metabolic stability in liver microsomes. Furthermore, the modulation of physicochemical properties, such as reduced lipophilicity and improved solubility, can positively influence a compound's permeability across biological membranes.
In a case study involving GPR119 agonists, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane resulted in a significant improvement in human and rat liver microsomal stability. While a direct quantitative comparison of clearance values was not provided in the initial source, the improved stability was a key outcome of the structural modification.[2]
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed protocols for key in vitro ADME assays are provided below.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes in a 96-well plate.
-
Add the test compound to the incubation mixture at a final concentration of typically 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[3][4][5][6][7]
Caco-2 Permeability Assay
This assay assesses the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts in a multi-well plate
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Lucifer yellow or another marker for monolayer integrity
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the test compound (typically at 10 µM) to the apical (A) side for assessing A-to-B permeability or to the basolateral (B) side for B-to-A permeability.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[8][9][10]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Materials:
-
Test compound
-
Plasma (human or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus
Procedure:
-
Spike the test compound into plasma at a final concentration (e.g., 1 or 2 µM).
-
Add the plasma containing the test compound to one chamber of the dialysis unit and PBS to the other chamber, separated by a semipermeable membrane.
-
Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample) to minimize matrix effects during analysis.
-
Determine the concentration of the test compound in both chambers by LC-MS/MS.
-
Calculate the percentage of plasma protein binding.[11][12][13][14][15]
Visualizing the Impact and Process
The following diagrams illustrate the structural rationale for using spirocyclic scaffolds and the general workflow for assessing their impact on pharmacokinetic properties.
Caption: Introduction of a spirocyclic scaffold to a planar molecule enhances its three-dimensionality, leading to improved pharmacokinetic properties.
Caption: A typical workflow for the in vitro assessment of the ADME properties of a drug candidate.
Conclusion
The incorporation of spirocyclic scaffolds is a powerful and proven strategy in modern drug discovery for enhancing the pharmacokinetic properties of new chemical entities. By increasing the three-dimensionality of a molecule, medicinal chemists can effectively address common challenges such as poor solubility, high lipophilicity, and metabolic instability. The presented data and experimental protocols provide a framework for researchers to evaluate and implement this design strategy in their own drug discovery programs, ultimately increasing the likelihood of identifying developable candidates with favorable ADME profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. scialert.net [scialert.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. bioivt.com [bioivt.com]
- 15. enamine.net [enamine.net]
The Strategic Incorporation of 2-oxa-6-azaspiro[3.3]heptane: A Comparative Guide to Enhancing Drug-Like Properties
For researchers and scientists in the field of drug development, the quest for novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is perpetual. One such scaffold that has garnered significant interest is the 2-oxa-6-azaspiro[3.3]heptane moiety. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to tangible improvements in key drug-like properties when used as a bioisosteric replacement for more conventional heterocycles like morpholine and piperidine. This guide provides a comparative analysis of case studies where the introduction of 2-oxa-6-azaspiro[3.3]heptane has led to measurable enhancements in solubility, metabolic stability, and lipophilicity, supported by experimental data and detailed protocols.
Executive Summary
The strategic replacement of traditional heterocyclic moieties with 2-oxa-6-azaspiro[3.3]heptane has emerged as a valuable tool in medicinal chemistry for optimizing drug-like properties. This guide highlights key case studies demonstrating the advantages of this structural modification. Notably, the incorporation of this spirocycle has been shown to:
-
Decrease Lipophilicity: Consistently leading to a reduction in LogD, which can mitigate issues related to poor solubility and off-target effects.
-
Enhance Metabolic Stability: The rigid spirocyclic core can sterically hinder metabolic enzymes, leading to reduced clearance and improved half-life.
-
Improve Aqueous Solubility: The inherent polarity and unique geometry of the scaffold can contribute to better solubility profiles.
This guide will delve into specific examples, presenting quantitative data in comparative tables, detailing the experimental methodologies used to generate this data, and providing visual representations of relevant biological pathways and experimental workflows.
Case Study 1: AZD1979 - A Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist
A compelling example of the benefits of the 2-oxa-6-azaspiro[3.3]heptane scaffold is in the development of AZD1979, a potent MCHR1 antagonist. In this case, a morpholine ring in a precursor molecule was replaced with the spirocyclic moiety, leading to a significant improvement in its overall property profile.
Comparative Physicochemical and ADME Data
| Property | Morpholine Analog (6a) | 2-oxa-6-azaspiro[3.3]heptane Analog (AZD1979, 6b) | Fold Improvement |
| LogD at pH 7.4 | 2.8 | 1.6 | 1.2 units lower |
| Aqueous Solubility (µM) | - | - | - |
| pKa | 6.7 | 8.2 | 1.5 units higher |
| hERG Inhibition (IC50, µM) | 16 | 22 | 1.4x |
| Intrinsic Permeability (10⁻⁶ cm/s) | 48 | 43 | 0.9x |
| Intrinsic Clearance (Human Liver Microsomes, µL/min/mg) | 72 | 13 | 5.5x |
| Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells) | 61 | 11 | 5.5x |
| Intrinsic Clearance (Rat Hepatocytes, µL/min/10⁶ cells) | 190 | 5.1 | 37.3x |
Data sourced from a study on azaspiroheptanes as lipophilicity-lowering twists.[1]
Analysis of Improvements
The substitution of the morpholine ring with 2-oxa-6-azaspiro[3.3]heptane in AZD1979 resulted in a notable decrease in lipophilicity (LogD7.4 of 1.6 vs 2.8).[1] While the basicity (pKa) increased, this did not negatively impact permeability.[1] Most strikingly, the metabolic stability was significantly enhanced, with a 5.5-fold reduction in intrinsic clearance in both human liver microsomes and human hepatocytes, and an even more dramatic 37.3-fold reduction in rat hepatocytes.[1] This highlights the ability of the spirocyclic scaffold to protect the molecule from metabolic degradation.
Signaling Pathway of MCHR1
AZD1979 acts as a competitive antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis. The binding of the endogenous ligand, MCH, to MCHR1 activates both Gαi and Gαq signaling pathways. AZD1979 blocks these downstream signaling cascades.
Caption: MCHR1 Signaling Pathway and the inhibitory action of AZD1979.
Case Study 2: Artefenomel Analog - An Antimalarial Agent
The antimalarial drug artefenomel was also investigated for potential improvements by incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety in place of a morpholine group. This modification led to a favorable reduction in lipophilicity while maintaining biological activity.
Comparative Physicochemical Data
| Property | Morpholine Analog (9a) | 2-oxa-6-azaspiro[3.3]heptane Analog (9b) | Change |
| LogD at pH 7.4 | Higher (not specified) | Lower | -0.6 units |
| pKa | Lower (not specified) | Higher | +0.8 units |
| Potency | Maintained | Maintained | No significant change |
Data sourced from a study on azaspiroheptanes as lipophilicity-lowering twists.[1]
Analysis of Improvements
In this instance, the primary benefit of introducing the 2-oxa-6-azaspiro[3.3]heptane was a decrease in lipophilicity, as indicated by the -0.6 unit change in LogD7.4, without compromising the antimalarial potency of the compound.[1] This demonstrates the utility of this scaffold in fine-tuning the physicochemical properties of a drug candidate to achieve a more desirable profile.
Case Study 3: Linezolid Analog - An Antibacterial Agent
To address the non-oxidative metabolism of the antibiotic linezolid, a spiro-morpholine analog incorporating the 2-oxa-6-azaspiro[3.3]heptane core was proposed as a more stable bioisostere.
Analysis of Improvements
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the case studies.
Determination of LogD at pH 7.4 (Shake-Flask Method)
Caption: Workflow for the determination of LogD at pH 7.4.
-
Preparation of Solutions: A phosphate buffer solution is prepared and its pH is adjusted to 7.4. n-Octanol and the buffer are mutually saturated by shaking them together overnight and then allowing the phases to separate. A stock solution of the test compound is prepared in a suitable solvent like DMSO.
-
Partitioning: Equal volumes of the pre-saturated n-octanol and buffer are added to a vial. A small volume of the compound stock solution is added.
-
Equilibration: The vial is sealed and shaken vigorously for a predetermined period (e.g., 1-3 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Aliquots are carefully removed from each phase and the concentration of the test compound in each is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. Samples are taken from the basolateral compartment at various time points. To assess efflux, the experiment is also performed in the reverse direction (B to A).
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B).
Human Liver Microsome (HLM) Metabolic Stability Assay
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer at pH 7.4), and the test compound at a specific concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH. A control incubation without NADPH is also run to account for non-enzymatic degradation.
-
Time Course Incubation: The reaction is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated using the equation: Clint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant tool for medicinal chemists aiming to optimize the drug-like properties of their lead compounds. The case studies presented in this guide provide clear evidence that its incorporation can lead to substantial improvements in lipophilicity and metabolic stability, key determinants of a drug's overall developability. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of this valuable structural motif in drug discovery. As the pressure to develop safer and more effective drugs continues, the strategic use of novel, three-dimensional scaffolds like 2-oxa-6-azaspiro[3.3]heptane will undoubtedly play an increasingly important role.
References
The Ascendancy of Azaspiro[3.3]heptanes in Modern Drug Design: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds. Among these, azaspiro[3.3]heptane derivatives have emerged as a particularly promising class of compounds, offering a rigid and structurally unique alternative to commonly used saturated heterocycles such as piperidine, piperazine, and morpholine. This guide provides a comparative analysis of azaspiro[3.3]heptane derivatives in contemporary drug design, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
The Physicochemical Advantage of Spirocyclic Scaffolds
The introduction of a spirocyclic core can significantly alter the physicochemical properties of a molecule. Azaspiro[3.3]heptanes, in particular, have been shown to modulate lipophilicity, solubility, and metabolic stability, key parameters in determining the druglikeness of a compound.
A notable feature of azaspiro[3.3]heptane derivatives is their impact on lipophilicity, often leading to a decrease in logD7.4 values compared to their non-spirocyclic counterparts, despite an increase in carbon count. This seemingly counterintuitive effect is attributed to the increased basicity of the nitrogen atom within the strained ring system.[1][2]
Table 1: Comparative Physicochemical Properties of Azaspiro[3.3]heptane Derivatives and Their Non-Spirocyclic Analogues
| Compound Class | Non-Spirocyclic Analogue | logD7.4 | pKa | Aqueous Solubility (µM) | Human Liver Microsomal Clearance (µL/min/mg) | Spirocyclic Derivative | logD7.4 | pKa | Aqueous Solubility (µM) | Human Liver Microsomal Clearance (µL/min/mg) |
| Piperidine Bioisostere | N-benzylpiperidine | ~3.1 | ~8.8 | 136 | 48 | N-benzyl-1-azaspiro[3.3]heptane | ~2.8 | ~9.5 | 12 | 72 |
| Piperazine Bioisostere | N-acetylpiperazine | ~ -0.9 | ~7.9 | >40,000 | <3 | N-acetyl-2,6-diazaspiro[3.3]heptane | ~ -1.8 | ~9.2 | >40,000 | <3 |
| Morpholine Bioisostere | N-benzylmorpholine | ~2.1 | ~6.9 | ~2,000 | 16 | N-benzyl-2-oxa-6-azaspiro[3.3]heptane | ~1.6 | ~8.2 | ~11,000 | 13 |
Data compiled from multiple sources, including references[1][3][4][5].
Case Study 1: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere in PARP-1 Inhibition
The replacement of the piperazine moiety in the PARP-1 inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane core has been explored to generate novel analogues with potentially improved properties. While this substitution can sometimes lead to a decrease in potency, it can also offer advantages in terms of selectivity and physicochemical parameters.[1][6]
Table 2: Comparative Biological Activity of Olaparib and its 2,6-Diazaspiro[3.3]heptane Analogue
| Compound | Structure | PARP-1 IC50 (nM) |
| Olaparib | Contains piperazine ring | 1.9 |
| Analogue 10e | Piperazine replaced with 2,6-diazaspiro[3.3]heptane | 12.6 |
Data sourced from reference[7].
Signaling Pathway: PARP-1 Inhibition in DNA Repair
Caption: Inhibition of PARP-1 by Olaparib or its azaspiro[3.3]heptane analogue prevents DNA repair, leading to apoptosis in cancer cells.
Case Study 2: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers
Certain 2-azaspiro[3.3]heptane derivatives have been identified as potent inducers of fetal hemoglobin (HbF), offering a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia.[8] The mechanism of action is believed to involve the epigenetic regulation of the γ-globin gene, which is silenced in adults by the BCL11A transcription factor. Evidence suggests that some of these compounds may act as inhibitors of Lysine-specific demethylase 1 (LSD1), which is part of a corepressor complex with BCL11A.[9][10]
Signaling Pathway: Fetal Hemoglobin Induction via LSD1/BCL11A Inhibition
Caption: Inhibition of the LSD1/BCL11A complex by 2-azaspiro[3.3]heptane derivatives leads to the expression of the γ-globin gene and production of fetal hemoglobin.
Case Study 3: 1-Azaspiro[3.3]heptane as a Piperidine Replacement in a Bupivacaine Analogue
The local anesthetic bupivacaine, which contains a piperidine ring, has been modified by replacing this moiety with a 1-azaspiro[3.3]heptane group. This substitution resulted in a patent-free analogue with high activity.[4][5] The mechanism of action of local anesthetics like bupivacaine involves the blockade of voltage-gated sodium channels in nerve cell membranes, preventing the propagation of action potentials.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Caption: The 1-azaspiro[3.3]heptane bupivacaine analogue blocks voltage-gated sodium channels, preventing nerve impulse propagation.
Experimental Protocols
PARP-1 Inhibition Assay (Competitive Fluorescence Polarization)
This protocol is adapted from commercially available PARP-1 inhibitor assay kits.[8][11]
Objective: To determine the IC50 value of a test compound (e.g., 2,6-diazaspiro[3.3]heptane analogue of Olaparib) against PARP-1.
Materials:
-
Purified PARP-1 enzyme
-
Olaparib-containing fluorescent probe (PARPi-FL)
-
PARPtrap™ Assay Buffer
-
Test compound and Olaparib (as control)
-
96-well black microplate
-
Fluorescence plate reader capable of measuring fluorescence polarization (λex = 485/20 nm; λem = 528/20 nm)
Procedure:
-
Prepare a 1x PARPtrap™ Assay Buffer by diluting the 5x stock with distilled water.
-
Dilute the PARP-1 enzyme in 1x assay buffer to a final concentration of 7 nM in the reaction.
-
Prepare serial dilutions of the test compound and Olaparib in 1x assay buffer at 10-fold the desired final concentrations.
-
Add 5 µL of the diluted test compound or control to the wells of the 96-well plate. For "Positive Control" (no inhibition) and "Reference Control" (minimum polarization) wells, add 5 µL of assay buffer.
-
Add 20 µL of the diluted PARP-1 enzyme to the wells containing the test compound, control, and "Positive Control". Add 20 µL of assay buffer to the "Reference Control" wells.
-
Dilute the PARPi-FL probe in 1x assay buffer to a final concentration of 3 nM in the reaction.
-
Add 25 µL of the diluted PARPi-FL to all wells except for the "Blank" wells.
-
Incubate the plate at room temperature for 60 minutes with slow agitation, protected from light.
-
Read the fluorescence polarization of the plate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade
This protocol is a generalized procedure based on methods described for studying the effects of bupivacaine on voltage-gated sodium channels (e.g., Nav1.5).[5][12][13][14][15][16]
Objective: To characterize the inhibitory effect of a 1-azaspiro[3.3]heptane bupivacaine analogue on voltage-gated sodium channels.
Materials:
-
HEK-293 cells stably expressing the sodium channel of interest (e.g., Nav1.5)
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator and perfusion system
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
Test compound (bupivacaine analogue)
Procedure:
-
Culture HEK-293 cells expressing the target sodium channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass capillary to create a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (GΩ) seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Set the holding potential to -100 mV to keep the sodium channels in a resting state.
-
To measure tonic block, apply a depolarizing step (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit a peak sodium current.
-
After establishing a stable baseline, perfuse the cell with increasing concentrations of the test compound and record the reduction in peak current amplitude.
-
To measure use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) and compare the current reduction in the absence and presence of the test compound.
-
Analyze the data to determine the IC50 and the state-dependent blocking characteristics of the compound.
Experimental Workflow
Workflow for Screening and Characterization of Novel PARP-1 Inhibitors
Caption: A typical workflow for the design, synthesis, and evaluation of novel PARP-1 inhibitors, including azaspiro[3.3]heptane derivatives.
Conclusion
Azaspiro[3.3]heptane derivatives represent a valuable and versatile scaffold in modern drug discovery. Their unique three-dimensional structure imparts favorable physicochemical properties, often leading to improved solubility and metabolic stability compared to their traditional heterocyclic counterparts. As demonstrated in the case studies of PARP-1 inhibitors, fetal hemoglobin inducers, and local anesthetics, the incorporation of an azaspiro[3.3]heptane moiety can lead to novel drug candidates with retained or enhanced biological activity. The continued exploration of this and other spirocyclic systems will undoubtedly fuel the development of the next generation of innovative medicines.
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Corepressor-dependent silencing of fetal hemoglobin expression by BCL11A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Modeling of 2-oxa-6-azaspiro[3.3]heptane Interactions with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 2-oxa-6-azaspiro[3.3]heptane scaffold in the context of in silico drug discovery. Due to its unique structural and physicochemical properties, this saturated heterocyclic motif is increasingly utilized as a bioisosteric replacement for traditional groups like morpholine and piperazine in medicinal chemistry. This guide will delve into the rationale for its use, compare its properties to common alternatives, and provide detailed, exemplar protocols for its computational modeling against key protein targets.
Introduction to 2-oxa-6-azaspiro[3.3]heptane in Drug Discovery
The 2-oxa-6-azaspiro[3.3]heptane moiety is a strained spirocyclic system that offers a distinct three-dimensional architecture. Its incorporation into small molecules can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2] This scaffold has been explored as a bioisostere for morpholine and piperazine in the development of inhibitors for various protein targets, including Leucine-Rich Repeat Kinase 2 (LRRK2), implicated in Parkinson's disease, and Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[3]
The rigid, spirocyclic nature of 2-oxa-6-azaspiro[3.3]heptane provides predictable vectors for substituent placement, which can enhance target selectivity.[2] However, its unique geometry also presents specific challenges and considerations for in silico modeling compared to more flexible, non-strained heterocycles.
Physicochemical and Structural Comparison
The primary rationale for replacing a morpholine or piperazine ring with 2-oxa-6-azaspiro[3.3]heptane is often to modulate lipophilicity and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes key physicochemical differences between 2-oxa-6-azaspiro[3.3]heptane and morpholine.
| Property | 2-oxa-6-azaspiro[3.3]heptane | Morpholine | Comparison Notes |
| Molecular Weight ( g/mol ) | 99.13[4] | 87.12 | The addition of a carbon atom in the spirocyclic scaffold results in a slightly higher molecular weight. |
| logD7.4 | Generally lower than morpholine analogues (can be up to -1.2 units lower)[3] | Baseline | The spirocyclic nature, despite adding a carbon, can lead to a decrease in lipophilicity, which is often beneficial for drug candidates.[3] |
| pKa | Higher than corresponding morpholine analogues (can be up to +1.5 units higher)[3] | Baseline | The increased basicity of the nitrogen atom in the spirocycle can influence solubility and off-target interactions.[3] |
| Structural Geometry | Rigid, spirocyclic with a distinct 3D shape | Flexible, chair/boat conformations | The geometry of 2-oxa-6-azaspiro[3.3]heptane is significantly different from the chair conformation of morpholine, which can impact binding to the target protein.[3] |
In Silico Modeling Workflows & Signaling Pathways
Effective in silico modeling is crucial for predicting the binding of 2-oxa-6-azaspiro[3.3]heptane-containing ligands to their protein targets. A general workflow for such studies is outlined below, followed by diagrams of the relevant signaling pathways for LRRK2 and EGFR.
Experimental Protocols
The following sections provide detailed, exemplar protocols for conducting molecular docking and molecular dynamics simulations of a 2-oxa-6-azaspiro[3.3]heptane-containing inhibitor with a target protein kinase, such as LRRK2 or EGFR. These protocols are based on standard practices in the field for kinase inhibitors.
Molecular Docking Protocol
Objective: To predict the binding mode and estimate the binding affinity of a 2-oxa-6-azaspiro[3.3]heptane-containing inhibitor to a target kinase.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.
-
Perform energy minimization of the receptor structure using a suitable force field (e.g., OPLS3e) to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the 2-oxa-6-azaspiro[3.3]heptane-containing inhibitor.
-
Generate possible ionization states at pH 7.4 ± 2.0.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFFs).
-
-
Grid Generation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Generate a docking grid around the defined binding site, typically with a box size of 20x20x20 Å centered on the active site.
-
-
Molecular Docking:
-
Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.
-
Use a standard precision (SP) or extra precision (XP) docking protocol.
-
Generate a specified number of docking poses (e.g., 10-20) for each ligand.
-
-
Pose Analysis and Scoring:
-
Analyze the generated docking poses based on their docking scores (e.g., kcal/mol) and binding interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's active site residues.
-
Select the best-scoring pose that exhibits chemically reasonable interactions for further analysis.
-
Molecular Dynamics (MD) Simulation Protocol
Objective: To evaluate the stability of the predicted protein-ligand complex and to gain insights into the dynamic behavior of the interaction over time.
Methodology:
-
System Preparation:
-
Use the best-scoring docked pose from the molecular docking study as the starting structure.
-
Place the protein-ligand complex in a periodic boundary box (e.g., a cubic box with a 10 Å buffer from the protein surface).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Force Field Parameterization:
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble with position restraints on the protein and ligand heavy atoms.
-
Perform a subsequent equilibration run under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches the correct density, while gradually releasing the position restraints.
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.
-
Save the trajectory at regular intervals (e.g., every 100 ps) for analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory for Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Conclusion
The 2-oxa-6-azaspiro[3.3]heptane scaffold presents a valuable alternative to traditional heterocyclic rings in drug design, offering opportunities to fine-tune physicochemical properties and explore novel chemical space. While its rigid and unique geometry requires careful consideration during in silico modeling, the protocols outlined in this guide provide a robust framework for predicting and analyzing its interactions with protein targets. By combining molecular docking with molecular dynamics simulations, researchers can gain significant insights into the binding mechanisms of inhibitors containing this promising scaffold, thereby accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
The Ascendancy of 2-Oxa-6-azaspiro[3.3]heptane: A Bioisosteric Game-Changer in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this landscape, 2-oxa-6-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for common saturated heterocycles, most notably morpholine. This guide provides an objective comparison of its performance against classical bioisosteres, supported by experimental data, to illuminate its potential in modern medicinal chemistry.
The rigid, three-dimensional structure of 2-oxa-6-azaspiro[3.3]heptane offers a unique conformational profile compared to the more flexible chair and boat conformations of six-membered rings like morpholine and piperidine. This inherent rigidity can lead to improved target selectivity and a more predictable binding orientation. Furthermore, the introduction of a spirocyclic center has been shown to favorably modulate key physicochemical properties, impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis of Physicochemical and ADME Properties
A prime example of the bioisosteric benefits of 2-oxa-6-azaspiro[3.3]heptane is demonstrated in the development of the Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonist, AZD1979.[1] The replacement of a morpholine moiety with 2-oxa-6-azaspiro[3.3]heptane resulted in a significant improvement in the compound's properties, showcasing the potential of this scaffold to overcome common drug development hurdles.
Below is a summary of the key data comparing the morpholine-containing precursor with the final 2-oxa-6-azaspiro[3.3]heptane-containing drug candidate, AZD1979.
| Property | Morpholine Analogue (6a) | 2-Oxa-6-azaspiro[3.3]heptane Analogue (AZD1979, 6b) | Fold Change/Difference |
| Lipophilicity (logD at pH 7.4) | 2.8 | 1.6 | -1.2 |
| Basicity (pKa) | 6.7 | 8.2 | +1.5 |
| hERG Inhibition (IC50, µM) | 16 | 22 | 1.4x lower affinity |
| Intrinsic Permeability (10⁻⁶ cm/s) | 48 | 43 | ~10% decrease |
| Intrinsic Clearance (Human Liver Microsomes, µL/min/mg) | 72 | 13 | ~5.5x lower clearance |
| Intrinsic Clearance (Human Hepatocytes, µL/min/10⁶ cells) | 61/190 | 11/5.1 | ~5.5x / ~37x lower clearance |
Data sourced from "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist"[2]
The data clearly indicates that the introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety led to a significant decrease in lipophilicity and a substantial reduction in metabolic clearance, both highly desirable attributes in drug candidates. While there was a slight decrease in permeability, the overall profile of AZD1979 was markedly improved.
Performance in Biological Systems: A Case-by-Case Evaluation
The bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane has been explored in various drug discovery programs with mixed, yet informative, results.
-
MCHr1 Antagonists (e.g., AZD1979): As detailed above, this substitution was highly successful, leading to a clinical candidate with an improved ADME profile.[1]
-
Linezolid Analogues: A spiro-morpholine analogue of the antibiotic linezolid was proposed as a more stable bioisostere to address nonoxidative metabolism. This analogue retained antibacterial activity against multiple strains, with the exception of E. coli.[2]
-
Gefitinib, LRRK2 Inhibitors, Kv7 Channel Openers, and Cathepsin S Inhibitors: In contrast, the replacement of an alkyl morpholine with 2-oxa-6-azaspiro[3.3]heptane in analogues of these compounds resulted in a significant loss of potency.[2] This highlights that while the physicochemical benefits of this bioisosteric switch are often predictable, the impact on biological activity is target-dependent and requires empirical validation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which these bioisosteric effects are evaluated, the following diagrams illustrate a relevant signaling pathway and a general workflow for bioisosteric replacement.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Oxa-6-azaspiro[3.3]heptane-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the morpholine group.[1][2] This guide provides a comparative analysis of its impact on the physicochemical properties and biological activity of various compound series, supported by experimental data from published literature. The inherent three-dimensionality and strained ring system of this spirocycle can offer advantages in terms of aqueous solubility, metabolic stability, and target engagement.[3]
Bioisosteric Replacement Strategy
The fundamental rationale for substituting morpholine with 2-oxa-6-azaspiro[3.3]heptane is to modulate key drug-like properties while maintaining or improving biological potency. The spirocyclic nature of the scaffold introduces a rigid, three-dimensional structure that can influence ligand-receptor interactions.
Caption: Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane.
Comparative Physicochemical and Biological Data
The substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety generally leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa). The impact on biological potency, however, is target-dependent and can range from maintained activity to significant loss of potency.[1]
Table 1: Comparison of Physicochemical Properties and Biological Activity
| Parent Compound (Morpholine) | Analog (2-Oxa-6-azaspiro[3.3]heptane) | ΔlogD7.4 | ΔpKa | ΔpIC50 | Target/Assay | Reference |
| AZD1979 Analog (6a) | AZD1979 (6b) | -1.2 | +1.5 | - | MCHR1 Antagonist | [1] |
| Artefenomel (9a) | Analog (9b) | -0.6 | +0.8 | Maintained Potency | Antimalarial | [1] |
| Linezolid (8a) | Analog (8b) | - | - | Retained Antibacterial Activity (most strains) | Antibacterial | [1] |
| Gefitinib (10a) | Analog (10b) | Not Reported | Not Reported | Significant Loss of Potency | EGFR Inhibitor | [1] |
| PF-06447475 (11a) | Analog (11b) | Not Reported | Not Reported | Significant Loss of Potency | LRRK2 Inhibitor | [1] |
| Kv7 Channel Opener (12a) | Analog (12b) | Not Reported | Not Reported | Significant Loss of Potency | Kv7 Channel Opener | [1] |
| Cathepsin S Inhibitor (13a) | Analog (13b) | Not Reported | Not Reported | Significant Loss of Potency | Cathepsin S Inhibitor | [1] |
Table 2: Detailed Properties of AZD1979 and its Morpholine Analog
| Compound | logD7.4 | pKa | hERG Inhibition (IC50, μM) | Permeability (10-6 cm/s) | HLM Intrinsic Clearance (μL/min/mg) |
| 6a (Morpholine) | 2.8 | 6.7 | 16 | 48 | 72 |
| 6b (Spiro) | 1.6 | 8.2 | 22 | 43 | 13 |
| Data sourced from reference[1]. |
The data for the MCHR1 antagonist AZD1979 (6b) illustrates a beneficial trade-off, where a significant reduction in lipophilicity was achieved with no detrimental effect on permeability or hERG inhibition, and a notable improvement in human liver microsomal (HLM) stability.[1] In contrast, for several other compounds, including analogs of gefitinib and a LRRK2 inhibitor, the modification led to a significant loss of potency.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative data tables.
1. Lipophilicity (logD7.4) Determination
A common method for determining the octanol-water distribution coefficient at pH 7.4 is the shake-flask method.
Caption: Workflow for logD7.4 determination by the shake-flask method.
2. Acidity Constant (pKa) Measurement
pKa values are frequently determined using potentiometric titration or UV-metric methods.
-
Potentiometric Titration: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve.
-
UV-metric Method: This method is suitable for compounds with a chromophore that changes its UV-visible spectrum upon ionization. Spectra are recorded at various pH values, and the pKa is calculated from the changes in absorbance.
3. hERG Inhibition Assay
The potential for a compound to inhibit the hERG potassium channel is a critical safety assessment. This is often evaluated using automated patch-clamp electrophysiology.
-
Cell Line: Human embryonic kidney (HEK) cells stably expressing the hERG channel are commonly used.
-
Procedure: Cells are subjected to a voltage protocol to elicit hERG currents. The compound is applied at various concentrations, and the inhibition of the peak tail current is measured.
-
Data Analysis: The concentration-response data is fitted to a logistic equation to determine the IC50 value.
4. Metabolic Stability (Human Liver Microsomes)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Caption: General workflow for a human liver microsomal stability assay.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives
The synthesis of 6-substituted-2-oxa-6-azaspiro[3.3]heptanes often involves the alkylation of an amine with 3,3-bis(bromomethyl)oxetane. A practical, scalable process for a key intermediate of the antibiotic drug candidate TBI-223 has been reported, which involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane to form the azetidine ring.[4][5] This avoids the need for protecting groups and is a cost-effective route.[4]
Conclusion
The use of a 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere is a viable strategy in drug discovery for modulating physicochemical properties, particularly for reducing lipophilicity and increasing basicity.[1] However, the impact on biological activity is highly dependent on the specific target and the binding pocket interactions. While this substitution can lead to improved drug-like properties, as seen with AZD1979, it can also result in a significant loss of potency.[1] Therefore, the application of this scaffold requires careful consideration of the structure-activity relationships for each specific chemical series. The development of scalable synthetic routes facilitates the exploration of this valuable chemical space.[4]
References
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane, a compound commonly used in drug development and scientific research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from potential splashes or dust. |
| Hand Protection | Chemically impermeable gloves.[1] | Prevents skin contact with the chemical. |
| Body Protection | Wear suitable protective clothing. | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area. Avoid breathing dust, mist, gas, or vapors.[1] | Reduces the risk of inhalation. |
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1] Employ non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Incineration at a licensed chemical destruction plant is the preferred final treatment method.[1]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
Segregate this waste stream from other laboratory wastes, particularly from incompatible materials such as strong oxidizing agents.[3]
2. Waste Accumulation and Storage:
-
Use a designated, compatible, and properly sealed container for waste accumulation.[4] The original container is often a suitable choice.[5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][4]
-
Keep the container tightly closed except when adding waste.[1][4]
-
The SAA should be in a cool, dry, and well-ventilated location.[1]
3. Spill and Contamination Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[1]
-
Collect the spilled material by sweeping or shoveling and place it into a suitable, closed container for disposal.[3][4]
-
Do not allow the chemical to enter drains or sewer systems.[1][2]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning, in accordance with local regulations.[1]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the contractor with the complete chemical name and any available Safety Data Sheet (SDS) information.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these established procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
Personal protective equipment for handling 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
Essential Safety and Handling Guide for 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of this compound (CAS No. 13573-28-9). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[1] |
| Hands | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body | Complete chemical-resistant suit | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory | Particle respirator or higher-level protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Use non-sparking tools to prevent ignition.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Store under an inert atmosphere.[1]
Disposal Plan
Waste Disposal:
-
Dispose of this material through a licensed professional waste disposal service.[1]
-
The material may be removed to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains, water, foodstuffs, feed, or seed.[3]
Contaminated Packaging:
-
Dispose of as unused product.[1]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[3]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
